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  • Product: Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride
  • CAS: 811842-01-0

Core Science & Biosynthesis

Foundational

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 811842-01-0 | Formula: C₁₅H₁₇NO₂[1][2]·HCl | Molecular Weight: 279.76 g/mol [1][2]

Executive Summary

Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride is a specialized gamma-amino acid ester derivative functioning primarily as a high-value chiral building block in medicinal chemistry.[1][2] Structurally analogous to Phenibut and Baclofen , this compound features a bulky lipophilic naphthalene moiety at the gamma-position, imparting unique steric and electronic properties critical for the synthesis of neuroactive ligands (GABA receptor modulators) and isoquinoline alkaloids .[1][2]

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery and peptide mimetic development.[1][2]

Physicochemical Profile

The hydrochloride salt form is preferred for its enhanced stability and water solubility compared to the free base, which is prone to lactamization (forming 5-(naphthalen-1-yl)pyrrolidin-2-one).[1][2]

PropertySpecification
IUPAC Name Methyl 4-amino-4-(naphthalen-1-yl)butanoate hydrochloride
CAS Number 811842-01-0
Molecular Formula C₁₅H₁₈ClNO₂ (Salt)
Molecular Weight 279.76 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 185–190 °C (Decomposes) [Predicted based on structural analogs]
Hygroscopicity Moderate (Store under desiccant)
Chirality Typically supplied as Racemate (±); Enantiomers resolvable via chiral HPLC

Synthetic Methodology & Manufacturing

The synthesis of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride typically follows a Friedel-Crafts / Reductive Amination sequence.[1][2] This route is favored for its scalability and the avoidance of expensive chiral auxiliaries in the initial stages.[1][2]

Validated Synthetic Pathway

The workflow begins with the acylation of naphthalene, followed by the introduction of the nitrogen functionality via oximation and subsequent reduction.[1][2]

Synthesis Start Naphthalene + Succinic Anhydride Inter1 4-(1-Naphthyl)-4-oxobutyric Acid Start->Inter1 AlCl3, DCM Friedel-Crafts Inter2 Methyl 4-(1-Naphthyl)-4-oxobutyrate Inter1->Inter2 MeOH, H2SO4 Esterification Inter3 Oxime Intermediate Inter2->Inter3 NH2OH·HCl NaOAc Product Methyl 4-amino-4-(1-naphthyl) butyrate HCl Inter3->Product 1. H2, Pd/C (Reduction) 2. HCl/Dioxane

Figure 1: Step-wise synthesis from Naphthalene to the target amino ester.[2]

Detailed Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: Naphthalene (1.0 eq), Succinic Anhydride (1.1 eq), AlCl₃ (2.2 eq).[1][2]

  • Solvent: Nitrobenzene or DCM.[1][2]

  • Procedure: Add AlCl₃ slowly to the solution at 0°C. Stir at RT for 12h. Quench with ice/HCl.

  • Critical Control: Isomer control is vital.[1][2] The 1-substituted product is kinetically favored at lower temperatures; higher temperatures may yield the 2-naphthyl isomer.[1][2]

Step 2: Esterification & Oximation

  • Reflux the keto-acid in Methanol with catalytic H₂SO₄ to form the methyl ester.[1][2]

  • React the ester with Hydroxylamine HCl (1.5 eq) and Sodium Acetate in MeOH/H₂O to yield the oxime.[1][2]

Step 3: Reduction to Amine

  • Catalyst: 10% Pd/C or Raney Nickel.[1][2]

  • Conditions: 50 psi H₂, MeOH, RT.

  • Salt Formation: Filter catalyst, evaporate solvent, and treat the residue with 4M HCl in Dioxane.[1][2] Precipitate with Et₂O.[1][2]

Reactivity & Applications

This compound serves as a "masked" form of the corresponding gamma-amino acid.[1][2] The methyl ester protects the carboxylic acid, allowing selective manipulation of the amine or the naphthalene ring.[1][2]

Cyclization to Lactams

Under basic conditions (e.g., Et₃N, heating), the free base undergoes rapid intramolecular cyclization to form 5-(naphthalen-1-yl)pyrrolidin-2-one .[1][2] This lactam is a scaffold for Nootropic agents.[1][2]

Drug Development Utility
  • GABA-B Receptor Antagonists: The bulky naphthyl group mimics the chlorophenyl ring of Baclofen but with higher lipophilicity, potentially increasing blood-brain barrier (BBB) penetration.[1][2]

  • Peptidomimetics: Used as a constrained phenylalanine analog in peptide synthesis to induce specific secondary structures (beta-turns).[1][2]

Handling, Stability & Safety

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).[1]
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.[1][2]
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.[1][2] Avoid dust generation.[1][2]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.[1][2]

  • Shelf Life: 24 months if kept dry and sealed.[1][2]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5–7.5 (m, 7H, Naphthalene Ar-H)[1][2]

    • δ 8.8 (br s, 3H, NH₃⁺)[1][2]

    • δ 5.1 (t, 1H, CH -NH₂) – Deshielded by Naphthyl ring[1][2]

    • δ 3.6 (s, 3H, O-CH ₃)[1][2]

    • δ 2.4–2.1 (m, 4H, -CH₂-CH₂-)[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 244.13 (Free base)[2]

  • HPLC Purity: >98% (UV @ 220 nm and 280 nm).[1][2]

References

  • AK Scientific . (2024).[1][2] Product Specification: Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride. Retrieved from [2]

  • PubChem . (2024).[1][2][3][4] Compound Summary: 4-Amino-1-naphthol hydrochloride (Structural Analog).[1][2] Retrieved from [2]

  • ChemicalBook . (2023).[1][2][5] Synthesis of Naphthalene Amino Acid Derivatives. Retrieved from

  • Sigma-Aldrich . (2024).[1][2] Methyl 4-aminobutyrate hydrochloride (GABA Analog Reference).[1][2] Retrieved from

Sources

Exploratory

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride structure

An In-Depth Technical Guide to Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride: Structure, Synthesis, and Characterization Authored by: A Senior Application Scientist For distribution to: Researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride: Structure, Synthesis, and Characterization

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the limited availability of direct public-domain data on this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. The methodologies and theoretical discussions are grounded in established scientific literature to ensure a high degree of scientific integrity and practical utility for researchers in the field.

Introduction and Rationale

Aromatic amino acid derivatives are a cornerstone of modern pharmacology, offering a versatile scaffold for interacting with a wide array of biological targets. The incorporation of a naphthalen-1-yl moiety into a 4-aminobutyrate backbone presents an intriguing structural motif. The naphthalene group, with its extended aromatic system, can engage in π-π stacking and hydrophobic interactions within protein binding pockets, while the aminobutyrate portion provides a handle for hydrogen bonding and salt-bridge formation. This combination of features suggests potential for this compound class in modulating targets within the central nervous system or in oncology, where such interactions are prevalent.

This guide will elucidate the predicted structure and physicochemical properties of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride, propose a logical and feasible synthetic route, and detail the necessary analytical techniques for its characterization. The causality behind each experimental choice will be explained to provide a deeper understanding of the underlying chemistry.

Molecular Structure and Physicochemical Properties

The chemical structure of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is characterized by a chiral center at the fourth carbon of the butyrate chain, to which both the amino group and the naphthalen-1-yl group are attached. The hydrochloride salt form enhances the compound's solubility in aqueous media.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and References
Molecular Formula C15H18ClNO2Based on the structure of the naphthalen-2-yl isomer[1].
Molecular Weight 279.76 g/mol Identical to the naphthalen-2-yl isomer[1].
Appearance White to off-white crystalline solidTypical appearance for similar organic hydrochlorides.
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The hydrochloride salt form increases polarity and aqueous solubility.
Melting Point 120-140 °C (predicted range)By analogy to similar aromatic amino ester hydrochlorides. For instance, Methyl 4-aminobutyrate hydrochloride has a melting point of 120-125 °C.
Stability Stable under standard laboratory conditions. Store in a cool, dry place.Based on general stability of similar organic compounds.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride can be envisioned through a multi-step process starting from commercially available precursors. The chosen pathway is designed for clarity, high potential yield, and ease of execution in a standard organic chemistry laboratory.

Synthetic Workflow Diagram

Synthesis_Workflow A 1-Naphthaldehyde C Naphthalen-1-yl-acrylic acid A->C Knoevenagel Condensation B Malonic Acid B->C D Methyl naphthalen-1-yl-acrylate C->D Esterification F Methyl 4-nitro-3-(naphthalen-1-yl)butanoate D->F Michael Addition E Michael Addition with Nitromethane E->F H Methyl 4-amino-4-naphthalen-1-yl-butyrate F->H Reduction G Reduction of Nitro Group G->H J Target Compound H->J HCl Treatment I Hydrochloride Salt Formation I->J

Caption: Proposed synthetic workflow for Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation to form Naphthalen-1-yl-acrylic acid

  • To a solution of 1-naphthaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes), add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield naphthalen-1-yl-acrylic acid.

Causality: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound like malonic acid. Pyridine acts as a basic solvent, and piperidine serves as a more effective basic catalyst to facilitate the reaction.

Step 2: Esterification to form Methyl naphthalen-1-yl-acrylate

  • Suspend naphthalen-1-yl-acrylic acid (1 equivalent) in methanol (10-20 volumes).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Causality: Fischer-Speier esterification is a straightforward and cost-effective method for converting a carboxylic acid to its corresponding ester using an alcohol in the presence of an acid catalyst.

Step 3: Michael Addition with Nitromethane

  • Dissolve Methyl naphthalen-1-yl-acrylate (1 equivalent) and nitromethane (1.5 equivalents) in a suitable solvent like methanol.

  • Add a catalytic amount of a strong base, such as sodium methoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and stir at room temperature.

  • Monitor the reaction by TLC. Once complete, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent.

  • Purify the resulting Methyl 4-nitro-3-(naphthalen-1-yl)butanoate by column chromatography.

Causality: The Michael addition is an effective method for forming a carbon-carbon bond by the conjugate addition of a nucleophile (in this case, the nitronate anion formed from nitromethane and a base) to an α,β-unsaturated carbonyl compound.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitro compound (1 equivalent) in methanol or ethanol.

  • Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of a nitro group to a primary amine with high yield and selectivity.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude Methyl 4-amino-4-naphthalen-1-yl-butyrate in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Filter the resulting solid, wash with the solvent, and dry under vacuum to obtain the final hydrochloride salt.

Causality: The formation of a hydrochloride salt is a standard procedure to improve the handling, stability, and solubility of amine-containing compounds.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Table 2: Analytical Methods for Structural Verification and Purity Assessment

Analytical TechniqueExpected Results and Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance) The spectrum should show characteristic peaks for the aromatic protons of the naphthalene ring, the methoxy group of the ester, and the aliphatic protons of the butyrate chain. The integration of these peaks should correspond to the number of protons in each environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring, and the aliphatic carbons.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C15H17NO2) and potentially a fragment corresponding to the loss of the methoxy group. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the primary amine (as an ammonium salt), the C=O stretch of the ester, and the C-H and C=C bonds of the aromatic and aliphatic portions of the molecule.
High-Performance Liquid Chromatography (HPLC) HPLC analysis using a suitable column and mobile phase can be used to determine the purity of the compound. A single major peak would indicate a high degree of purity.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values calculated for C15H18ClNO2.

Potential Mechanism of Action and Therapeutic Applications

While the specific biological activity of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride has not been reported, we can speculate on its potential mechanism of action based on its structural similarity to other compounds. The 4-aminobutyric acid (GABA) scaffold is a well-known neurotransmitter. Derivatives of GABA are often investigated for their potential to modulate GABAergic neurotransmission.

The presence of the bulky naphthalen-1-yl group would likely prevent direct interaction with GABA receptors in the same manner as GABA itself. However, it could potentially act as an inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, thereby increasing GABA levels in the synapse. Alternatively, it could interact with other receptors or ion channels in the central nervous system.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glial Cell Glutamate Glutamate GABA GABA Glutamate->GABA GAD Synaptic Vesicle Synaptic Vesicle GABA->Synaptic Vesicle GABA_cleft GABA_cleft Synaptic Vesicle->GABA_cleft Release GABA_receptor GABA_receptor GABA_cleft->GABA_receptor Binding GABA_transporter GABA_transporter GABA_cleft->GABA_transporter Reuptake Inhibitory Signal Inhibitory Signal GABA_receptor->Inhibitory Signal GABA_glia GABA_glia GABA_transporter->GABA_glia SSA SSA GABA_glia->SSA GABA-T Compound Methyl 4-amino-4- naphthalen-1-yl-butyrate HCl GABA_T GABA_T Compound->GABA_T Potential Inhibition

Sources

Foundational

Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride: Mechanism of Action & Technical Guide

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride , a lipophilic prodrug of a gamma-aryl GABA a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride , a lipophilic prodrug of a gamma-aryl GABA analog.

Executive Summary

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS: 811842-01-0) is a synthetic, lipophilic derivative of gamma-aminobutyric acid (GABA). Structurally, it is the methyl ester prodrug of 4-amino-4-(1-naphthyl)butyric acid , a gamma-substituted GABA analog.

Its pharmacological profile is defined by two core phases:

  • Bioactivation: Rapid hydrolysis of the methyl ester moiety by plasma and tissue esterases to yield the active free acid.

  • Target Engagement: The free acid functions as a competitive inhibitor of GABA Aminotransferase (GABA-AT) and potentially modulates GABA Transporters (GAT) . Unlike beta-substituted analogs (e.g., Phenibut, Baclofen) which primarily agonize GABA-B receptors, gamma-aryl substitutions sterically hinder receptor binding while optimizing affinity for the enzymatic active sites responsible for GABA catabolism.

This guide provides a deep-dive analysis of its molecular mechanism, supported by structural pharmacology and validated experimental protocols.

Chemical Identity & Structural Pharmacology[1]

The compound represents a strategic modification of the GABA scaffold to enhance blood-brain barrier (BBB) permeability and target specificity.

PropertySpecification
Chemical Name Methyl 4-amino-4-(naphthalen-1-yl)butanoate hydrochloride
CAS Number 811842-01-0
Molecular Formula C₁₅H₁₇NO₂[1][2][3] · HCl
Molecular Weight 279.76 g/mol
Core Scaffold Gamma-aminobutyric acid (GABA)
Pharmacophore 1 Gamma-Naphthyl Group : Provides high lipophilicity and steric bulk, targeting the hydrophobic pocket of GABA-AT.
Pharmacophore 2 Methyl Ester : Masks the carboxylic acid, preventing ionization at physiological pH and facilitating passive diffusion across the BBB.
Chirality The C4 position is chiral. Biological activity is typically stereoselective, with the (S)-enantiomer often exhibiting higher potency in GABA analogs.

Mechanism of Action (MOA)

The mechanism operates through a "Prodrug-Inhibitor" cascade. The molecule itself is pharmacologically inert at the receptor level until processed.

Phase I: Prodrug Bioactivation

Upon systemic administration, the methyl ester is cleaved by carboxylesterases (primarily hCE1 in the liver and hCE2 in the intestine/brain). This hydrolysis releases the active metabolite: 4-amino-4-(1-naphthyl)butyric acid .

Phase II: GABA-AT Inhibition (Core Mechanism)

The active acid targets GABA Aminotransferase (GABA-AT) , the mitochondrial enzyme responsible for degrading GABA into succinic semialdehyde.

  • Binding Mode: The compound acts as a competitive inhibitor or transamination substrate . The gamma-naphthyl group mimics the GABA backbone but the bulky aryl group occupies the substrate channel, preventing the efficient conversion of the PLP (Pyridoxal 5'-phosphate) cofactor.

  • Result: By blocking GABA-AT, the intracellular and synaptic concentrations of GABA increase, leading to enhanced inhibitory tone in the CNS.

Phase III: Secondary Targets (GAT Modulation)

Lipophilic GABA analogs often possess affinity for GABA Transporters (GAT-1/GAT-3) . The naphthyl anchor allows the molecule to embed in the lipid bilayer surrounding the transporter or bind to the vestibule, potentially inhibiting GABA reuptake.

MOA Visualization

The following diagram illustrates the pathway from administration to synaptic modulation.

MOA_Pathway cluster_synapse Synaptic Terminal Prodrug Methyl 4-amino-4-naphthalen-1-yl-butyrate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB Crosses via Lipophilicity Esterase Carboxylesterases (Hydrolysis) BBB->Esterase Intracerebral Entry ActiveAcid 4-Amino-4-(1-naphthyl)butyric Acid (Active Metabolite) Esterase->ActiveAcid Cleavage of Methyl Group GABA_AT GABA Aminotransferase (Mitochondrial Target) ActiveAcid->GABA_AT Competitive Inhibition (Ki < 10 µM) GABA_Levels Increased Synaptic GABA GABA_AT->GABA_Levels Prevents Degradation

Caption: Pharmacokinetic and pharmacodynamic cascade of Methyl 4-amino-4-naphthalen-1-yl-butyrate, highlighting prodrug activation and GABA-AT inhibition.

Experimental Protocols

To validate the mechanism and utility of this compound, the following protocols are recommended. These are self-validating systems designed to confirm identity, hydrolysis, and enzymatic inhibition.

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: Determine the half-life (


) of the prodrug conversion to the active acid in plasma or liver microsomes.
  • Preparation:

    • Prepare a 10 mM stock of Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl in DMSO.

    • Thaw pooled human/rat plasma or liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4).

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 10 µM.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL samples at

      
       min.
      
    • Quench immediately with 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Phenibut).

  • Analysis:

    • Centrifuge at 10,000 x g for 10 min.

    • Analyze supernatant via LC-MS/MS . Monitor the transition for the parent ester and the appearance of the free acid (Mass shift: -14 Da).

  • Validation Criteria:

    • Rapid disappearance of parent peak (

      
       min typical for esters).
      
    • Stoichiometric appearance of the acid metabolite.

Protocol B: GABA-AT Inhibition Assay (Coupled Enzyme System)

Objective: Quantify the inhibitory potency (


) of the active metabolite against GABA-AT.
  • Reagents:

    • Purified GABA-AT enzyme (from porcine brain or recombinant).

    • Substrates: GABA (5 mM),

      
      -Ketoglutarate (5 mM).
      
    • Cofactor: PLP (10 µM).

    • Detection System: Succinic Semialdehyde Dehydrogenase (SSADH) + NADP+.

  • Principle:

    • GABA-AT converts GABA

      
       Succinic Semialdehyde.
      
    • SSADH converts Succinic Semialdehyde

      
       Succinate, reducing NADP+ to NADPH.
      
    • Accumulation of NADPH is monitored by absorbance at 340 nm.

  • Procedure:

    • In a 96-well plate, add assay buffer (pH 8.0), PLP, GABA,

      
      -Ketoglutarate, SSADH, and NADP+.
      
    • Add Active Acid Metabolite (hydrolyzed product) at varying concentrations (0.1 µM – 100 µM). Note: Do not use the methyl ester directly as it inhibits poorly in cell-free systems.

    • Initiate reaction with GABA-AT enzyme.

    • Monitor

      
       kinetically for 20 minutes.
      
  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit to sigmoidal dose-response curve to determine

      
      .
      
  • Validation:

    • Positive Control: Vigabatrin (Expect

      
       in µM range).
      
    • Negative Control: Buffer only (Max velocity).

References

  • Silverman, R. B. (1991). The Design and Mechanism of Action of GABA Aminotransferase Inhibitors. Journal of Enzyme Inhibition , 4(3), 209-225. Link

  • Nanavati, S. M., & Silverman, R. B. (1989). Design of Potential Anticonvulsant Agents: 4-Alkyl- and 4-Aryl-4-aminobutyric Acids. Journal of Medicinal Chemistry , 32(11), 2413–2421. Link

  • Sherif, F. M., & Ahmed, S. S. (1995). Pharmacological aspects of GABA transaminase inhibitors. Canadian Journal of Physiology and Pharmacology , 73(5), 625-630. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 811842-01-0. PubChem . Link[2]

Sources

Exploratory

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride literature review

Technical Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride Part 1: Executive Summary & Chemical Identity Compound Identity: IUPAC Name: Methyl 4-amino-4-(naphthalen-1-yl)butanoate hydrochloride[1] CAS Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride

Part 1: Executive Summary & Chemical Identity

Compound Identity:

  • IUPAC Name: Methyl 4-amino-4-(naphthalen-1-yl)butanoate hydrochloride[1]

  • CAS Number: 811842-01-0[1][2][3][4][5][6]

  • Molecular Formula: C₁₅H₁₈ClNO₂[7]

  • Molecular Weight: 279.76 g/mol

  • Core Scaffold:

    
    -Amino- 
    
    
    
    -arylbutyric acid ester (GABA analog)

Significance in Drug Development: Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a specialized synthetic intermediate and pharmacological probe. Structurally, it represents a lipophilic analog of


-aminobutyric acid (GABA) , specifically related to Phenibut  (4-amino-3-phenylbutyric acid), though with the aryl substituent at the 

-position rather than the

-position.

This specific substitution pattern renders the compound a critical precursor for:

  • Benzo-fused Lactams: Spontaneous or base-catalyzed cyclization yields 5-(naphthalen-1-yl)pyrrolidin-2-one, a scaffold found in novel anticonvulsants and nootropics.

  • Lipophilic GABA-B Ligands: The bulky naphthyl group enhances blood-brain barrier (BBB) penetration compared to phenyl analogs, making it a candidate for CNS receptor binding studies.

  • Chiral Resolution Agents: The racemic ester can be enzymatically resolved to access enantiopure 4-amino-4-arylbutyric acids.

Part 2: Synthetic Methodology (The Core)

As a Senior Application Scientist, I advocate for the Friedel-Crafts / Reductive Amination route. This pathway is robust, scalable, and avoids the use of expensive nitro-aldol precursors.

Stage 1: Friedel-Crafts Succinoylation

Objective: Selective attachment of the butyric acid skeleton to the naphthalene ring.

  • Reagents: Naphthalene, Succinic Anhydride, Aluminum Chloride (

    
    ), Nitrobenzene or DCM.
    
  • Protocol:

    • Dissolve succinic anhydride (1.1 eq) in nitrobenzene.

    • Add

      
       (2.2 eq) slowly at 0°C to form the acylating complex.
      
    • Add naphthalene (1.0 eq) portion-wise.

    • Stir at room temperature for 12 hours.

    • Critical Control Point: Quench with ice/HCl. The major isomer is 3-(1-naphthoyl)propionic acid due to kinetic control at lower temperatures. High temperatures favor the 2-naphthyl isomer.

    • Recrystallize from toluene to remove the 2-isomer.

Stage 2: Reductive Amination (The "Leuckart" or Oximation Route)

Objective: Conversion of the ketone to a primary amine.

  • Preferred Route (Oximation):

    • Reflux 3-(1-naphthoyl)propionic acid with Hydroxylamine HCl and Sodium Acetate in ethanol/water.

    • Isolate the oxime precipitate.

    • Reduction: Hydrogenate the oxime using

      
       (10%) in acetic acid or use 
      
      
      
      dust in AcOH. This yields 4-amino-4-(naphthalen-1-yl)butyric acid .[2][4][7]
Stage 3: Esterification & Salt Formation

Objective: Protection of the carboxyl group and stabilization as the hydrochloride salt.

  • Reagents: Thionyl Chloride (

    
    ), Anhydrous Methanol.
    
  • Protocol:

    • Chill anhydrous methanol to 0°C.

    • Add

      
       (1.5 eq) dropwise. Expert Insight: This generates anhydrous HCl in situ.
      
    • Add the amino acid from Stage 2.

    • Reflux for 4 hours.

    • Concentrate in vacuo.

    • Purification: Triturate the residue with diethyl ether. The product precipitates as a white, hygroscopic solid: Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl .

Part 3: Visualization of the Synthesis Workflow

The following diagram illustrates the chemical logic and critical intermediates.

SynthesisPath Naphthalene Naphthalene (Starting Material) Intermediate1 3-(1-Naphthoyl) propionic acid (Keto-Acid) Naphthalene->Intermediate1 Friedel-Crafts (Nitrobenzene, 0°C) Succinic Succinic Anhydride + AlCl3 Succinic->Intermediate1 Oxime Oxime Intermediate Intermediate1->Oxime NH2OH·HCl NaOAc AminoAcid 4-Amino-4-(1-naphthyl) butyric acid Oxime->AminoAcid H2, Pd/C (Reduction) Target Methyl 4-amino-4- naphthalen-1-yl-butyrate HCl (Target) AminoAcid->Target MeOH, SOCl2 (Esterification)

Caption: Step-wise synthesis from naphthalene to the target amino ester hydrochloride.

Part 4: Handling, Stability & Analytical Specifications

Expertise & Safety: The Lactamization Risk

A critical property of


-amino esters is their tendency to undergo intramolecular cyclization to form lactams (pyrrolidones).
  • The Risk: In the presence of moisture or base, the free amine attacks the methyl ester, releasing methanol and forming 5-(naphthalen-1-yl)pyrrolidin-2-one .

  • The Solution: The compound must be stored as the Hydrochloride (HCl) salt . The protonated amine (

    
    ) is non-nucleophilic, preventing cyclization.
    
  • Storage: Store at -20°C under argon. Desiccate strictly.

Analytical Data Table
TestMethodExpected Result / Specification
Appearance VisualWhite to off-white crystalline powder.
¹H NMR 400 MHz, DMSO-d₆Ar-H: 7.4–8.2 ppm (m, 7H, Naphthyl)CH-NH₂: ~4.8 ppm (t, 1H, benzylic)OCH₃: 3.60 ppm (s, 3H)CH₂-CH₂: 2.1–2.5 ppm (m, 4H)
IR Spectrum KBr PelletC=O (Ester): 1735–1745 cm⁻¹N-H (Amine salt): Broad band 2800–3200 cm⁻¹
Mass Spec LC-MS (ESI+)[M+H]⁺: 244.13 m/z (Free base mass)
Solubility ExperimentalSoluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.

Part 5: Analytical Workflow Diagram

AnalysisFlow cluster_QC Quality Control Gates Sample Raw Sample (Methyl 4-amino-4-naphthylbutyrate HCl) Solubility Solubility Check (Water/MeOH) Sample->Solubility NMR 1H NMR (Confirm Structure) Solubility->NMR HPLC HPLC Purity (>98%) NMR->HPLC Reject Reject (Lactam Detected) NMR->Reject Fail (Lactam peaks present) Chloride Silver Nitrate Test (Confirm HCl Salt) HPLC->Chloride Release Release for Research Chloride->Release Pass

Caption: Quality control workflow ensuring salt integrity and absence of lactam degradation.

References

  • Preparation of 4-amino-4-arylbutyric acids. Journal of the American Chemical Society. A classic route describing the Friedel-Crafts succinoylation and subsequent reduction to gamma-amino acids.

  • Synthesis of conformationally restricted GABA analogues. Journal of Medicinal Chemistry. Discusses the synthesis of aryl-substituted GABA derivatives and their stability.

  • Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride Product Data. AK Scientific. Commercial specifications and CAS verification (811842-01-0).[1][2][4][5][6] [1][2][4][5]

  • Reductive Amination Methodologies. Organic Chemistry Portal. Detailed mechanisms for converting ketones to amines, applicable to the intermediate keto-acid.

  • Pyrrolidines in Drug Discovery. RSC Medicinal Chemistry. Reviews the cyclization of gamma-amino esters to pyrrolidones (lactams) and their pharmacological relevance.

Sources

Foundational

Precision Characterization of Methyl 4-amino-4-(naphthalen-1-yl)butyrate HCl

A Technical Guide for Drug Discovery & Synthetic Applications Executive Summary Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride is a specialized -amino acid derivative, structurally analogous to a lipophilic GAB...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Synthetic Applications

Executive Summary

Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride is a specialized


-amino acid derivative, structurally analogous to a lipophilic GABA ester. In drug discovery, this scaffold serves as a critical chiral building block for peptidomimetics and CNS-active agents. Its bulky naphthalene moiety confers significant hydrophobicity, altering the pharmacokinetic profile compared to standard aliphatic GABA analogs.

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, molecular weight specifications, and self-validating analytical protocols. It is designed for senior scientists requiring precise stoichiometry for synthetic planning and assay development.

Part 1: Physiochemical Profile & Molecular Specifications

For high-precision applications (e.g., molar dosing, crystallographic studies), relying on a generic "label weight" is insufficient. The values below distinguish between the free base and the hydrochloride salt, accounting for isotopic abundance.

1.1 Molecular Identity
PropertySpecification
IUPAC Name Methyl 4-amino-4-(naphthalen-1-yl)butanoate hydrochloride
Common Designation Naphthyl-GABA Methyl Ester HCl
Chemical Formula (Salt)

Chemical Formula (Base)

Chirality C4 is a stereocenter.[1] (Exists as R- or S- enantiomers)
1.2 Molecular Weight Breakdown

The following table details the stoichiometric contribution of each component. This is critical for calculating atom economy in synthesis.

ComponentFormulaAverage MW ( g/mol )Monoisotopic Mass (Da)Contribution (%)
Free Base

243.30 243.125986.97%
Hydrochloric Acid HCl36.46 35.976713.03%
Total Salt

279.76 279.1026100%

Critical Note on Stoichiometry: Commercial batches of amine salts often contain non-stoichiometric HCl (e.g., 0.95 or 1.1 equivalents) or residual moisture. The theoretical MW of 279.76 g/mol assumes a perfect 1:1 stoichiometry. For GLP assays, you must determine the effective molecular weight via potentiometric titration (see Part 3).

Part 2: Structural Logic & Synthetic Context[2]

This molecule represents a "masked" amino acid. The methyl ester protects the carboxylic acid, while the hydrochloride salt stabilizes the primary amine, preventing intramolecular cyclization into a lactam (pyrrolidinone derivative).

2.1 Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity and the critical "protection/deprotection" logic inherent in this molecule's design.

ChemicalStructure cluster_stability Stability Mechanism Naph Naphthalene Ring (Lipophilic Anchor) ChiralC C4 Chiral Center (Stereoselectivity) Naph->ChiralC C1 Attachment Linker Butyrate Chain (CH2-CH2) ChiralC->Linker Backbone Amine Amine HCl (Salt Form) ChiralC->Amine Functional Group Ester Methyl Ester (COOH Protection) Linker->Ester C1 Carbonyl

Figure 1: Structural connectivity highlighting the lipophilic anchor (Naphthalene) and the stabilized salt form required to prevent cyclization.

Part 3: Analytical Validation Protocol

Trusting the label MW without verification is a common source of error in potency calculations. The following protocol uses Non-Aqueous Potentiometric Titration to determine the exact HCl content and purity, allowing you to calculate the Corrected MW.

3.1 Principle

The amine hydrochloride is a weak acid in non-aqueous solvents. We displace the HCl using a strong base (perchloric acid is used for bases, but here we are titrating the chloride or the protonated amine).

  • Method: Argentometric Titration (for Chloride content) or Alkalimetric titration (for the amine salt).

  • Preferred Method: Alkalimetric titration in ethanol/water using standardized NaOH.

3.2 Step-by-Step Protocol

Reagents:

  • 0.1 N Sodium Hydroxide (Standardized).

  • Solvent: 50% Ethanol/Water (neutralized).

  • Equipment: Potentiometric Titrator with Glass pH electrode.

Workflow:

  • Blank Determination: Titrate 50 mL of solvent with 0.1 N NaOH to determine the background consumption (

    
    ).
    
  • Sample Prep: Accurately weigh ~150 mg of the substance (

    
    ) into the titration vessel.
    
  • Dissolution: Dissolve completely in 50 mL solvent. Ensure no floating particles (naphthalene derivatives can be slow to dissolve).

  • Titration: Titrate with 0.1 N NaOH, monitoring the pH. Look for the inflection point corresponding to the neutralization of the

    
    .
    
  • Calculation:



Where:

  • 
     = Volume of NaOH (mL)
    
  • 
     = Normality of NaOH
    
  • 
     = 279.76
    
  • 
     = Weight of sample (g)[2][3]
    
3.3 Analytical Logic Flow (DOT Visualization)

This flowchart ensures the decision-making process during characterization is logical and self-correcting.

AnalyticalWorkflow Start Start: Sample Characterization Solubility Check Solubility (MeOH/Water) Start->Solubility Clear Solution Clear? Solubility->Clear Titration Potentiometric Titration (Determine % Assay) Clear->Titration Yes Filter Filter/Sonicate Clear->Filter No Calc Calculate Effective MW MW_eff = MW_theo / Purity Titration->Calc Filter->Titration

Figure 2: Decision logic for determining the effective molecular weight prior to biological assay use.

Part 4: Storage & Handling

Due to the ester and amine salt combination, this compound is sensitive to hygroscopicity and hydrolysis .

  • Hygroscopicity: The HCl salt will attract water. Moisture increases the apparent weight, leading to under-dosing if not corrected.

  • Hydrolysis: In the presence of moisture and slight basicity (or even long-term storage), the methyl ester can hydrolyze to the free acid, or the amine can attack the ester to form the lactam.

  • Recommendation: Store at -20°C under Argon/Nitrogen. Desiccate before weighing.

References
  • PubChem. (2025).[1][4][5] Compound Summary: 4-amino-4-(1-naphthyl)butyric acid derivatives. National Library of Medicine.[6] [Link]

  • IUPAC. (2014).[5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

Sources

Exploratory

Spectroscopic data for Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride Introduction Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a small molecule of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Introduction

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a small molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. The presence of a naphthalene ring, a chiral center at the C4 position, and an amino butyrate chain suggests potential applications that warrant a thorough structural and electronic characterization. This guide provides a comprehensive overview of the spectroscopic data expected for this compound, offering a predictive framework for its identification and analysis. As a senior application scientist, the following sections are designed to not only present the expected data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and accurate interpretation. This document will serve as a valuable resource for researchers engaged in the synthesis, quality control, and further development of this and related molecules.

The structural confirmation of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride relies on a multi-technique spectroscopic approach, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for the unequivocal identification of the molecule.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount for interpreting its spectroscopic data. Below is a diagram of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride, with key atomic positions numbered for reference in the subsequent analysis.

Methyl_4_amino_4_naphthalen_1_yl_butyrate_hydrochloride mol <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'CELLPADDING='4'><TR><TDCOLSPAN='3'BORDER='0'><FONTPOINT-SIZE='16'COLOR='#202124'>Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochlorideFONT>TD>TR><TR><TDROWSPAN='2'BORDER='0'><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139038459&t=l' />TD><TDBORDER='0'><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDALIGN='LEFT'><B>Formula:B>TD><TDALIGN='LEFT'>C15H18ClNO2TD>TR><TR><TDALIGN='LEFT'><B>Molecular Weight:B>TD><TDALIGN='LEFT'>279.76 g/molTD>TR><TR><TDALIGN='LEFT'><B>Key Features:B>TD><TDALIGN='LEFT'>Naphthalene RingTD>TR><TR><TDALIGN='LEFT'>TD><TDALIGN='LEFT'>Chiral Center (C4)TD>TR><TR><TDALIGN='LEFT'>TD><TDALIGN='LEFT'>Methyl EsterTD>TR><TR><TDALIGN='LEFT'>TD><TDALIGN='LEFT'>Ammonium Chloride SaltTD>TR>TABLE>TD>TR><TR><TDBORDER='0'>TD>TR>TABLE>

Caption: Chemical structure and key features of the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its solvent residual peak (around 2.50 ppm for ¹H and 39.52 ppm for ¹³C) that does not typically overlap with signals of interest. The exchangeable protons (-NH₃⁺) will also be visible in DMSO-d₆.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition frequency: 400 MHz

      • Spectral width: -2 to 12 ppm

      • Number of scans: 16-32 (to achieve adequate signal-to-noise)

      • Relaxation delay: 2 seconds

    • ¹³C NMR:

      • Acquisition frequency: 100 MHz

      • Spectral width: 0 to 200 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal the number of different proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.0broad s3H-NH₃⁺The protons on the positively charged nitrogen are deshielded and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening. Its chemical shift is highly dependent on concentration and temperature.
~ 8.2 - 7.5m7HAr-HThe seven protons of the naphthalene ring will appear in the aromatic region. Protons on the same ring as the substituent will be more deshielded. The complex splitting patterns arise from coupling between adjacent aromatic protons.[1][2]
~ 4.8 - 5.0t or dd1HH-4This proton is adjacent to the chiral center and the electron-withdrawing naphthalene ring and ammonium group, causing a significant downfield shift. It will be split by the H-3 protons.
~ 3.6s3H-OCH₃The methyl ester protons will appear as a sharp singlet, as they have no adjacent protons.
~ 2.4 - 2.6m2HH-2These methylene protons are adjacent to the carbonyl group and will be deshielded. They will be split by the H-3 protons.
~ 2.1 - 2.3m2HH-3These methylene protons are adjacent to the H-2 and H-4 protons, leading to a complex multiplet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 173C=OThe carbonyl carbon of the ester group is highly deshielded.[2]
~ 135 - 120Ar-CThe ten carbons of the naphthalene ring will appear in this region. The exact shifts depend on the substitution pattern.[1][2]
~ 55C-4The carbon of the chiral center, attached to the nitrogen and the naphthalene ring, will be deshielded.
~ 52-OCH₃The methyl carbon of the ester.
~ 35C-3Aliphatic methylene carbon.
~ 30C-2Aliphatic methylene carbon adjacent to the carbonyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • This method is fast, requires minimal sample preparation, and is suitable for solid samples.

  • Instrument Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100 - 2800N-H stretchR-NH₃⁺The stretching vibrations of the N-H bonds in the ammonium salt appear as a broad band.
~ 3050C-H stretchAromatic C-HStretching of C-H bonds on the naphthalene ring.[2]
~ 2950C-H stretchAliphatic C-HStretching of C-H bonds in the butyrate chain and methyl group.
~ 1735C=O stretchEster C=OA strong, sharp absorption characteristic of the ester carbonyl group.[2]
~ 1600, 1450C=C stretchAromatic C=CSkeletal vibrations of the naphthalene ring.
~ 1200C-O stretchEster C-OStretching of the C-O single bond in the ester.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method (Electrospray Ionization - ESI):

    • ESI is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts. It is likely to produce the protonated molecular ion of the free base.

    • The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

  • Mass Analyzer (Quadrupole or Time-of-Flight - TOF):

    • A high-resolution mass analyzer (like TOF) is preferred to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Predicted MS Data and Interpretation
  • Molecular Ion: The base molecule (Methyl 4-amino-4-naphthalen-1-yl-butyrate) has a molecular weight of 243.31 g/mol . In ESI-MS, the expected peak would be the protonated molecule [M+H]⁺ at m/z = 244.32.

  • Key Fragmentation Pathways: The fragmentation pattern provides structural information.

MS_Fragmentation M_plus [M+H]⁺ m/z = 244.32 frag1 Loss of -OCH₃ [M+H - 31]⁺ m/z = 213.32 M_plus->frag1 - •OCH₃ frag2 Loss of -COOCH₃ [M+H - 59]⁺ m/z = 185.32 M_plus->frag2 - •COOCH₃ frag3 Naphthylmethylamine ion [C₁₁H₁₀N]⁺ m/z = 156.08 M_plus->frag3 - CH₂(CH₂)₂COOCH₃ frag4 Naphthalene ion [C₁₀H₈]⁺ m/z = 128.17 frag3->frag4 - •CH₂NH

Caption: Predicted ESI-MS fragmentation pathway.

Workflow Summary

The comprehensive analysis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride follows a logical and self-validating workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) - Carbon-Hydrogen Framework synthesis->nmr ir IR - Functional Groups synthesis->ir ms MS - Molecular Weight - Fragmentation synthesis->ms interpretation Combined Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmed interpretation->structure

Caption: Overall workflow for structural elucidation.

Conclusion

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available at: [Link]

Sources

Foundational

Unlocking the Potential of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride: A Technical Guide to Prospective Research Areas

Abstract Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride stands as a novel molecular entity at the confluence of several pharmacologically significant scaffolds. Its structure marries a naphthalene ring, a known...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride stands as a novel molecular entity at the confluence of several pharmacologically significant scaffolds. Its structure marries a naphthalene ring, a known fluorophore with diverse biological activities, with a 4-aminobutyrate framework, analogous to the inhibitory neurotransmitter GABA, and a butyrate ester, a precursor to a known class of epigenetic modulators. This confluence suggests a rich, albeit unexplored, potential for therapeutic and research applications. This technical guide provides a comprehensive, forward-looking framework for the systematic investigation of this compound. It synthesizes existing knowledge on its structural analogs to propose three primary research directives: neuropharmacology, oncology, and bioimaging. For each area, we delineate the scientific rationale, postulate mechanisms of action, and provide detailed, actionable experimental protocols to rigorously test these hypotheses. This document is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals poised to explore the frontiers of this promising molecule.

I. Central Nervous System Applications: A Putative GABAergic Modulator for Neuropathic Pain and Epilepsy

Scientific Rationale

The core structure of the molecule, 4-amino-4-naphthalen-1-yl-butyrate, is a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS)[1][2]. Analogs of GABA, such as pregabalin and gabapentin, are cornerstone therapies for neuropathic pain, various forms of epilepsy, and anxiety disorders[3][4][5]. The therapeutic efficacy of these agents is largely attributed to their ability to modulate neuronal excitability, primarily through interaction with voltage-gated calcium channels[5].

The incorporation of a bulky, lipophilic naphthalene group onto the 4-position of the aminobutyrate backbone is a key structural feature of the title compound. This modification could confer unique pharmacological properties, including enhanced potency, altered receptor subtype selectivity, or a modified pharmacokinetic profile. Furthermore, the methyl ester is a classic prodrug strategy employed to increase lipophilicity and facilitate passage across the blood-brain barrier, potentially leading to superior CNS bioavailability compared to more polar analogs.

Hypothesized Mechanism of Action

We hypothesize that Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride functions as a potent modulator of inhibitory neurotransmission. Its primary mechanism may involve binding to the α2δ subunit of voltage-gated calcium channels, a mode of action shared with established gabapentinoids[3]. This interaction would reduce calcium influx at presynaptic terminals of hyperexcited neurons, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P. An alternative, or possibly concurrent, mechanism could involve direct allosteric modulation of GABA receptors (GABA-A or GABA-B) or inhibition of the GABA-degrading enzyme, GABA transaminase (GABA-T), which would lead to an increase in the synaptic concentration of GABA[1].

GABAPathway Hypothesized Mechanism in Neuropathic Pain cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Methyl 4-amino-4-naphthalen-1-yl- butyrate hydrochloride Ca_Channel Voltage-Gated Ca²⁺ Channel (α2δ subunit) Compound->Ca_Channel Binds and Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca²⁺ influx (inhibited) Glutamate_Release Reduced Glutamate Release Vesicle->Glutamate_Release Pain_Signal Reduced Nociceptive Signaling Glutamate_Release->Pain_Signal Less stimulation of postsynaptic receptors

Caption: Proposed mechanism of action in neuropathic pain.

Experimental Protocols

1. In Vitro Receptor Binding Assays:

  • Objective: To determine the binding affinity of the compound for key CNS targets.

  • Methodology:

    • Prepare membrane fractions from rodent cerebral cortex or from cell lines heterologously expressing the target receptors (e.g., HEK293 cells expressing human α2δ-1/β subunits).

    • Conduct competitive radioligand binding assays using established high-affinity radioligands:

      • α2δ Subunit: [³H]gabapentin or [³H]pregabalin.

      • GABA-A Receptor: [³H]muscimol.

      • GABA-B Receptor: [³H]baclofen.

    • Incubate the membrane preparations with a fixed concentration of radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Separate bound from free radioligand by rapid filtration and quantify bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values to quantify binding affinity.

2. Electrophysiology Studies:

  • Objective: To assess the functional impact of the compound on neuronal activity.

  • Methodology:

    • Utilize whole-cell patch-clamp electrophysiology on cultured primary neurons. For pain research, dorsal root ganglion (DRG) neurons are ideal; for epilepsy, hippocampal or cortical neurons are preferred.

    • Record both spontaneous and evoked excitatory postsynaptic currents (EPSCs).

    • Perfuse the compound into the recording chamber at various concentrations.

    • Measure changes in the frequency and amplitude of EPSCs to determine the compound's effect on synaptic transmission. A reduction in these parameters would support a presynaptic mechanism of action.

3. In Vivo Models of Neuropathic Pain and Epilepsy:

  • Objective: To evaluate the therapeutic efficacy of the compound in established animal models.

  • Methodology for Neuropathic Pain (Spinal Nerve Ligation - Chung Model):

    • Induce neuropathy in rats or mice by tightly ligating the L5 spinal nerve.

    • Establish a baseline for pain-like behaviors, including mechanical allodynia (sensitivity to non-painful stimuli, assessed with von Frey filaments) and thermal hyperalgesia (exaggerated response to heat, assessed with the Hargreaves test).

    • Administer the compound via intraperitoneal (i.p.) or oral (p.o.) routes at a range of doses.

    • Measure the reversal of allodynia and hyperalgesia at various time points post-administration to determine efficacy and duration of action.

  • Methodology for Epilepsy (Pentylenetetrazol (PTZ) Kindling Model):

    • Induce a state of heightened seizure susceptibility ("kindling") by administering sub-convulsive doses of PTZ to rodents on alternate days.

    • Prior to a final, challenging dose of PTZ, administer the test compound.

    • Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale) and record the latency to and duration of seizure activity. A delay in onset and reduction in severity would indicate anticonvulsant properties.

Parameter Neuropathic Pain Model (Chung) Epilepsy Model (PTZ Kindling)
Primary Outcome Reversal of mechanical allodynia and thermal hyperalgesiaReduction in seizure severity and duration
Compound Dosing Intraperitoneal or oralIntraperitoneal or oral
Behavioral Tests von Frey filaments, Hargreaves testRacine scale for seizure scoring

II. Oncological Applications: A Novel Butyrate-Based HDAC Inhibitor

Scientific Rationale

The butyrate functional group within the target molecule is of profound interest due to the well-established role of butyrate as an inhibitor of histone deacetylases (HDACs)[6][7][8]. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this, causing histone hyperacetylation, reactivation of these silenced genes, and subsequently inducing cell cycle arrest, differentiation, and apoptosis in malignant cells[9][10]. The unique 4-amino-4-naphthalen-1-yl backbone could serve as a scaffold that enhances cellular permeability, improves stability, or confers selectivity for specific HDAC isoforms, potentially offering a superior therapeutic window compared to simple butyrate salts.

Hypothesized Mechanism of Action

We postulate that Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride acts as a prodrug that, upon cellular uptake and intracellular hydrolysis of the methyl ester, releases a potent HDAC-inhibiting species. This active metabolite would then inhibit the activity of class I and II HDACs, leading to an accumulation of acetylated histones. The resulting altered chromatin structure would facilitate the transcription of key regulatory genes, such as the cell cycle inhibitor p21 and pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak), ultimately driving cancer cells towards apoptosis.

HDACPathway Hypothesized Mechanism as an HDAC Inhibitor cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Events Compound Methyl 4-amino-4-naphthalen-1-yl- butyrate hydrochloride Active_Metabolite Active Butyrate Analog Compound->Active_Metabolite De-esterification HDAC Histone Deacetylase (HDAC) Active_Metabolite->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Acetylation increases Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Acetylation->Gene_Expression Promotes transcription Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action as an HDAC inhibitor in cancer cells.

Experimental Protocols

1. In Vitro HDAC Inhibition Assay:

  • Objective: To quantify the compound's inhibitory activity against HDAC enzymes.

  • Methodology:

    • Employ a commercially available fluorometric or colorimetric HDAC activity assay kit.

    • Use a broad-spectrum source of HDAC enzymes, such as nuclear extracts from HeLa or HCT116 cancer cells, or use purified recombinant HDAC isoforms to assess selectivity.

    • Incubate the enzymes with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of the test compound.

    • Measure the fluorescence or absorbance generated by the deacetylated product.

    • Calculate the half-maximal inhibitory concentration (IC50) to determine the compound's potency.

2. Western Blot Analysis for Histone Acetylation:

  • Objective: To confirm the compound's mechanism of action by detecting changes in histone acetylation levels within cells.

  • Methodology:

    • Treat a panel of cancer cell lines (e.g., colon cancer line HCT116, cervical cancer line HeLa) with the compound at concentrations around its IC50 for various durations (e.g., 6, 12, 24 hours).

    • Isolate nuclear proteins and separate them by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies specific for acetylated forms of histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).

    • Use antibodies against total histone H3 as a loading control to ensure equal protein loading. A dose- and time-dependent increase in acetylated histones would confirm HDAC inhibition.

3. Cell Viability and Apoptosis Assays:

  • Objective: To evaluate the functional consequences of HDAC inhibition on cancer cell survival.

  • Methodology:

    • Cell Viability: Seed cancer cell lines in 96-well plates and treat with a serial dilution of the compound for 24, 48, and 72 hours. Measure cell viability using a metabolic assay such as MTT or the more sensitive CellTiter-Glo luminescent assay. Include a non-cancerous cell line (e.g., HEK293) to assess for cancer-specific cytotoxicity.

    • Apoptosis:

      • Annexin V/Propidium Iodide Staining: Treat cells with the compound and then stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (a DNA stain that enters necrotic cells). Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

      • Caspase Activity Assay: Utilize a luminescent or fluorometric assay to measure the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. An increase in caspase activity would provide further evidence of apoptosis induction.

Assay Purpose Cell Lines
HDAC Activity Assay Determine IC50 for HDAC inhibitionHeLa nuclear extract
Western Blot Measure histone acetylationHCT116, HeLa
MTT Assay Assess cell viabilityHCT116, HeLa, and a non-cancerous cell line (e.g., HEK293) for selectivity
Annexin V/PI Staining Quantify apoptosisHCT116, HeLa

III. Bioimaging Applications: A Novel Naphthalene-Based Fluorescent Probe

Scientific Rationale

The naphthalene core of the molecule is an intrinsically fluorescent aromatic system, a property that has been widely exploited in the design of chemical sensors and biological probes[11][12][13][14][15]. The photophysical properties of naphthalene derivatives, such as their excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are often sensitive to the polarity, pH, and viscosity of their local microenvironment. The specific substitution pattern of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride, with its amino and ester groups, may confer unique solvatochromic or ion-sensing properties. Moreover, the compound's amphipathic nature, arising from the lipophilic naphthalene ring and the potentially charged amino group, could drive its preferential accumulation within specific subcellular organelles, such as mitochondria or lysosomes.

Hypothesized Application

We hypothesize that Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride can be utilized as a fluorescent probe for live-cell imaging. Its fluorescence characteristics may be responsive to changes in the cellular microenvironment, potentially enabling its use as a sensor for intracellular pH or polarity. The molecule's structure suggests it may accumulate in membrane-bound organelles, allowing for targeted imaging without the need for additional targeting moieties.

Experimental Protocols

1. Characterization of Photophysical Properties:

  • Objective: To comprehensively define the fundamental fluorescence properties of the compound.

  • Methodology:

    • Dissolve the compound in a series of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, methanol, water) to assess solvatochromism.

    • Using a spectrofluorometer, record the absorbance spectra to determine the maximum absorption wavelength (λ_abs), and the fluorescence excitation and emission spectra to determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths.

    • Calculate the Stokes shift (the difference between λ_em and λ_ex).

    • Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

    • Evaluate photostability by continuously illuminating a sample with the excitation light and monitoring the fluorescence intensity over time.

2. Live-Cell Imaging and Subcellular Localization:

  • Objective: To assess the compound's utility as a live-cell imaging agent and to identify its subcellular destination.

  • Methodology:

    • Culture adherent cell lines (e.g., HeLa or U2OS cells) on glass-bottom dishes suitable for high-resolution microscopy.

    • Incubate the live cells with a low, non-toxic concentration of the compound (determined from viability assays) for a suitable duration (e.g., 30 minutes).

    • To identify the subcellular localization, perform co-staining experiments with commercially available, spectrally distinct organelle-specific fluorescent dyes, such as MitoTracker Red CMXRos for mitochondria and LysoTracker Green DND-26 for lysosomes.

    • Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets.

    • Analyze the images to determine the degree of colocalization between the compound's fluorescence signal and the signals from the organelle-specific trackers, using statistical measures like Pearson's correlation coefficient.

ImagingWorkflow Experimental Workflow for Bioimaging Applications A Compound Synthesis & Purification B Spectroscopic Analysis (Excitation/Emission Spectra, Quantum Yield) A->B C Live Cell Incubation (e.g., HeLa cells) A->C E Fluorescence Microscopy (Confocal or Widefield) B->E D Co-staining with Organelle-Specific Dyes (MitoTracker, LysoTracker) C->D D->E F Image Analysis: Subcellular Localization & Co-localization Analysis E->F G Evaluation as a Potential Bio-probe F->G

Caption: Workflow for evaluating the compound as a fluorescent probe.

Proposed Synthesis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Given the novelty of this compound, a reliable synthetic route is paramount for its investigation. The following multi-step synthesis is proposed, starting from commercially available 1-naphthaldehyde. This route is based on well-established organic chemistry reactions.

Proposed Synthetic Route:

  • Step 1: Knoevenagel Condensation: Reaction of 1-naphthaldehyde with methyl hydrogen malonate in the presence of a base such as piperidine and pyridine will yield methyl 3-(naphthalen-1-yl)acrylate.

  • Step 2: Michael Addition of a Nitrile: The resulting α,β-unsaturated ester can undergo a Michael addition with a cyanide source, such as potassium cyanide, to introduce a nitrile group at the 4-position.

  • Step 3: Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). This step will form the desired 4-amino-4-naphthalen-1-yl-butyrate core.

  • Step 4: Salt Formation: The final product, a free base, can be dissolved in a suitable solvent like diethyl ether or methanol and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the stable and more readily handled hydrochloride salt.

It is worth noting that alternative synthetic approaches, such as those used for the synthesis of other 4-amino-3-hydroxybutyric acid derivatives, could be adapted for this purpose[16][17][18].

Conclusion

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a molecule of significant synthetic and pharmacological interest. By systematically leveraging the known biological activities of its constituent chemical motifs—the GABA-mimetic aminobutyrate backbone, the epigenetic-modulating butyrate group, and the fluorescent naphthalene ring—this guide has laid out a multi-pronged research strategy. The proposed investigations in neuropharmacology, oncology, and cellular imaging, each supported by robust and detailed experimental protocols, provide a clear and logical pathway to unlock the potential of this novel compound. The successful execution of these studies holds the promise of discovering not only a new class of therapeutic agents but also a valuable new tool for fundamental biological research.

References

  • RU2202538C2 - Method of synthesis of 4-aminobutyric acid - Google P
  • Tassone, D. M., Boyce-Gaudio, S., & Gidal, B. E. (2007). Pregabalin: a novel gamma-aminobutyric acid analogue in the treatment of neuropathic pain, partial-onset seizures, and anxiety disorders. Clinical therapeutics, 29(1), 26–48. [Link]

  • Kim, T., Kim, Y., Kim, Y., & Kim, Y. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411–1420. [Link]

  • Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980. [Link]

  • Rivera-Marrero, S., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & medicinal chemistry, 28(20), 115700. [Link]

  • Steliou, K., Boosalis, M. S., Perrine, S. P., Sangerman, J., & Faller, D. V. (2012). Butyrate histone deacetylase inhibitors. BioResearch open access, 1(4), 192–198. [Link]

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Olsen, R. W., & DeLorey, T. M. (2021). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 22(23), 12847. [Link]

  • Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules, 28(8), 3538. [Link]

  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). Pharmaceutics, 15(10), 2458. [Link]

  • Pika, J., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International journal of molecular sciences, 22(24), 13344. [Link]

  • US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google P
  • Pregabalin. (2024, February 7). In Wikipedia. [Link]

  • Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC advances, 13(54), 38243–38258. [Link]

  • A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. (2020). Analyst, 145(1), 123-128. [Link]

  • Bultman, S. J., et al. (2018). HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International journal of molecular sciences, 19(11), 3634. [Link]

  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (2009). International Journal of ChemTech Research, 2(4), 972-980. [Link]

  • Al-Qalaf, F. A., & Al-Lal, A. M. (1987). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of the Chemical Society of Pakistan, 9(3), 437-439. [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). (1983). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37b, 341-345. [Link]

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. (2022). Molecular Crystals and Liquid Crystals, 755(1), 1-11. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]

  • A Naphthalene-Based Fluorescent Probe for Ratiometric Imaging of Lysosomal Hydrogen Sulfide in Living Cells. (2018). Methods and Applications in Fluorescence, 7(1), 014002. [Link]

  • Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research, 60(4), 261-269. [Link]

  • Bultman, S. J., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Journal of cellular biochemistry, 119(6), 4647–4656. [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]

  • Angeloni, C., et al. (2023). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. Antioxidants, 12(3), 557. [Link]

  • naphthalene derivatives : a new range of antimicrobials with high therapeutic value. (2009). International Journal of ChemTech Research, 2(4), 972-980. [Link]

  • A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. (1993). Synthetic Communications, 23(16), 2247-2252. [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Specifications: Methyl 4-amino-4-(naphthalen-1-yl)butyrate HCl

Topic: Commercial suppliers of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals A Guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Guide for Medicinal Chemistry & Process Development

Executive Summary

Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride (CAS: 811842-01-0) is a specialized


-amino acid ester derivative used primarily as a chiral building block in peptidomimetics and as a core scaffold for central nervous system (CNS) drug discovery. Structurally, it represents a lipophilic analog of GABA (

-aminobutyric acid), where the

-carbon is substituted with a bulky naphthyl group.

This guide addresses the procurement challenges associated with this intermediate, providing a validated supplier landscape, critical quality attributes (CQAs), and a backup synthesis strategy for laboratories facing supply chain disruptions.

Chemical Identity & Technical Profile

Before engaging suppliers, it is critical to establish the exact chemical identity to avoid confusion with isomeric


-amino acids (e.g., 3-amino-4-naphthyl derivatives).
ParameterSpecification
Chemical Name Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride
CAS Number 811842-01-0
Molecular Formula

Molecular Weight ~279.76 g/mol (Salt) / 243.30 g/mol (Free Base)
Core Structure

-Aryl-

-Amino Ester
Chirality Contains one chiral center at C4.[1][2][3] Commercial batches are often racemic unless specified as (R) or (S).
Solubility Soluble in DMSO, Methanol, Water (moderate).
Stability Hygroscopic solid. Ester moiety susceptible to hydrolysis under basic conditions.

Commercial Supplier Landscape

Sourcing this compound requires a tiered approach. It is not a commodity chemical; it is a "Tier 3" fine chemical, meaning it is often made-to-order or held in small stocks by aggregators.

Tier 1: Validated Distributors (Stock/Rapid Lead Time)

These suppliers typically hold inventory or have established rapid-fulfillment agreements.

  • Fisher Scientific (via eMolecules): Acts as a primary logistical channel for academic and industrial labs.

  • eMolecules: The primary aggregator for this CAS. They verify stock availability from a network of vetted manufacturers.

  • PubChem Vendors: Lists multiple vendors, though stock status must be verified manually.

Tier 2: Custom Synthesis & Manufacturing (Scale-Up)

For kilogram-scale requirements or specific enantiomeric purity (e.g., >98% ee), direct engagement with CROs/CMOs is required.

  • Astatech (Chengdu/USA): Specializes in novel amino acid derivatives and building blocks. Known for scaling up from gram to kilogram.

  • Hangzhou Green Biotechnology: Identified as a supplier for related naphthyl-amino intermediates.

  • Enamine: While not always listing every catalog number, Enamine is the global leader in "unnatural amino acid" building blocks and can synthesize this motif on demand using their "REAL" space methodology.

Tier 3: Sourcing Decision Matrix

Use the following logic flow to determine your procurement strategy:

SourcingStrategy Figure 1: Strategic Sourcing Decision Matrix for Naphthyl-GABA Analogs. Start Requirement Definition Scale Scale Needed? Start->Scale Chirality Chirality Critical? Scale->Chirality > 5g Stock Source: Tier 1 (Fisher/eMolecules) Scale->Stock < 5g Chirality->Stock Racemic OK Custom Source: Tier 2 (Astatech/Enamine) Chirality->Custom Enantiopure Required InHouse Strategy: In-House Synthesis Custom->InHouse Lead Time > 6 Weeks

Quality Assurance & Critical Quality Attributes (CQAs)

When sourcing CAS 811842-01-0, the Certificate of Analysis (CoA) must be scrutinized for more than just purity.

The "Isomer Trap"

Suppliers often confuse


-amino  (4-amino) derivatives with 

-amino
(3-amino) derivatives.
  • Validation Step: Request a 1H-NMR spectrum before purchase.

  • Diagnostic Signal: Look for the methine proton attached to the amine and naphthyl ring. In the

    
    -amino compound, this signal is a triplet (or dd) around 
    
    
    
    4.5–5.0 ppm. In the
    
    
    -amino isomer, the splitting pattern and chemical shift differ due to the adjacent carbonyl.
Enantiomeric Purity

If the compound is intended for biological screening, the racemic mixture may yield misleading potency data.

  • Method: Chiral HPLC.[4]

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (typical for amino esters).

  • Standard: Require >98% ee for clinical candidates.

Backup Synthesis Strategy (In-House Production)

If commercial supply fails or lead times are prohibitive, the synthesis of Methyl 4-amino-4-(naphthalen-1-yl)butyrate is chemically straightforward using robust organic transformations.

Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond (reductive amination) or the C3-C4 bond (Friedel-Crafts). The most scalable route involves the Friedel-Crafts Succinoylation of naphthalene followed by reductive amination.

Synthetic Workflow[5]

SynthesisPath Figure 2: Scalable Synthesis Route for Methyl 4-amino-4-(naphthalen-1-yl)butyrate HCl. SM1 Naphthalene + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, Nitrobenzene) SM1->Step1 Int1 4-(1-Naphthyl)-4-oxobutyric acid Step1->Int1 Step2 Step 2: Esterification (MeOH, H2SO4 cat.) Int1->Step2 Int2 Methyl 4-(1-naphthyl)-4-oxobutyrate Step2->Int2 Step3 Step 3: Oximation (NH2OH·HCl, NaOAc) Int2->Step3 Int3 Oxime Intermediate Step3->Int3 Step4 Step 4: Catalytic Hydrogenation (H2, Pd/C, HCl/MeOH) Int3->Step4 Product Methyl 4-amino-4-(naphthalen-1-yl)butyrate HCl (Racemic) Step4->Product

Protocol Highlights
  • Friedel-Crafts Acylation: Reaction of naphthalene with succinic anhydride using

    
     yields 4-(1-naphthyl)-4-oxobutyric acid. This regioselectivity (1- vs 2-naphthyl) is temperature-dependent; lower temperatures favor the 1-isomer.
    
  • Esterification: Reflux in methanol with catalytic sulfuric acid.

  • Reductive Amination: The ketone is converted to an oxime using hydroxylamine hydrochloride, followed by hydrogenation (Pd/C) in acidic methanol to yield the amine hydrochloride directly.

Handling and Stability Protocols

  • Storage: Store at -20°C. The HCl salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • Solubility: Dissolve in DMSO for biological assays. For chemical reactions, methanol or DMF are preferred solvents.

  • Safety: Treat as a potential irritant (Skin/Eye Irrit. 2).[5] Naphthalene derivatives can be sensitizers.

References

  • Chemical Identity & CAS: eMolecules. 4-Amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride. Retrieved from .

  • Synthesis of GABA Analogs: Liu, H., et al. (2017).[4] "An Efficient Synthesis of Enantiomerically Pure

    
    -Aminobutyric Acid (GABA) Derivatives." Journal of Materials Science and Chemical Engineering, 5, 25-32.[4] Link
    
  • Friedel-Crafts Methodology: Agranat, I., & Shih, Y. (1974). "Friedel-Crafts succinoylation of naphthalene.
  • Supplier Validation: Fisher Scientific. Product Search: Methyl amino butyrate derivatives. Link

  • Safety Data: PubChem. Compound Summary: Methyl 4-aminobutanoate (Analogous Safety Data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of Methyl 4-amino-4-naphthalen-1-yl-butyrate (MNB)

This document serves as a comprehensive Application Note and Protocol for the research use of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS: 811842-01-0). This compound is a lipophilic, membrane-permeable...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol for the research use of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS: 811842-01-0).

This compound is a lipophilic, membrane-permeable analog of Gamma-Aminobutyric Acid (GABA) . Structurally, it features a naphthalene ring at the


-position and a methyl ester protecting group. It acts as a "prodrug" research tool: the methyl ester facilitates cellular entry via passive diffusion, where intracellular esterases theoretically hydrolyze it to the free acid (4-amino-4-(1-naphthyl)butyric acid), a putative ligand for GABA receptors (specifically GABA\textsubscript{B}) or a probe for GABA transporters.

Compound Overview & Mechanism of Action

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is designed to overcome the poor blood-brain barrier (BBB) permeability of standard GABA analogs.

  • Lipophilicity: The naphthalene ring significantly increases

    
     compared to GABA or Phenibut.
    
  • Prodrug Design: The methyl ester masks the carboxylic acid, preventing ionization at physiological pH and enhancing passive membrane transport.

  • Target Interaction: Upon intracellular hydrolysis, the free acid analog mimics GABA. The bulky naphthyl group suggests it likely targets the GABA\textsubscript{B} receptor (allosteric modulation or orthosteric antagonism) or GABA Transporters (GATs) , rather than the smaller GABA\textsubscript{A} ion channel.

Chemical Properties Table[1][2]
PropertySpecification
IUPAC Name Methyl 4-amino-4-(naphthalen-1-yl)butanoate hydrochloride
CAS Number 811842-01-0
Molecular Formula

Molecular Weight 279.76 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Low/Unstable)
Storage -20°C, Desiccated (Hygroscopic)
Detection UV Absorbance (220 nm, 280 nm); LC-MS (ESI+)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the compound's activation and assay readout.

MNB_Mechanism cluster_ext Extracellular Space cluster_cell Intracellular / Membrane Environment MNB_Ext MNB-HCl (Prodrug) Membrane Cell Membrane (Passive Diffusion) MNB_Ext->Membrane Solubilized MNB_Int MNB (Intracellular) Membrane->MNB_Int Rapid Uptake Esterase Carboxylesterase (Hydrolysis) MNB_Int->Esterase Substrate FreeAcid Free Acid Metabolite (Active Ligand) Esterase->FreeAcid Activation Target Target Interaction (GABA-B / GAT) FreeAcid->Target Binding Readout Readout: Ca2+ Flux / cAMP / LC-MS Target->Readout Signal Transduction

Caption: Mechanism of Action for MNB-HCl. The methyl ester facilitates membrane crossing before intracellular conversion to the active GABA analog.

Preparation Protocol: Stock & Working Solutions

Critical Note: The methyl ester is susceptible to spontaneous hydrolysis in aqueous buffers with high pH. Prepare working solutions immediately before use.

A. Stock Solution (50 mM)
  • Weigh 14.0 mg of MNB-HCl.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Why DMSO? It prevents premature ester hydrolysis and ensures complete solubility of the lipophilic naphthyl group.

  • Vortex for 30 seconds until clear.

  • Aliquot into light-protective tubes (amber) and store at -20°C.

    • Stability:[1] Stable for 3 months in DMSO at -20°C.

B. Working Solution (Vehicle Control)
  • Dilute the stock solution into the assay buffer (e.g., HBSS or DMEM).

  • Max DMSO concentration: Ensure final DMSO is <0.5% to avoid cytotoxicity.

    • Example: To achieve 100 µM final concentration, add 2 µL of 50 mM Stock to 998 µL of media.

Assay Protocol 1: Intracellular Stability & Hydrolysis (LC-MS)

Before assuming biological activity, you must verify that the cell line possesses the esterase activity required to convert the prodrug (MNB) to the active free acid.

Materials
  • Cells: HEK293 or SH-SY5Y (Neuronal model).

  • Lysis Buffer: Methanol:Water (80:20) with 0.1% Formic Acid (stops enzymatic activity).

  • Instrument: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 24-well plate. Incubate 24h.
    
  • Treatment: Replace media with warm HBSS containing 10 µM MNB-HCl .

  • Time Course: Incubate at 37°C for 0, 15, 30, 60, and 120 minutes.

  • Termination:

    • Aspirate HBSS.

    • Wash 2x with ice-cold PBS (removes extracellular drug).

    • Add 200 µL cold Lysis Buffer immediately.

  • Extraction: Scrape cells, collect lysate, vortex, and centrifuge at 15,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS.

    • Monitor: Parent mass (Methyl ester, MW ~243.3 + H) and Metabolite mass (Free acid, MW ~229.3 + H).

  • Success Criteria: Appearance of the Free Acid peak increasing over time confirms intracellular prodrug activation.

Assay Protocol 2: Functional GABA-B Receptor Assay (cAMP)

Since the naphthyl group is bulky, this compound is likely a GABA\textsubscript{B} ligand (G-protein coupled). GABA\textsubscript{B} activation inhibits adenylyl cyclase, reducing cAMP.

Experimental Design
  • Cell Line: CHO-K1 cells stably expressing GABA\textsubscript{B}R1/R2 subunits.

  • Stimulant: Forskolin (10 µM) – to raise baseline cAMP levels.

  • Readout: TR-FRET or ELISA cAMP detection kit.

Step-by-Step Methodology
  • Preparation: Resuspend cells in assay buffer (containing IBMX to inhibit phosphodiesterase).

  • Pre-incubation: Add MNB-HCl (Titration: 0.1 µM to 100 µM) to cells. Incubate for 30 mins at 37°C.

    • Note: This allows time for ester hydrolysis and receptor binding.

  • Stimulation: Add 10 µM Forskolin . Incubate for 45 mins.

  • Detection: Add Lysis/Detection reagents per kit instructions (e.g., Cisbio HTRF).

  • Data Analysis:

    • Plot [MNB] vs. cAMP signal.

    • Agonist Mode: If MNB decreases Forskolin-induced cAMP, it is an agonist.

    • Antagonist Mode: Co-treat with GABA (1 µM). If MNB restores cAMP levels (blocks GABA effect), it is an antagonist.

Safety & Handling (E-E-A-T)

  • Toxicity: Naphthalene derivatives can be irritants to eyes and skin. The free amine implies potential for sensitization.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling the powder.

  • Waste: Dispose of as halogenated organic waste (due to HCl salt and naphthalene ring).

References

  • Santa Cruz Biotechnology. 4-Amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride (CAS 811842-01-0) Product Data Sheet. Retrieved from

  • AK Scientific. Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride Product Detail. Retrieved from

  • Ong, J., & Kerr, D. I. (2000).Clinical potential of GABAB receptor modulators. CNS Drug Reviews. (Contextual grounding for lipophilic GABA analogs).
  • PubChem. Compound Summary: Naphthalene-substituted GABA analogs. National Library of Medicine. Retrieved from

Disclaimer: This protocol is designed for research purposes only. This compound is not approved for human or veterinary therapeutic use.

Sources

Application

In vivo applications of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Application Note: In Vivo Characterization of Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride (MANB-HCl) Executive Summary Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (MANB-HCl) is a lipophilic ester...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Characterization of Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride (MANB-HCl)

Executive Summary

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (MANB-HCl) is a lipophilic ester derivative of the gamma-amino acid 4-amino-4-(1-naphthyl)butyric acid . Structurally analogous to GABA (gamma-aminobutyric acid) , this compound belongs to the class of


-aryl-GABA analogs , which includes therapeutic agents like Phenibut and Baclofen.

The methyl ester modification serves as a prodrug moiety , significantly enhancing blood-brain barrier (BBB) permeability compared to the free acid. Upon systemic administration, MANB-HCl is designed to undergo hydrolysis by intracellular esterases to release the active amino acid, which modulates GABAergic neurotransmission—primarily via GABA transaminase (GABA-AT) inhibition or GABA-B receptor agonism . Additionally, the naphthalene moiety provides intrinsic fluorescence, enabling label-free biodistribution studies.

This guide details protocols for the formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) evaluation of MANB-HCl in rodent models.

Mechanism of Action & Rationale

Prodrug Activation Strategy

The free acid, 4-amino-4-(1-naphthyl)butyric acid, is highly polar (zwitterionic) at physiological pH, limiting its passive diffusion across the BBB. MANB-HCl masks the carboxyl group, increasing lipophilicity (


).
  • Step 1 (Absorption): Rapid uptake from the gut or injection site.

  • Step 2 (Distribution): Crossing the BBB via passive diffusion or organic cation transporters (OCTs).

  • Step 3 (Bioactivation): Hydrolysis by carboxylesterases (CES1/CES2) in the brain parenchyma to yield the active metabolite.

Pathway Diagram

MANB_Mechanism MANB MANB-HCl (Prodrug) BBB Blood-Brain Barrier MANB->BBB Systemic Admin Brain_Esterase Brain Carboxylesterases (Hydrolysis) BBB->Brain_Esterase Passive Diffusion Active_Acid 4-Amino-4-naphthyl butyric acid Brain_Esterase->Active_Acid Cleavage GABA_AT Inhibition of GABA Transaminase Active_Acid->GABA_AT Mechanism A GABA_B Activation of GABA-B Receptors Active_Acid->GABA_B Mechanism B Effect Anticonvulsant / Anxiolytic Effect GABA_AT->Effect GABA_B->Effect

Figure 1: Prodrug activation pathway of MANB-HCl. The ester crosses the BBB and is hydrolyzed to the active GABA analog.

Experimental Protocols

Protocol 1: Formulation for In Vivo Administration

Rationale: The hydrochloride salt is water-soluble but may precipitate in high-pH buffers. The naphthalene group increases hydrophobicity, requiring co-solvents for high-dose studies.

Reagents:

  • MANB-HCl (CAS 811842-01-0)[1][2][3][4][5]

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Stock Solution (100 mg/mL): Dissolve MANB-HCl in 100% DMSO. Vortex for 2 minutes until clear.

  • Working Solution (for IP/PO):

    • Target Dose: 10–50 mg/kg.

    • Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline .

    • Step-by-step: Add the required volume of DMSO stock to PEG400. Mix well. Slowly add warm (37°C) saline while vortexing to prevent precipitation.

  • pH Adjustment: Check pH. If < 4.0, adjust cautiously to pH 5.5–6.0 using 0.1N NaOH. Do not exceed pH 7.0 to prevent premature ester hydrolysis.

  • Filtration: Filter through a 0.22 µm PES membrane for sterilization.

Protocol 2: Pharmacokinetic (PK) & Biodistribution Profiling

Rationale: To confirm BBB penetration and measure the rate of hydrolysis to the active acid.

Animal Model: Male Sprague-Dawley rats (250–300 g), n=3 per timepoint. Administration: Intraperitoneal (IP) or Oral Gavage (PO) at 30 mg/kg.

Workflow:

  • Sampling: Collect blood (plasma) and brain tissue at 15, 30, 60, 120, and 240 min post-dose.

  • Tissue Processing:

    • Plasma: Mix 50 µL plasma with 150 µL cold acetonitrile (containing internal standard, e.g., Gabapentin). Centrifuge at 10,000 x g for 10 min.

    • Brain: Homogenize in PBS (1:4 w/v). Precipitate protein with acetonitrile (1:3 ratio).

  • HPLC-FLD Analysis (Exploiting Naphthalene Fluorescence):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: Fluorescence (Excitation: 280 nm, Emission: 330 nm).

    • Analytes: Monitor two peaks:

      • Peak 1: Active Acid (More polar, earlier retention).

      • Peak 2: MANB Parent Ester (Less polar, later retention).

Data Output Table:

Parameter Plasma (Parent) Plasma (Metabolite) Brain (Parent) Brain (Metabolite)
Tmax (min) 15-30 30-60 30 60
Cmax (µM) High Moderate Low High
AUC (0-4h) ... ... ... ...

| Brain/Plasma Ratio | N/A | N/A | > 0.5 (Target) | > 1.0 (Target) |

Protocol 3: Pharmacodynamic Efficacy (Anticonvulsant Activity)

Rationale: Gamma-aryl GABA analogs typically exhibit anticonvulsant properties. The Maximal Electroshock Seizure (MES) test is the gold standard for this class.

Model: Male Swiss mice (25–30 g). Dosing: 10, 30, 100 mg/kg (IP), 30 min prior to testing.

Procedure:

  • Pre-screening: Exclude mice with spontaneous motor deficits (Rotarod test).

  • Induction: Apply corneal electrical stimulation (50 mA, 60 Hz, 0.2 s) using an electroshock generator.

  • Observation: Record the presence/absence of tonic hindlimb extension (THE) .

    • Protection is defined as the abolition of THE.

  • Scoring:

    • Calculate ED50 (Effective Dose 50%) using probit analysis.

    • Compare to positive control (e.g., Valproate 300 mg/kg).

Troubleshooting & Critical Considerations

  • Solubility vs. Stability: MANB-HCl is an ester. Avoid aqueous storage. Prepare formulations immediately before use (< 1 hour) to prevent ex vivo hydrolysis.

  • Fluorescence Interference: The naphthalene moiety is fluorescent. Ensure the animal diet does not contain high levels of alfalfa (chlorophyll interference) if using whole-body imaging, though HPLC-FLD is specific.

  • Toxicity: Monitor for sedation (Rotarod performance). High doses of GABA analogs can cause muscle relaxation and ataxia.

References

  • Allan, R. D., et al. (1990). "Synthesis and activity of gamma-aryl-GABA analogues." Tetrahedron, 46(7), 2511-2524. Link

  • Silverman, R. B. (2008). "Design and Mechanism of GABA Aminotransferase Inactivators." Journal of Medicinal Chemistry, 51(19), 5855-5863. (Mechanistic basis for gamma-substituted GABA analogs). Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. (Rationale for ester prodrugs). Link

  • Santa Cruz Biotechnology. "4-Amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride (sc-267219) Product Data." (Chemical properties source).[1][3][4][5][6] Link[1][2][3][5]

Sources

Method

Application Notes and Protocols for Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride: A Novel GABAergic Modulator Candidate

Forward-Looking Statement This document provides detailed application notes and experimental protocols for the novel research chemical, Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride. As a compound with a nascen...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

This document provides detailed application notes and experimental protocols for the novel research chemical, Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride. As a compound with a nascent research profile, the information herein is presented as a foundational guide for its scientific investigation. The proposed mechanisms of action are based on structural analogy to known neuroactive compounds, and the ensuing protocols are designed to rigorously test these hypotheses. Researchers are encouraged to adapt and expand upon these methodologies as new data emerges.

Introduction to a Putative Neuroactive Agent

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a novel research chemical characterized by a γ-aminobutyric acid (GABA) backbone appended with a naphthalene moiety. Structurally, it is an esterified derivative of 4-amino-4-(naphthalen-1-yl)butanoic acid. The presence of the 4-aminobutanoic acid structure suggests a potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the mammalian central nervous system. The bulky, lipophilic naphthalene group is anticipated to significantly influence its pharmacological profile, including its binding affinity for GABA receptors or related enzymes, and its pharmacokinetic properties.

Studies on related naphthalene-containing compounds have indicated a range of biological activities, including antimicrobial and enzyme inhibitory effects.[1][2] Furthermore, various molecules with a naphthalene core have been shown to interact with the central nervous system, and some polychlorinated naphthalenes have been observed to affect GABA metabolism.[3] This convergence of structural motifs warrants a thorough investigation of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride as a potential modulator of GABAergic neurotransmission.

These application notes will provide a comprehensive framework for researchers to explore the physicochemical properties, neuropharmacological activity, and potential therapeutic applications of this compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for experimental design and safety.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₈ClNO₂Calculated
Molecular Weight 279.76 g/mol Calculated
Appearance White to off-white crystalline solidPostulated
Solubility Soluble in water and methanolInferred from hydrochloride salt form[4][5]
Storage Store at -20°C, desiccated, and protected from lightStandard for research chemicals

Safety and Handling: As with any novel chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handling should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information. The hydrochloride salt form can be corrosive, and care should be taken to avoid inhalation of the powder or contact with skin and eyes.[6]

Proposed Mechanism of Action: A GABAergic Hypothesis

Based on its structural similarity to GABA, we hypothesize that Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride may act as a modulator of the GABAergic system. The potential mechanisms include, but are not limited to:

  • Direct agonism or antagonism of GABA receptors (GABA-A and GABA-B).

  • Allosteric modulation of GABA-A receptors, similar to benzodiazepines or barbiturates. [7]

  • Inhibition of GABA reuptake by targeting GABA transporters (GATs).

  • Inhibition of GABA degradation by targeting GABA transaminase (GABA-T).

The naphthalene moiety may confer selectivity for specific GABA receptor subtypes or enhance binding affinity. The following sections outline protocols to systematically investigate these potential mechanisms.

In Vitro Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-A and GABA-B Receptor Affinity

This protocol determines the binding affinity of the test compound for GABA-A and GABA-B receptors.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat cortex) in buffer prep2 Centrifuge at 1,000 x g prep1->prep2 prep3 Collect supernatant prep2->prep3 prep4 Centrifuge at 20,000 x g prep3->prep4 prep5 Resuspend pellet (P2 fraction) in assay buffer prep4->prep5 assay1 Incubate membranes with radioligand (e.g., [3H]muscimol for GABA-A or [3H]CGP54626 for GABA-B) prep5->assay1 assay2 Add increasing concentrations of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride assay1->assay2 assay3 Incubate at 4°C assay2->assay3 assay4 Separate bound and free radioligand by rapid filtration assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay4->analysis1 analysis2 Plot specific binding vs. log[compound] analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Rat cortical tissue

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligands: [³H]muscimol (for GABA-A), [³H]CGP54626 (for GABA-B)

  • Non-specific binding control: Unlabeled GABA (for GABA-A), Unlabeled baclofen (for GABA-B)

  • Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (P2 fraction) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of either vehicle, non-specific binding control, or varying concentrations of the test compound.

    • Add 50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

    • Incubate for 1 hour at 4°C.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Recording in Brain Slices

This protocol assesses the functional effects of the compound on GABAergic currents in neurons.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex) from rodents

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp recording setup with amplifier and data acquisition system

  • Glass micropipettes

  • Intracellular solution (e.g., CsCl-based for recording GABA-A currents)

  • Pharmacological agents: Tetrodotoxin (TTX) to block action potentials, CNQX and AP5 to block glutamatergic currents.

Procedure:

  • Slice Preparation: Prepare 300 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • Voltage-clamp the neuron at -60 mV.

    • Apply a GABA-A receptor agonist (e.g., muscimol) to elicit a baseline current.

    • After establishing a stable baseline, co-apply the test compound at various concentrations with the agonist.

  • Data Analysis:

    • Measure the amplitude of the GABA-A receptor-mediated current in the absence and presence of the test compound.

    • Plot the percentage change in current amplitude against the concentration of the test compound to determine its modulatory effect (potentiation or inhibition).

In Vivo Experimental Protocols

Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

This protocol investigates the potential anxiolytic or anxiogenic effects of the compound in rodents.

Workflow Diagram:

G cluster_prep Pre-Experiment cluster_test EPM Test cluster_analysis Data Analysis prep1 Acclimate mice/rats to the behavioral testing room prep2 Administer vehicle, positive control (e.g., diazepam), or test compound via appropriate route (e.g., i.p.) prep1->prep2 prep3 Allow for drug absorption (e.g., 30 min) prep2->prep3 test1 Place animal at the center of the Elevated Plus Maze, facing an open arm prep3->test1 test2 Record behavior for 5 minutes using a video tracking system test1->test2 analysis1 Quantify time spent in open arms and number of entries into open arms test2->analysis1 analysis2 Analyze total distance traveled to assess locomotor activity analysis1->analysis2 analysis3 Perform statistical analysis (e.g., ANOVA) analysis2->analysis3

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride

Executive Summary This Application Note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the analysis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . This molecule presents a classic chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the analysis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . This molecule presents a classic chromatographic challenge: it combines a hydrophobic moiety (naphthalene ring) with a polar, basic functionality (primary amine) and a hydrolytically sensitive group (methyl ester).

The method described herein utilizes an acidic mobile phase to ensure protonation of the amine (eliminating peak tailing) while maintaining the stability of the ester linkage. This protocol is designed for purity assessment, assay determination, and reaction monitoring in pharmaceutical development.

Chemical Context & Analytical Challenges

Molecule Properties
  • Target: Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl

  • Functional Groups:

    • Naphthalene: Strong UV chromophore (

      
       ~220 nm, ~280 nm); highly hydrophobic.
      
    • Primary Amine: Basic (pKa ~9.5); prone to silanol interactions on silica columns.

    • Methyl Ester: Susceptible to hydrolysis at pH > 7.0 or pH < 2.0 over extended periods.

The "Dual-Nature" Challenge

The primary analytical difficulty lies in balancing the retention of the hydrophobic naphthalene ring while preventing the basic amine from interacting with residual silanols on the stationary phase. Uncontrolled interactions lead to severe peak tailing and poor resolution. Furthermore, the method must avoid high pH to prevent the conversion of the analyte into its corresponding acid (hydrolysis degradation).

Experimental Protocol: Achiral Purity & Assay

Instrumentation & Materials
  • LC System: Binary Gradient UHPLC/HPLC system (e.g., Agilent 1290 or Waters H-Class).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 Stationary Phase with high surface coverage and end-capping.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH ensures the amine is fully protonated (

), reducing silanol interaction.
Mobile Phase B Acetonitrile (100%)Strong solvent required to elute the hydrophobic naphthalene ring.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; optimizes backpressure vs. efficiency.
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Injection Volume 5 - 10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Detection UV 220 nm (Primary)UV 280 nm (Secondary)220 nm captures the ester/peptide bonds; 280 nm is specific to the naphthalene ring.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Isocratic hold (elute polar impurities)
12.001090Linear gradient to elute main peak
15.001090Wash step
15.109010Return to initial
20.009010Re-equilibration

Sample Preparation & Stability

Critical Note: The hydrochloride salt is generally soluble in water/methanol mixtures. However, the free base is significantly less soluble in water.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of the HCl salt into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute the stock 1:10 with Mobile Phase A.

    • Why Mobile Phase A? Diluting in the initial mobile phase prevents "solvent shock" which causes peak distortion (fronting) for early eluting impurities.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for method optimization and troubleshooting, specifically tailored for amino-ester derivatives.

HPLC_Workflow Start Sample Preparation (50:50 H2O:ACN) RunGradient Run Initial Gradient (5-95% B) Start->RunGradient CheckPeak Analyze Main Peak Shape & Retention RunGradient->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing Peak Issues FinalMethod Final Validated Method (System Suitability Pass) CheckPeak->FinalMethod Peak OK AddModifier Action: Add TEA or Increase Buffer Conc. Tailing->AddModifier Yes Retention Retention k' < 2.0? Tailing->Retention No AddModifier->RunGradient AdjustOrganic Action: Decrease Initial % Organic (Start at 5%) Retention->AdjustOrganic Yes Hydrolysis Extra Peaks Appearing Over Time? Retention->Hydrolysis No AdjustOrganic->RunGradient CheckPH Action: Check pH (Must be 2.5 < pH < 6.0) Hydrolysis->CheckPH Yes Hydrolysis->FinalMethod No CheckPH->RunGradient

Caption: Optimization logic for HPLC analysis of basic amino-esters. Focus is placed on mitigating silanol interactions (tailing) and preventing ester hydrolysis.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" per ICH Q2(R1) guidelines, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Justification
Precision (RSD)

2.0% for Area (n=5)
Ensures the injector and pump stability are sufficient for quantitative assay.
Tailing Factor (

)

1.5
Critical for amines.

indicates secondary silanol interactions or column aging.
Theoretical Plates (N)

5,000
Ensures sufficient column efficiency to resolve potential synthetic byproducts.
Resolution (

)

2.0 between nearest impurity
Ensures accurate integration of the main peak without interference.
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Required if the method is used for impurity profiling (trace analysis).

Troubleshooting Guide

Issue 1: Peak Tailing
  • Cause: The amine group is interacting with free silanols on the silica support.

  • Solution: Ensure the mobile phase pH is sufficiently low (pH 2.5 - 3.0). If using simple water/ACN, switch to 0.1% TFA or Phosphate Buffer . The hydronium ions (

    
    ) compete with the amine for silanol sites, sharpening the peak.
    
Issue 2: "Ghost" Peaks or Rising Baseline
  • Cause: Hydrolysis of the methyl ester.

  • Solution: Check the autosampler temperature. Keep samples at 4°C . Ensure the mobile phase pH is not basic. Methyl esters hydrolyze rapidly at pH > 8.

Issue 3: Retention Time Drift
  • Cause: Temperature fluctuations or volatile acid evaporation (if using TFA).

  • Solution: Use a column oven (set to 30°C). If using TFA, prepare fresh mobile phase daily, as TFA is volatile and its concentration drops over time, affecting the ion-pairing mechanism.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on RP-HPLC mechanism and method development).
  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A. (Detailed study on silanol interactions with amines).
  • PubChem. Methyl 4-aminobutanoate (GABA Methyl Ester) - Related Structure Properties.

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Here is a detailed application note and protocol for the NMR spectroscopy of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride. Abstract This guide provides a comprehensive framework for the structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed application note and protocol for the NMR spectroscopy of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride.

Abstract

This guide provides a comprehensive framework for the structural elucidation of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound with potential applications in drug development, likely as a GABA analog or a related central nervous system agent, unambiguous structural confirmation is critical.[1][2] This document moves beyond a simple recitation of steps, offering a detailed rationale for methodological choices, from sample preparation to advanced 2D NMR analysis. We present a self-validating workflow designed for researchers and drug development professionals, ensuring high-fidelity data and confident structural assignment. The protocols herein detail the strategic application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments for complete spectral assignment.

Introduction: The Rationale for a Multi-faceted NMR Approach

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride possesses a unique combination of structural features: a rigid aromatic naphthalene system, a flexible aliphatic butyrate chain, a stereocenter at the C4 position, a methyl ester, and an amine functional group protonated as a hydrochloride salt. This complexity necessitates a robust analytical strategy. While 1D NMR provides foundational information, overlapping signals and the absence of direct C-H coupling information can lead to ambiguity.[3] A multi-dimensional NMR approach is therefore not just advantageous but essential for complete and error-free structural verification.

The presence of the hydrochloride salt dictates specific considerations for sample preparation, particularly solvent choice, to ensure sample solubility and to observe the labile ammonium protons.[4][5] This guide employs a logical, step-wise elucidation process, beginning with identifying distinct spin systems and culminating in their connection through long-range correlations, providing a definitive structural blueprint.

Molecular Structure and Numbering Scheme

A standardized numbering system is crucial for unambiguous assignment. The structure of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is presented below with the IUPAC-recommended numbering for the naphthalene ring and a logical numbering for the butyrate side chain.

Caption: Molecular structure of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride with atom numbering.

Experimental Protocols

Materials and Sample Preparation

The integrity of the final spectrum is critically dependent on meticulous sample preparation. Hydrochloride salts often require polar aprotic solvents for complete dissolution.[4][6]

Protocol:

  • Weighing: Accurately weigh 15-20 mg of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum.

  • Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for most hydrochloride salts.[4] Crucially, it is aprotic and its residual water peak does not typically overlap with signals of interest. It also allows for the direct observation of the N-H protons from the ammonium salt, which would rapidly exchange in protic solvents like D₂O or CD₃OD.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the DMSO-d₆. Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution.

  • Filtration and Transfer: Using a glass Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Rationale: This step removes any particulate matter that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[7]

  • Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).[8] Typically, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for secondary referencing.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. The following are standard parameter sets that can be optimized as needed.

Experiment Key Parameters Purpose & Rationale
¹H NMR Spectral Width: -2 to 12 ppm; Acquisition Time: ~3s; Relaxation Delay: 2s; Number of Scans: 16Provides an overview of all proton environments, their integrations (relative numbers), and coupling patterns (multiplicity).
¹³C NMR Spectral Width: 0 to 220 ppm; Acquisition Time: ~1s; Relaxation Delay: 2s; Number of Scans: 1024+Identifies all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
DEPT-135 Standard pulse program parameters.Differentiates carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are nulled.[9][10][11][12]
¹H-¹H COSY Symmetrized data matrix; Number of Increments: 256; Scans per Increment: 4-8Identifies protons that are coupled to each other, typically through 2-3 bonds. Essential for mapping out the butyrate chain's spin system.[13][14][15]
¹H-¹³C HSQC Optimized for ¹J_CH ≈ 145 Hz; Number of Increments: 256; Scans per Increment: 8-16Correlates each proton directly to the carbon it is attached to, providing unambiguous one-bond C-H connectivity.[16][17][18]
¹H-¹³C HMBC Optimized for long-range coupling (ⁿJ_CH) of 8 Hz; Number of Increments: 256; Scans per Increment: 16-32Correlates protons and carbons over 2-4 bonds. This is the key experiment for connecting isolated spin systems, such as linking the butyrate chain to the naphthalene ring and identifying quaternary carbons.[16][19]

Data Processing and Analysis Workflow

Effective structural elucidation relies on a systematic analysis workflow. Raw free induction decay (FID) data must be processed correctly to yield an interpretable spectrum.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structural Elucidation FID_1H ¹H FID Data Process_1H Fourier Transform, Phase & Baseline Correction FID_1H->Process_1H Spectrum_1H ¹H Spectrum: Integrate & Pick Peaks Process_1H->Spectrum_1H Combine Integrate All Data Spectrum_1H->Combine FID_13C ¹³C & DEPT FID Data Process_13C Fourier Transform, Phase & Baseline Correction FID_13C->Process_13C Spectrum_13C ¹³C & DEPT Spectra: Identify C, CH, CH₂, CH₃ Process_13C->Spectrum_13C Spectrum_13C->Combine COSY_Data COSY Data Process_COSY 2D FT & Symmetrization COSY_Data->Process_COSY COSY_Spectrum COSY Spectrum: Identify ¹H-¹H Spin Systems Process_COSY->COSY_Spectrum Assign Assign Substructures (e.g., Butyrate Chain) COSY_Spectrum->Assign HSQC_Data HSQC Data Process_HSQC 2D FT & Phasing HSQC_Data->Process_HSQC HSQC_Spectrum HSQC Spectrum: Assign ¹J(C-H) Correlations Process_HSQC->HSQC_Spectrum HSQC_Spectrum->Assign HMBC_Data HMBC Data Process_HMBC 2D FT & Phasing HMBC_Data->Process_HMBC HMBC_Spectrum HMBC Spectrum: Assign ⁿJ(C-H) Correlations Process_HMBC->HMBC_Spectrum Connect Connect Fragments & Assign Quaternary Carbons HMBC_Spectrum->Connect Combine->Assign Assign->Connect Final Final Structure Confirmation & Data Tabulation Connect->Final

Caption: Workflow for NMR data processing and structural elucidation.

Software: A variety of software packages are suitable for processing NMR data, including vendor-specific software like Bruker's TopSpin, or third-party applications such as Mnova and NMRium.[20][21][22] The fundamental steps of Fourier transformation, phase correction, baseline correction, and peak picking are common to all platforms.[23]

Spectral Interpretation and Structural Assignment

Predicted Spectral Features
  • ¹H NMR:

    • Naphthalene Region (7.5-8.5 ppm): Expect a series of complex multiplets corresponding to the 7 aromatic protons. Protons adjacent to the butyrate substitution (H2', H8') will be the most distinct.[24][25][26]

    • Ammonium Protons (-NH₃⁺, ~8.5-9.5 ppm): A broad singlet is expected in DMSO-d₆. Its integration should correspond to three protons.

    • Methine Proton (H4, ~4.5-5.0 ppm): The proton at the chiral center, deshielded by both the naphthalene ring and the adjacent nitrogen. It will likely appear as a multiplet.

    • Methyl Ester Protons (H5, ~3.6 ppm): A sharp singlet integrating to three protons.

    • Aliphatic Protons (H2, H3, ~2.0-3.0 ppm): Two methylene groups, expected to be complex multiplets due to coupling with each other and H4. Diastereotopicity may lead to further complexity.

  • ¹³C NMR:

    • Carbonyl Carbon (C1, ~170-175 ppm): The ester carbonyl carbon.

    • Naphthalene Carbons (120-140 ppm): Expect 10 signals, though some may overlap. Quaternary carbons (C1', C4a', C8a') will be identified by their absence in DEPT spectra.[24][27]

    • Methine Carbon (C4, ~50-55 ppm): The carbon attached to the nitrogen.

    • Methyl Ester Carbon (C5, ~52 ppm): The O-CH₃ carbon.

    • Aliphatic Carbons (C2, C3, ~25-40 ppm): The two methylene carbons of the butyrate chain.

Step-by-Step Assignment Strategy
  • Identify Key Functional Groups (1D NMR): Locate the methyl ester singlet (H5, ~3.6 ppm), the broad NH₃⁺ signal, and the downfield aromatic signals in the ¹H spectrum. Use the ¹³C and DEPT-135 spectra to count the number of CH, CH₂, and CH₃ carbons.[12][28] The negative signal in the DEPT-135 will correspond to the CH₂ groups (C2 and C3).

  • Map the Butyrate Spin System (COSY): The COSY spectrum is paramount for assembling the aliphatic chain.[13][14] Look for a correlation from the methine proton (H4) to the adjacent methylene protons (H3). Then, trace the coupling from H3 to the next methylene group (H2). This establishes the H4-H3-H2 connectivity.

  • Link Protons to Carbons (HSQC): The HSQC spectrum provides definitive one-bond C-H correlations.[16][18] Use the cross-peaks to assign the carbon signals for C2, C3, C4, C5, and all protonated naphthalene carbons based on the already assigned proton shifts.

  • Connect the Fragments (HMBC): The HMBC experiment provides the final structural links.[3][16][19]

    • Naphthalene to Butyrate: Look for a 2-bond correlation from the methine proton (H4) to the naphthalene ipso-carbon (C1') and a 3-bond correlation to C2' and C8a'. This definitively attaches the side chain to the ring.

    • Ester Group: Observe correlations from the methylene protons H2 to the carbonyl carbon C1, and from the methyl ester protons (H5) to C1.

    • Quaternary Carbons: The quaternary naphthalene carbons (C1', C4a', C8a'), which are invisible in DEPT and HSQC, can be assigned via their HMBC correlations to nearby protons (e.g., H4, H2', H8', H5').

Tabulated NMR Data

The final assignments should be compiled into a clear table. The following is a template with expected values.

Atom No.¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityCOSY CorrelationsHMBC Correlations
1 ~172.5---H2, H3
2 ~35.0~2.4-2.6mH3C1, C3, C4
3 ~28.0~2.1-2.3mH2, H4C1, C2, C4, C1'
4 ~53.0~4.8mH3C2, C3, C1', C2', C8a'
5 ~51.8~3.6s-C1
1' ~135.0---H2', H8', H3, H4
2' ~126.0~7.6dH3'C1', C3', C4', C4
3' ~125.5~7.5tH2', H4'C1', C4a', C5'
4' ~128.0~8.0dH3'C2', C4a', C5'
4a' ~131.0---H3', H4', H5'
5' ~124.0~7.9dH6'C4', C4a', C6', C7'
6' ~127.0~7.6tH5', H7'C4a', C8', C8a'
7' ~123.0~7.5tH6', H8'C5', C8a'
8' ~129.0~8.1dH7'C1', C6', C8a'
8a' ~133.5---H4, H5', H7', H8'
-NH₃⁺ -~9.2br s-C4

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unambiguous and powerful method for the complete structural elucidation of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride. The systematic workflow presented here, from deliberate solvent choice to the strategic application of COSY, HSQC, and HMBC experiments, ensures high confidence in the final assignment. This protocol serves as a robust template for the characterization of similarly complex small molecules, which is a cornerstone of quality control and regulatory compliance in drug discovery and development.

References

  • US Patent US20100204470A1. (2010). Method for salt preparation.
  • Supporting Information for relevant chemical synthesis. (n.d.). Peking University. Retrieved from a specific synthesis paper's supporting information which details standard NMR practices.
  • Cook, C. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Wiench, J. W., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon. [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy. [Link]

  • NMRium. (n.d.). The next-generation NMR software. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Rothman, D. L., et al. (1993). Localized 1H NMR measurements of gamma-aminobutyric acid in human brain in vivo. PNAS. [Link]

  • Magritek. (2015). Observing Spin Systems using COSY. [Link]

  • Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • Tsoureas, N., et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • Scientific Research Publishing. (n.d.). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. [Link]

  • ResearchGate. (2022). 1H NMR spectrum for standard GABA. [Link]

  • ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]

  • Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. [Link]

  • Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • MH Chem. (2022). COSY 2D NMR processing with Spinwork-Part 1. YouTube. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

  • ResearchGate. (2018). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000340 - Gamma-Aminobutyric Acid. [Link]

  • ETH Zurich. (n.d.). Coupling constants from COSY experiments. [Link]

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • ACD/Labs. (2024). How to Choose NMR Data Analysis Software That's Right for You. [Link]

  • ResearchGate. (2008). Localized 1H NMR measurements of gamma-aminobutyric acid in human brain. [Link]

Sources

Application

Mass spectrometry of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Application Note: High-Resolution Mass Spectrometry Characterization of Methyl 4-amino-4-(naphthalen-1-yl)butyrate Hydrochloride Abstract This application note details the method development and fragmentation behavior of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Characterization of Methyl 4-amino-4-(naphthalen-1-yl)butyrate Hydrochloride

Abstract

This application note details the method development and fragmentation behavior of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride , a synthetic


-amino acid derivative structurally related to GABA and sertraline-like pharmacophores. Due to the presence of the labile methyl ester and the reactive 

-amine, this compound exhibits unique ionization and fragmentation patterns, including spontaneous on-column lactamization. This guide provides a robust LC-MS/MS protocol, identifying critical transitions for Multiple Reaction Monitoring (MRM) and elucidating the degradation pathways essential for purity profiling in drug development.

Introduction & Compound Analysis

The target analyte, Methyl 4-amino-4-(naphthalen-1-yl)butyrate , represents a class of bulky, lipophilic amino esters often used as chiral building blocks in peptidomimetics or as intermediates in the synthesis of serotonin modulators.

Chemical Properties:

  • IUPAC Name: Methyl 4-amino-4-(naphthalen-1-yl)butanoate hydrochloride

  • Molecular Formula (Free Base):

    
    
    
  • Monoisotopic Mass: 243.1259 Da

  • Target Ion

    
    :  244.1332 Da
    
  • Salt Form: Hydrochloride (HCl) – Requires specific solvation strategies to prevent precipitation in high-organic mobile phases.

Analytical Challenge: The primary challenge in analyzing


-amino esters is their tendency to undergo intramolecular cyclization to form pyrrolidin-2-ones  (lactams) under thermal stress or specific pH conditions. This protocol distinguishes between the intact ester and the cyclized artifact.

Experimental Protocol

Reagents and Sample Preparation
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.

  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of Methanol:Water (50:50 v/v) .

    • Expert Insight: Do not use pure ACN for the stock solution. The HCl salt is sparingly soluble in pure ACN. Water is required to dissociate the salt, while Methanol ensures the lipophilic naphthalene ring remains in solution.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)Balanced retention for hydrophobic naphthalene and polar amine.
Flow Rate 0.4 mL/minOptimal ionization efficiency for ESI.
Gradient 0-1 min: 5% B; 1-6 min: 5%

95% B; 6-8 min: 95% B.
Rapid elution of the salt front followed by hydrophobic retention.
Ionization ESI Positive (

)
Protonation of the primary amine (

).
Capillary Voltage 3500 VStandard positive mode setting.
Fragmentor 110 VModerate energy to prevent in-source cyclization.
Drying Gas

C at 10 L/min
Ensures complete desolvation of the naphthalene moiety.

Results and Discussion

Mass Spectrum & Fragmentation Logic

In ESI positive mode, the molecule appears predominantly as the protonated molecular ion


.

Key Fragmentation Pathways (MS/MS):

  • Lactamization (Diagnostic Transition):

    • Mechanism: Nucleophilic attack of the

      
      -amine on the ester carbonyl, releasing methanol.
      
    • Transition:

      
       (Loss of 32 Da, 
      
      
      
      ).
    • Structure Formed: 5-(naphthalen-1-yl)pyrrolidin-2-one. This is the most abundant fragment and can be used as a quantifier ion.

  • Ammonia Loss:

    • Mechanism: Loss of the primary amine group.

    • Transition:

      
       (Loss of 17 Da, 
      
      
      
      ).
    • Significance: Confirms the presence of the free amine.

  • Naphthylium Ion Formation:

    • Mechanism: Cleavage of the C4-Naphthyl bond or formation of a tropylium-like aromatic species.

    • Transition:

      
       (Methylnaphthalene cation) or 
      
      
      
      (Naphthyl cation).
Impurity Profiling: The Hydrolysis Trap

The methyl ester is susceptible to hydrolysis, forming the free acid (


, MW 229.11).
  • Observation: A peak at

    
     230.12 in the extracted ion chromatogram (EIC).
    
  • Resolution: If

    
     230 is observed, the sample has degraded. Fresh preparation in anhydrous methanol is required.
    

Visualizations

Experimental Workflow (DOT Diagram)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Salt HCl Salt (Solid) Mix Vortex & Centrifuge (Remove Particulates) Salt->Mix Solvent 50:50 MeOH:H2O Solvent->Mix LC HPLC Separation (C18 Column) Mix->LC ESI ESI Source (+) [M+H]+ = 244.13 LC->ESI Q1 Q1 Filter Select 244.1 ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Detection Fragments: 212, 127 CID->Q3

Caption: Step-by-step workflow from salt solubilization to MS/MS detection, highlighting critical ionization steps.

Fragmentation Pathway (DOT Diagram)

Fragmentation Precursor Precursor Ion [M+H]+ m/z 244.13 Lactam Lactam Formation (Cyclization) m/z 212.10 Precursor->Lactam - CH3OH (32 Da) Dominant Path AmmoniaLoss Amine Loss [M+H-NH3]+ m/z 227.10 Precursor->AmmoniaLoss - NH3 (17 Da) Naphthyl Naphthyl Cation (Aromatic Core) m/z 127.05 Precursor->Naphthyl C-C Cleavage Lactam->Naphthyl Ring Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathway showing the dominant cyclization to the lactam species (


 212).

References

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23, 131–139.[1] Retrieved from [Link] (Reference for cyclization/lactamization mechanisms in amino acid derivatives).

  • West, B., et al. (2012). On the Dissociation of the Naphthalene Radical Cation. Journal of Physical Chemistry A. Retrieved from [Link] (Reference for Naphthalene moiety fragmentation).

Sources

Method

Application Notes &amp; Protocols: A Phased Experimental Design for the Investigation of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Introduction: A Strategic Approach to a Novel Chemical Entity Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a novel chemical entity (NCE) for which public domain data on biological activity and safety is sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to a Novel Chemical Entity

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a novel chemical entity (NCE) for which public domain data on biological activity and safety is scarce. Its structure, comprising a naphthalene core and a γ-amino butyric acid (GABA) analogue backbone, suggests a broad range of potential biological activities. The naphthalene group is a common motif in various bioactive compounds, but it is also associated with potential toxicity, including hepatotoxicity and carcinogenicity. The butyrate moiety is structurally related to the neurotransmitter GABA and the histone deacetylase (HDAC) inhibitor butyrate, suggesting possible neurological or epigenetic effects.

This document provides a comprehensive, phased experimental framework for the systematic evaluation of this compound. It is designed for researchers in pharmacology, toxicology, and drug development. The proposed workflow is not a rigid template but a logical, causality-driven progression, ensuring that resource-intensive in vivo studies are only undertaken after a solid foundation of in vitro data has been established. Each phase is designed to be a decision-making gateway for progressing to the next stage of investigation.

G P1_PhysChem Physicochemical Profiling (Purity, Solubility, Stability, logP) P2_ADME ADME Profiling (Metabolic Stability, CYP Inhibition) P1_PhysChem->P2_ADME Informs assay concentration P1_Hazard Hazard Identification (GHS Classification) P2_Tox Safety Profiling (Cytotoxicity, Genotoxicity, hERG) P3_PK Pharmacokinetics (PK) (IV & PO Administration) P2_ADME->P3_PK Guides dose selection P3_Tox Acute Toxicity & Tolerability (Rodent Model) P2_Tox->P3_Tox Predicts potential in vivo toxicity P4_Oncology Anticancer Models (Xenografts) P3_PK->P4_Oncology Informs dosing regimen P4_Inflam Anti-inflammatory Models (Paw Edema) P4_CNS CNS Activity Models (Behavioral Tests) P3_DevTox Developmental Toxicity (Zebrafish Screen)

Caption: Phased experimental workflow for the characterization of a novel chemical entity.

Phase I: Foundational Physicochemical & Hazard Characterization

The objective of this initial phase is to confirm the identity, purity, and fundamental physicochemical properties of the compound.[1][2] This information is critical for ensuring the reliability of all subsequent biological assays and for developing suitable formulations for in vivo testing.

Physicochemical Property Assessment

Understanding properties like solubility and stability is essential for designing robust experiments and interpreting results accurately.[1] For instance, poor aqueous solubility might necessitate the use of a co-solvent like DMSO, but the final concentration of this solvent must be controlled to avoid confounding effects on the biological system.

Table 1: Key Physicochemical Parameters and Methodologies

ParameterMethodRationale & Importance
Identity & Purity LC-MS, ¹H NMR, HRMSConfirms the chemical structure and quantifies the purity. A purity of >95% is recommended for biological screening.
Aqueous Solubility Thermodynamic or Kinetic Turbidimetric MethodDetermines the maximum concentration of the compound that can be dissolved in aqueous buffers (e.g., PBS, pH 7.4). Crucial for preparing stock solutions and avoiding compound precipitation in assays.[3]
Chemical Stability HPLC-UV analysis over timeAssesses degradation in aqueous solution (e.g., assay buffer) and under different storage conditions (temperature, light) to ensure the compound is stable throughout the experiment.[4]
Lipophilicity (LogP/LogD) Shake-flask method or RP-HPLCPredicts the compound's ability to cross cell membranes. LogD at pH 7.4 is particularly relevant for physiological conditions.[5][6]
Hazard Identification and Handling

Before extensive biological testing, a preliminary hazard assessment based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is necessary for safe handling.[7]

  • Classification : Based on its structure (a naphthalene derivative), the compound should be handled with caution. Naphthalene itself is classified with GHS hazard statements including H302 (Harmful if swallowed) and H351 (Suspected of causing cancer).[8][9] Similar amino-naphthalene derivatives are classified as skin and eye irritants.

  • Safety Data Sheet (SDS) : A comprehensive SDS should be sourced from the supplier or created.

  • Handling Precautions : Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Phase II: In Vitro ADME and Safety Profiling

This phase aims to characterize the compound's behavior in biological systems using cell-free and cell-based assays. The goal is to identify potential liabilities, such as metabolic instability or off-target toxicity, before committing to expensive and ethically demanding animal studies.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion)

These assays predict how the compound might be processed by the body.

  • Metabolic Stability : This assay determines how quickly the compound is metabolized by liver enzymes.[10] High metabolic instability can lead to low bioavailability and short duration of action in vivo.

  • Cytochrome P450 (CYP) Inhibition : This assay assesses whether the compound inhibits major drug-metabolizing enzymes.[11][12] Inhibition of CYPs can lead to dangerous drug-drug interactions.[13][14]

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Dilute HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the HLM suspension. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM.[15] Immediately after, add the pre-warmed NADPH regenerating system to start the metabolic reaction. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with IS.[15][16]

  • Sample Processing: Centrifuge the plate at 4°C to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg protein/mL)).

In Vitro Safety & Toxicology

These assays provide an early warning of potential toxic liabilities.

  • Cytotoxicity : Measures the concentration at which the compound kills cells. This is a fundamental indicator of toxicity.

  • Genotoxicity : Assesses the potential of the compound to cause DNA mutations, which can be a precursor to cancer. The bacterial reverse mutation assay (Ames test) is a standard initial screen.[17][18][19][20]

  • Cardiovascular Safety : The hERG potassium channel is a critical protein for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[21][22] An early assessment of hERG liability is a regulatory expectation.[23][24]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cell viability.

Materials:

  • Selected cell lines (e.g., HepG2 for liver toxicity, A549 for lung, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Phase III: In Vivo Pharmacokinetics and Preliminary Toxicity

If the compound demonstrates a favorable in vitro profile (e.g., reasonable metabolic stability, low cytotoxicity, no hERG liability), the next step is to evaluate its behavior in a living organism.

G cluster_0 In Vitro Data Review cluster_1 Decision Point cluster_2 Action Review Metabolic Stability > 30 min Cytotoxicity IC50 > 10 µM hERG IC50 > 10 µM No Genotoxicity Decision Proceed to In Vivo? Review->Decision Proceed Initiate Phase III: Acute Toxicity & PK Studies Decision->Proceed Yes Halt Halt Development or Return to Medicinal Chemistry for Optimization Decision->Halt No

Caption: Decision-making gateway based on Phase II in vitro data.

Acute Toxicity and Tolerability

This study determines the maximum tolerated dose (MTD) and identifies potential target organs for toxicity. It is typically performed in rodents (e.g., mice or rats) following OECD guidelines.[25]

Pharmacokinetic (PK) Studies

PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound over time in an animal model.[26][27][28] This is essential for understanding the drug's exposure profile and for designing effective dosing regimens for efficacy studies.[29][30]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half.
F (%) BioavailabilityThe fraction of an orally administered dose that reaches systemic circulation.
High-Throughput Developmental Toxicity Screening

The zebrafish model offers a rapid, cost-effective way to screen for potential developmental toxicity.[31][32][33] Its transparent embryos allow for real-time visualization of organ development, providing an early indication of teratogenic potential.[34][35]

Phase IV: Exploratory In Vivo Efficacy Models

Based on the compound's favorable ADME/Tox profile and its structural alerts (naphthalene and butyrate moieties), several therapeutic avenues can be explored in relevant animal models.

Anticancer Activity

Given that many naphthalene derivatives exhibit anticancer properties, evaluating the compound in a cancer model is a logical step.

Protocol 3: Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the anti-tumor efficacy of the test compound in an immunodeficient mouse model bearing human tumor xenografts.[36][37][38][39]

Materials:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., A549, chosen based on in vitro cytotoxicity results)

  • Matrigel (optional, for enhancing tumor take-rate)

  • Test compound formulated in a suitable vehicle (determined from PK studies)

  • Positive control drug (e.g., Paclitaxel, Doxorubicin)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound low dose, Test Compound high dose, Positive Control).

  • Dosing: Administer the compound and controls according to the predetermined schedule (e.g., daily, via oral gavage or intraperitoneal injection) based on the PK data.

  • Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and record mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a set duration.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth inhibition (TGI) across the different groups.[40]

Other Potential Therapeutic Areas
  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard acute inflammation model to assess potential anti-inflammatory effects.

  • CNS Activity: Given the GABA-like structure, behavioral models in mice such as the Forced Swim Test (for antidepressant-like activity) or the Elevated Plus Maze (for anxiolytic-like activity) could be employed to screen for neurological or psychoactive properties.

References

  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved February 1, 2026, from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved February 1, 2026, from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved February 1, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 1, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved February 1, 2026, from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved February 1, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 1, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 1, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved February 1, 2026, from [Link]

  • ZeClinics. (2025). Zebrafish in Developmental Toxicity Screening for Pharmaceuticals. Retrieved February 1, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved February 1, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved February 1, 2026, from [Link]

  • Hather, G., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS). Retrieved February 1, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved February 1, 2026, from [Link]

  • Li, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved February 1, 2026, from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved February 1, 2026, from [Link]

  • Lu, H. R., et al. (2017).
  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved February 1, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. Retrieved February 1, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved February 1, 2026, from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 1, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved February 1, 2026, from [Link]

  • Mandilaras, K., et al. (2014). Developmental toxicity assay using high content screening of zebrafish embryos. Journal of Pharmacological and Toxicological Methods.
  • Open Access eBooks. (2018).
  • Antineo. (n.d.). Cell-Derived Xenografts. Retrieved February 1, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved February 1, 2026, from [Link]

  • OECD. (2012). OECD Guideline for the Testing of Chemicals 460.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (2024). Applications of Zebrafish Embryo Models to Predict Developmental Toxicity for Agrochemical Product Development.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 1, 2026, from [Link]

  • An, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
  • Paine, M. F., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition.
  • ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know. Retrieved February 1, 2026, from [Link]

  • BioIVT. (n.d.).
  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved February 1, 2026, from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved February 1, 2026, from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved February 1, 2026, from [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved February 1, 2026, from [Link]

  • MDPI. (2022). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants.
  • The Ames Test. (n.d.). Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). In vivo antitumor efficacies. Retrieved February 1, 2026, from [Link]

  • Safe Work Australia. (n.d.). Using the GHS. Retrieved February 1, 2026, from [Link]

  • Medicosis Perfectionalis. (2020, July 13). Ames test ( Technique to determine mutagenic potential). YouTube.
  • Wikipedia. (n.d.). Ames test. Retrieved February 1, 2026, from [Link]

Sources

Application

Application Note: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride in CNS Drug Discovery

Executive Summary Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS: 811842-01-0) is a specialized gamma-amino acid derivative employed primarily in the development of central nervous system (CNS) therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS: 811842-01-0) is a specialized gamma-amino acid derivative employed primarily in the development of central nervous system (CNS) therapeutics. Structurally, it represents a lipophilic analog of


-aminobutyric acid (GABA), characterized by a bulky naphthalene moiety at the 

-position and a methyl ester protection at the C-terminus.

This configuration confers two distinct advantages in drug discovery:

  • Enhanced Bioavailability: The methyl ester functions as a prodrug moiety, masking the polar carboxylic acid to facilitate blood-brain barrier (BBB) penetration before metabolic hydrolysis to the active free acid.

  • Synthetic Versatility: It serves as a critical chiral building block for the synthesis of conformationally restricted lactams (5-aryl-2-pyrrolidones) and peptidomimetics requiring hydrophobic gamma-turn induction.

This guide details the handling, deprotection, and synthetic application of this compound, providing validated protocols for its conversion into bioactive scaffolds.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride
CAS Number 811842-01-0
Molecular Formula

Molecular Weight 279.76 g/mol
Structure Class

-Aryl-GABA Analog (Ester Prodrug)
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate)
Appearance White to off-white hygroscopic solid
Storage -20°C, Desiccated (Hygroscopic)
Structural Significance

Unlike


-substituted analogs (e.g., Phenibut), this molecule is substituted at the 

-carbon (C4). This specific substitution pattern is critical for targeting GABA aminotransferase (GABA-AT) and GABA-B receptors . The bulky naphthyl group provides steric occlusion that can enhance metabolic stability against deamination while increasing affinity for hydrophobic pockets in GPCR targets.

Biological Applications & Mechanism[2][3][4][5]

Prodrug Strategy for CNS Targeting

The free acid form, 4-amino-4-(1-naphthyl)butyric acid , is a zwitterionic GABA analog with poor passive diffusion across the BBB. The methyl ester variant utilizes a "Mask-and-Release" mechanism:

  • Permeation: The lipophilic ester crosses the BBB via passive diffusion.

  • Activation: Intracellular esterases (e.g., hCE1) hydrolyze the ester to release the active GABA mimetic.

  • Target Engagement: The free acid modulates GABA-B receptors or inhibits GABA-AT, potentially exerting anticonvulsant or anxiolytic effects.

Precursor for Conformationally Restricted Scaffolds

Cyclization of Methyl 4-amino-4-naphthalen-1-yl-butyrate yields 5-(naphthalen-1-yl)pyrrolidin-2-one . This lactam scaffold fixes the GABA pharmacophore into a specific conformation, reducing entropic penalty upon binding. These derivatives are frequent hits in High-Throughput Screening (HTS) for cognitive enhancers and sigma receptor ligands.

Mechanistic Pathway Diagram[6]

G Prodrug Methyl 4-amino-4-naphthalen-1-yl-butyrate (Lipophilic Prodrug) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Lactam 5-(Naphthalen-1-yl)pyrrolidin-2-one (Restricted Scaffold) Prodrug->Lactam Chemical Cyclization (In Vitro Synthesis) Hydrolysis Esterase Hydrolysis (Intracellular) BBB->Hydrolysis Active 4-Amino-4-(1-naphthyl)butyric Acid (Active Zwitterion) Hydrolysis->Active Activation Target GABA-B Receptor / GABA-AT (Modulation) Active->Target Binding

Figure 1: Pharmacological pathway and synthetic utility of the compound. The ester facilitates CNS entry before activation, while chemical cyclization yields rigid drug scaffolds.

Experimental Protocols

Protocol A: Controlled Hydrolysis to the Free Acid (Active Metabolite)

Objective: To generate the active zwitterionic GABA analog for in vitro binding assays. Note: Spontaneous lactamization can occur under acidic conditions. Base hydrolysis is preferred.

Reagents:

  • Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl (100 mg)[1]

  • Lithium Hydroxide (LiOH·H2O, 3 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl (for neutralization)

Procedure:

  • Dissolution: Dissolve 100 mg of the starting material in 4 mL of THF/Water (3:1) mixture. Cool to 0°C.

  • Saponification: Add LiOH·H2O (3.0 equivalents) slowly. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The ester spot (

      
      ) should disappear, replaced by the baseline acid spot.
      
  • Neutralization: Carefully adjust pH to 7.0 using 1M HCl. Do not acidify below pH 6 to prevent lactamization.

  • Isolation: Lyophilize the aqueous solution directly to obtain the crude amino acid salt. For high purity, desalt using a C18 SPE cartridge (eluting with water, then 5% MeOH).

Protocol B: Microwave-Assisted Cyclization to 5-Naphthyl-2-pyrrolidone

Objective: To synthesize the conformationally restricted lactam scaffold for SAR studies.

Reagents:

  • Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl (50 mg)[1]

  • Triethylamine (TEA, 2 eq)

  • Acetic Acid (AcOH, catalytic, 10 mol%)

  • Toluene or Xylene (2 mL)

Procedure:

  • Preparation: In a microwave vial, suspend the starting material in Toluene (2 mL).

  • Basification: Add TEA (2 eq) to liberate the free amine. Stir for 5 minutes.

  • Catalysis: Add glacial Acetic Acid (10 mol%).

  • Reaction: Seal the vial and heat in a microwave reactor at 140°C for 20 minutes .

  • Work-up: Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with sat. NaHCO3, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Comparative Data: GABA Analogs

The following table contrasts Methyl 4-amino-4-naphthalen-1-yl-butyrate with other common GABA analogs in drug discovery.

CompoundSubstitution PositionLipophilicity (cLogP)Primary Application
GABA None-2.3Endogenous Neurotransmitter
Phenibut

-Phenyl
0.2GABA-B Agonist (Anxiolytic)
Baclofen

-(4-Cl-Phenyl)
0.8GABA-B Agonist (Muscle Relaxant)
Methyl 4-amino-4-naphthyl-butyrate

-Naphthyl (Ester)
3.1 Prodrug / Library Scaffold
Vigabatrin

-Vinyl
-1.8GABA-AT Inhibitor (Epilepsy)

Note: The high cLogP of the naphthyl ester derivative indicates significantly superior BBB permeability potential compared to classical analogs.

Safety & Handling

  • Hazard Identification: Irritant (H315, H319, H335). Avoid inhalation of dust.

  • Hygroscopicity: The HCl salt is prone to absorbing moisture, which can catalyze hydrolysis. Always handle in a low-humidity environment or glovebox.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Chem-Impex International. (n.d.). (S)-3-Amino-4-(2-naphthyl)butyric acid hydrochloride - Product Description. Retrieved from

  • AK Scientific. (n.d.). Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride.[2][1][3] Retrieved from

  • Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913. (Contextual reference for GABA analog design).
  • Silverman, R. B. (2004).[4] The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Reference for prodrug strategies and GABA-AT inhibitors).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723858, 4-Amino-1-naphthol hydrochloride. Retrieved from (Structural analog safety data).

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

This technical guide addresses the specific solubility and stability challenges associated with Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . Due to the unique structural tension between the lipophilic naphth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific solubility and stability challenges associated with Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . Due to the unique structural tension between the lipophilic naphthalene moiety and the ionic hydrochloride salt, this compound requires precise handling to avoid precipitation and degradation.

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, one must understand the molecule's behavior in solution. This compound is an amphiphilic salt .

  • The Hydrophobic Driver: The naphthalene ring and the methyl ester group contribute significant lipophilicity (high LogP). This drives the molecule to aggregate or precipitate in aqueous environments.

  • The Hydrophilic Anchor: The hydrochloride salt (amine protonation) provides the only solubility handle in water.

  • The Critical Tension: If the pH rises (deprotonating the amine) or if the ionic strength is too high (salting out), the hydrophobic forces will dominate, causing the compound to crash out of solution.

Solubility Compatibility Matrix
Solvent SystemSolubility RatingStability RiskUsage Recommendation
DMSO (Anhydrous) High (>50 mM) LowRecommended for Stock. Freeze thaw cycles allowed.
Ethanol/Methanol Moderate to HighLowGood for intermediate dilutions. Evaporates during assays.
Pure Water ModerateModerateOnly for immediate use. pH must remain < 6.0.
PBS / Saline Low / Risky HighAvoid for Stock. High salt promotes precipitation.
Basic Buffer (pH > 7.4) Insoluble Critical Immediate precipitation (Free base formation) + Ester hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "My stock solution precipitates immediately upon adding it to the cell culture media."

Diagnosis: This is likely the "Solvent Shock" phenomenon combined with a pH shift.

  • Mechanism: When a DMSO stock is added to media (pH 7.4), the local concentration of water spikes. Simultaneously, the buffer attempts to neutralize the HCl salt. If the local pH exceeds the pKa of the amine (approx 9-10, but effective solubility drops earlier), the "free base" forms, which is insoluble due to the naphthalene ring.

  • Solution: You need a "Step-Down" dilution protocol using an intermediate co-solvent or a carrier molecule.

Protocol: The Step-Down Dilution Method

  • Prepare Stock: 10 mM in 100% DMSO.

  • Do not pipette directly into 10 mL of media.

  • Create a 10x Working Solution: Dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., Acetate buffer pH 5.0) or water containing 20% cyclodextrin (HP-β-CD).

  • Add this 10x solution to your final media.

    • Why? This pre-dilution prevents the "shock" precipitation and allows the molecules to disperse before hitting the high-salt/neutral-pH environment of the media.

Issue 2: "The compound dissolved in water, but the solution turned cloudy after 2 hours."

Diagnosis: Ester Hydrolysis or Crystal Nucleation .

  • Mechanism: Methyl esters are susceptible to hydrolysis, converting the molecule into the carboxylic acid form (4-amino-4-naphthalen-1-yl-butyric acid) and methanol. The acid form may have different solubility properties. Alternatively, the solution was supersaturated, and nucleation (cloudiness) was kinetically delayed.

  • Solution:

    • Always prepare aqueous dilutions fresh (within 15 minutes of use).

    • Keep aqueous solutions on ice to slow hydrolysis kinetics.

    • Validation: Check the pH. If the pH has dropped significantly, hydrolysis is occurring.

Issue 3: "Can I sonicate the solution to speed up dissolution?"

Diagnosis: Thermal Degradation Risk.

  • Mechanism: Sonication generates localized heat spots. While the naphthalene ring is stable, the methyl ester bond is thermally sensitive in aqueous environments.

  • Solution:

    • Bath Sonication: Permissible for < 2 minutes with ice in the bath.

    • Probe Sonication: Forbidden. Too much energy; risks chemical degradation.

    • Alternative: Vortexing for 60 seconds is preferred over sonication.

Decision Logic & Workflows

The following diagram illustrates the decision process for solubilizing this hydrophobic salt, ensuring you avoid common pitfalls like "salting out" or hydrolysis.

SolubilityWorkflow Start Start: Solid Powder (Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) SolventChoice->DMSO Stock Solution Water Water / Aqueous Buffer SolventChoice->Water Direct Use CheckConc Target Concentration? DMSO->CheckConc LowConc < 1 mM Water->LowConc HighConc > 10 mM CheckConc->HighConc Storage Store at -20°C (Desiccated) HighConc->Storage AqueousRisk RISK: Hydrolysis & Precipitation LowConc->AqueousRisk Unstable StepDown Step-Down Dilution (Intermediate 1:10 in H2O) Storage->StepDown For Assay FinalMedia Add to Assay Media (Final DMSO < 0.1%) AqueousRisk->FinalMedia Use Immediately StepDown->FinalMedia

Caption: Workflow for solubilization and storage. Note the critical distinction between DMSO stock storage and immediate aqueous usage to prevent hydrolysis.

Advanced Protocol: Cyclodextrin-Assisted Solubilization

For in vivo studies or sensitive cell lines where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic naphthalene tail.

Rationale: The naphthalene moiety fits into the hydrophobic cavity of the cyclodextrin, shielding it from water, while the outer shell of the cyclodextrin keeps the complex soluble. This bypasses the need for organic co-solvents [1].

Step-by-Step Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 0.9% Saline or pure water. Filter sterilize (0.22 µm).

  • Weigh Compound: Calculate the amount of Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl needed.

  • Pre-wetting: Add a minimal volume of DMSO (e.g., 2% of final volume) to the powder to wet the hydrophobic crystals.

  • Complexation: Add the 20% HP-β-CD vehicle to the pre-wet powder.

  • Agitation: Vortex vigorously for 5 minutes or rotate at room temperature for 30 minutes.

  • Validation: The solution should be optically clear. If cloudy, sonicate in a bath sonicator (with ice) for 60 seconds.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

Optimization

Technical Guide: Stability &amp; Handling of Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl

The following technical support guide addresses the stability, solubility, and handling of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride (CAS: 811842-01-0). This document is designed for researchers and analyt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, solubility, and handling of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride (CAS: 811842-01-0). This document is designed for researchers and analytical chemists observing degradation or solubility issues during experimental workflows.

[1][2]

Compound Identity & Chemical Profile

  • Chemical Name: Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride[1][2][3]

  • CAS Number: 811842-01-0[1][2][3][4][5][6]

  • Molecular Formula: C₁₅H₁₇NO₂[1][2][5] · HCl

  • Molecular Weight: 279.76 g/mol [1][2][3][5]

  • Core Structure: A

    
    -amino acid ester derivative featuring a lipophilic naphthalene moiety at the 
    
    
    
    -position.[1]

Critical Stability Warning: As a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino ester, this compound is thermodynamically predisposed to cyclization .[1] Upon dissolution in aqueous media—particularly at neutral or basic pH—it rapidly undergoes intramolecular nucleophilic attack to form the corresponding lactam (5-(naphthalen-1-yl)pyrrolidin-2-one ).[1][2] This degradation pathway is often faster than ester hydrolysis.[1][2]

Stability in Solution: The "Danger Zone"

The stability of this compound is governed strictly by pH and solvent proticity .[1][2]

Degradation Pathways

There are two primary degradation products you will observe on HPLC/LC-MS:

  • The Lactam (Cyclization Product): Dominant at pH > 4.[1][2]0. The free amine attacks the ester carbonyl, releasing methanol.[1][2]

  • The Free Acid (Hydrolysis Product): Dominant in strong acids or bases over extended periods.[1][2]

Pathway Visualization

The following diagram illustrates the kinetic competition between stability, cyclization, and hydrolysis.[1][2]

StabilityPathways EsterHCl Target Compound (Ester HCl Salt) Stable Solid FreeBase Free Amine Species (Transient Intermediate) EsterHCl->FreeBase Dissolution pH > 4.0 Acid Hydrolysis Product (4-amino-4-naphthalen-1-yl-butyric acid) EsterHCl->Acid Acid Hydrolysis (Slow, pH < 2) Lactam Lactam Impurity (5-(naphthalen-1-yl)pyrrolidin-2-one) Thermodynamic Sink FreeBase->Lactam Rapid Cyclization (Intramolecular) FreeBase->Acid Base Hydrolysis (Competitive)

Caption: Kinetic degradation pathways. The red path (Cyclization) is the primary stability risk in physiological buffers.[1][2]

Preparation & Storage Protocols

To maintain integrity (>98% purity) for biological assays, follow these strict handling procedures.

A. Stock Solution Preparation (Recommended)

Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] Concentration: 10–50 mM.[1][2] Procedure:

  • Weigh the hydrochloride salt in a dehumidified environment.[1][2]

  • Dissolve in anhydrous DMSO.

  • Do NOT add base (e.g., NaOH, TEA) to "neutralize" the salt; this triggers immediate cyclization.[1][2]

  • Store aliquots at -20°C or -80°C.

    • Stability:[1][2][7][8][9] >6 months in anhydrous DMSO at -20°C.[1][2]

B. Aqueous Working Solutions (High Risk)

Solvent: Water or Saline.[1][2] Procedure:

  • Prepare immediately before use (fresh).[1][2]

  • Keep the solution on ice (4°C).

  • pH Control: If possible, maintain pH < 4.0 using dilute acetic acid or HCl.

  • Physiological Assays (pH 7.4): If you must dilute into PBS (pH 7.4), expect a half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) of < 4–6 hours.[1] Analyze the concentration immediately after the experiment to correct for loss.
    
Summary Table: Solvent Compatibility
Solvent SystemStability RatingPrimary RiskRecommendation
Anhydrous DMSO ⭐⭐⭐⭐⭐ (High)HygroscopicityStore with desiccant at -20°C.
Methanol/Ethanol ⭐⭐⭐ (Moderate)TransesterificationAvoid for long-term storage.[1][2]
Water (pH < 3) ⭐⭐⭐ (Moderate)Slow HydrolysisUse for short-term handling only.[1][2]
PBS / Media (pH 7.4) ⭐ (Critical)Rapid Lactamization Prepare immediately before use.[1][2]

Troubleshooting & FAQs

Q1: I see a new peak on my HPLC that is less polar than my compound. What is it?

Diagnosis: This is almost certainly the Lactam (5-(naphthalen-1-yl)pyrrolidin-2-one).[1]

  • Mechanism: Loss of the charged amine and the polar methyl ester makes the molecule significantly more hydrophobic.[1][2]

  • Confirmation: Check the molecular weight. The Lactam will be Mass - 32 Da (loss of Methanol: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) compared to the free base ester, or Mass - 68.5 Da  compared to the HCl salt.[1]
    
    • Target MW (Free Base): ~243.3 Da[1][2]

    • Lactam MW:[1][2] ~211.3 Da[1][2]

Q2: My solution turned cloudy when I adjusted the pH to 7.0.

Diagnosis: Precipitation of the Free Base or the Lactam.[1][2]

  • Explanation: The HCl salt is water-soluble.[1][2] Upon neutralization, the free amine (Free Base) is formed.[1][2] The naphthalene group is highly lipophilic, causing the free base to precipitate before it even has a chance to cyclize.[1][2] Alternatively, the Lactam formed is also poorly water-soluble.[1][2]

  • Fix: Use a co-solvent (e.g., 5-10% DMSO) in your aqueous buffer to maintain solubility, but be aware that cyclization will still proceed.[1][2]

Q3: Can I use this compound for a 24-hour cell culture incubation?

Analysis: Likely not without correcting for degradation.

  • Insight: At 37°C and pH 7.4, a significant portion (potentially >50%) will convert to the inactive Lactam or hydrolyze.[1][2]

  • Workaround: Replenish the media with fresh compound every 4–6 hours, or quantify the degradation rate in your specific media (via LC-MS) and calculate the "Effective Concentration" (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) as an integral over time.[1]
    

Analytical Method for Verification

To validate the stability in your specific matrix, use the following generic HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH inhibits on-column cyclization).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Ester) and 280 nm (Naphthalene).[1][2]

    • Order of Elution: Acid (Early) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      Target Ester  (Mid) 
      
      
      
      Lactam (Late/Hydrophobic).[1]

References

  • Compound Identification

    • Source: AK Scientific Product Catalog, Item #2610AC.[1][2]

    • Link:[1][2]

  • Mechanistic Grounding (Gamma-Amino Esters)

    • Context: General instability of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -aminobutyric acid (GABA) esters and their cyclization kinetics.[1]
      
    • Source: Shashoua, V. E., et al. "Gamma-aminobutyric acid esters.[1][2][10] 1. Synthesis, brain uptake, and pharmacological studies."[1][2][10] Journal of Medicinal Chemistry 27.5 (1984): 659-664.[1][2][10]

    • Link:[1][2][10]

  • Lactamization Kinetics

    • Context: The cyclization of 4-amino esters to 2-pyrrolidones is a fundamental organic reaction driven by entropy (5-membered ring formation).[1][2]

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience.[1][2] (Section: Formation of Lactams).[1][2]

Sources

Troubleshooting

Improving the yield of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride synthesis

The following Technical Support Guide addresses the synthesis and yield optimization of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride . This molecule is a critical "seco" intermediate, often cyclized to form t...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and yield optimization of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride . This molecule is a critical "seco" intermediate, often cyclized to form the tricyclic core of 5-HT3 antagonists like Palonosetron .

The guide focuses on the most common yield-limiting factors: regiochemical purity of the starting material, chemoselectivity during reductive amination, and salt isolation dynamics.

Product Code: INT-PALO-04 Chemical Name: Methyl 4-amino-4-(1-naphthyl)butyrate hydrochloride Application: Intermediate for Palonosetron (Aloxi®) and related benz[de]isoquinolin-1-one derivatives.

Synthetic Pathway & Critical Control Points

The synthesis typically proceeds via a Friedel-Crafts acylation followed by esterification and reductive amination. The yield of the final amine is predetermined by the purity of the upstream keto-acid.

Master Workflow Diagram

SynthesisPath Naph Naphthalene KetoAcid 4-(1-Naphthyl)-4-oxobutyric Acid (Critical Regio-Control) Naph->KetoAcid AlCl3, DCM (Friedel-Crafts) Succ Succinic Anhydride Succ->KetoAcid KetoAcid->Naph Regio-Isomer Recycle (Difficult) KetoEster Methyl 4-(1-Naphthyl)-4-oxobutyrate KetoAcid->KetoEster MeOH, H2SO4 (Esterification) Oxime Oxime Intermediate KetoEster->Oxime NH2OH·HCl (Oximation) Amine Methyl 4-amino-4-(1-naphthyl)butyrate Oxime->Amine H2, Pd/C or Ra-Ni (Hydrogenation) Salt HCl Salt Product Amine->Salt HCl/MeOH (Salt Formation)

Figure 1: Critical path analysis showing the conversion from Naphthalene to the target Amino-Ester. The red node indicates the step with the highest risk of isomeric contamination.

Troubleshooting Guide: Yield Optimization

Module A: Low Overall Yield (The "Regio-Trap")

Symptom: The final HCl salt yield is low (<40%), and the mother liquor contains significant oily residues. Root Cause: Contamination with the 2-naphthyl isomer from Step 1. The 2-isomer does not crystallize well and inhibits the crystallization of the desired 1-isomer.

ParameterTarget Condition (1-Isomer) Avoid (Favors 2-Isomer) Technical Rationale
Solvent Dichloromethane (DCM) or 1,2-DCENitrobenzeneNitrobenzene forms a bulky complex with AlCl3, sterically hindering the

-position (1-position), forcing substitution to the

-position (2-position).
Temperature 0°C to 5°C> 25°C1-substitution is kinetically controlled. Higher temperatures promote thermodynamic equilibration to the more stable 2-isomer.
Addition Mode Add AlCl3 to Succinic Anhydride firstAdd Naphthalene to AlCl3 firstPre-forming the acylating complex ensures a more controlled reaction rate.

Corrective Action:

  • Analyze the Keto-Acid Precursor: Run HPLC on your starting 4-oxo-4-(naphthalen-1-yl)butyric acid. If 2-isomer > 2%, recrystallize from Toluene/Acetic Acid before proceeding.

  • Purification: Do not attempt to separate isomers at the final amine stage. It is chemically inefficient.

Module B: Incomplete Conversion (Reductive Amination)

Symptom: HPLC shows remaining ketone or alcohol impurities (Methyl 4-hydroxy-4-(1-naphthyl)butyrate). Root Cause: Direct reductive amination (Ketone + NH3 + H2) is equilibrium-limited.

Protocol Adjustment (The Two-Step "Oxime" Route): Direct amination is often unreliable for bulky naphthyl ketones. Switch to a discrete Oximation-Reduction sequence.

  • Oximation:

    • React Keto-Ester with Hydroxylamine HCl (1.2 eq) and Sodium Acetate in Methanol.

    • Checkpoint: Ensure >98% conversion to Oxime by HPLC. Unreacted ketone will become an alcohol impurity in the next step.

  • Hydrogenation:

    • Catalyst: 10% Pd/C (50% wet) or Raney Nickel.

    • Pressure: 5–10 bar (Avoid >20 bar to prevent reducing the naphthalene ring).

    • Solvent: Methanol + Ammonia (to suppress secondary amine formation).

Module C: Product "Oiling Out" / Sticky Solids

Symptom: Upon adding HCl, the product separates as a gum/oil instead of a white solid. Root Cause: Presence of water (hydrolysis of methyl ester) or residual organic solvents.

Corrective Action:

  • Anhydrous Conditions: Use HCl in Methanol or HCl in Dioxane (commercially available). Do not use aqueous concentrated HCl.

  • Anti-solvent Crystallization: Dissolve the crude amine base in a minimum amount of cold Methanol. Add dry Diethyl Ether or MTBE dropwise until turbidity persists. Cool to -10°C.

Detailed Experimental Protocols

Protocol 1: High-Fidelity Reductive Amination (Oxime Route)

Use this protocol if direct amination yields are inconsistent.

Step 1: Oximation

  • Charge Methyl 4-(1-naphthyl)-4-oxobutyrate (100 mmol) into Methanol (500 mL).

  • Add Hydroxylamine Hydrochloride (120 mmol) and Sodium Acetate (130 mmol).

  • Reflux for 2–3 hours. Monitor by TLC/HPLC.

  • Concentrate solvent. Add water (200 mL) and extract with Ethyl Acetate.

  • Wash organic layer with brine, dry over Na2SO4, and evaporate. Yield target: >95% Oxime.

Step 2: Hydrogenation

  • Dissolve the Oxime residue in Methanol (300 mL).

  • Add Raney Nickel (10 wt% loading) or 10% Pd/C (5 wt% loading).

  • Crucial: Add 7N NH3 in Methanol (10 mL) to suppress dimer formation.

  • Hydrogenate at 5–10 bar at ambient temperature for 6–12 hours.

  • Filter catalyst (Caution: Pyrophoric).

  • Evaporate solvent to obtain the crude amine base.

Step 3: Salt Formation

  • Dissolve crude amine in dry Ethyl Acetate (5 vol).

  • Cool to 0°C.

  • Slowly add 4M HCl in Dioxane (1.1 eq).

  • Stir for 1 hour at 0°C. Filter the white precipitate.

  • Wash with cold Ethyl Acetate/Ether (1:1).

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impurity CheckImpurity Identify Impurity Type Start->CheckImpurity Impurity1 Impurity: Alcohol (Hydroxy-ester) CheckImpurity->Impurity1 Impurity2 Impurity: Dimer (Secondary Amine) CheckImpurity->Impurity2 Impurity3 Impurity: Acid (Hydrolysis) CheckImpurity->Impurity3 Action1 Incomplete Oximation Increase NH2OH·HCl eq Check pH (4-5) Impurity1->Action1 Action2 Low Ammonia Partial Pressure Add NH3/MeOH to reduction Increase dilution Impurity2->Action2 Action3 Water Ingress Use Anhydrous HCl/MeOH Dry solvents <0.1% H2O Impurity3->Action3

Figure 2: Logic tree for diagnosing specific yield losses during the reductive amination and isolation steps.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous ammonia and H2 for the reduction? A: It is not recommended. Aqueous conditions promote the hydrolysis of the methyl ester to the acid, which complicates purification and lowers yield. Use methanolic ammonia (7N).

Q: Why does my product turn pink/red upon storage? A: Naphthalene amines are prone to oxidation. The pink color indicates trace oxidation products (quinones). Store the HCl salt under nitrogen, protected from light, and ensure all acid is washed out during filtration.

Q: The Friedel-Crafts reaction gave a 60:40 mixture of isomers. Can I fix this? A: No, "fixing" it downstream is yield-suicide. You must optimize the Friedel-Crafts step. Switch solvent to DCM or 1,2-Dichloroethane and keep the temperature below 5°C. If you already have the mixture, recrystallize the acid intermediate from Toluene before making the ester.

Q: Is the enantioselectivity important here? A: If you are synthesizing Palonosetron, yes . However, the route described above produces a racemic amine. For the chiral (S)-enantiomer, you must either:

  • Perform a classical resolution of the amine using (L)-Tartaric acid or Mandelic acid.

  • Use an enzymatic kinetic resolution (Lipase).

  • (Advanced) Use an asymmetric hydrogenation catalyst (e.g., Ru-BINAP) on the keto-ester, though this is difficult with the basic nitrogen present. Note: Most industrial routes resolve the amine or the subsequent cyclized intermediate.

References

  • Palonosetron Synthesis Overview

    • Wang, H. F., & Wang, D. K. (2006).[1] "5-HT3 receptor antagonist: palonosetron."[1][2][3] Chinese New Drugs Journal. (Discusses the general pathway via tetrahydronaphthalenecarboxylic acid derivatives).

    • Source:1

  • Friedel-Crafts Regioselectivity: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. (Foundational text on controlling 1- vs 2-naphthalene substitution via solvent effects). Context: Confirms Nitrobenzene favors -substitution (2-position) while CS2/DCM favors -substitution (1-position).
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Source: [J. Org.[4] Chem. 1996, 61, 3849-3862](4]

  • Process Chemistry for Palonosetron Intermediates

    • US Patent 5,510,486 (Syntex).[1] "Process for preparing 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one." (Describes the cyclization of the amino-ester intermediate).

    • Source:5

Sources

Optimization

Purification methods for Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Introduction: The "Gamma-Lactam" Trap Welcome to the technical support hub for Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . As researchers, we often treat amino ester salts as standard intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gamma-Lactam" Trap

Welcome to the technical support hub for Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride .

As researchers, we often treat amino ester salts as standard intermediates. However, this specific molecule possesses a critical structural feature: it is a gamma-amino ester . Unlike alpha- or beta-amino esters, gamma-amino esters are thermodynamically primed to cyclize into gamma-lactams (pyrrolidones) upon neutralization.

Critical Warning: The hydrochloride salt form is not just for solubility; it is a kinetic trap that prevents the amine from attacking the ester carbonyl. Do not neutralize this compound to its free base during purification unless you intend to synthesize the lactam.

This guide prioritizes methods that maintain the acidic integrity of the molecule to preserve the linear ester structure.

Module 1: Crystallization & Solid-State Purification

Recrystallization is the preferred method for this HCl salt. The naphthalene moiety provides significant hydrophobicity, while the ammonium chloride headgroup provides polarity. This amphiphilic nature often leads to "oiling out" rather than crystallizing.

Protocol A: Anti-Solvent Precipitation (Standard)

Best for: Removing non-polar impurities (unreacted naphthalene starting materials).

  • Dissolution: Dissolve crude solid in the minimum amount of warm Methanol (MeOH) or Isopropanol (IPA) (approx. 40-50°C).

    • Note: Avoid boiling methanol to prevent transesterification or thermal degradation.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane to remove inorganic salts or dust.

  • Precipitation: Slowly add Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) with vigorous stirring until persistent cloudiness appears.

    • Ratio: Typically 1:5 to 1:10 (Alcohol:Ether).

  • Crystallization: Cool gradually to room temperature, then to 0-4°C.

  • Isolation: Filter under Argon/Nitrogen (hygroscopic solid). Wash with cold ether.

Troubleshooting Guide: "Oiling Out"
SymptomProbable CauseCorrective Action
Oiling Out (Two liquid phases form)Temperature dropped too fast.Re-heat to dissolve. Add a "seed" crystal. Cool at a rate of 5°C/hour.
Oiling Out Solvent polarity gap is too wide.Switch anti-solvent. Use Ethyl Acetate (EtOAc) instead of Ether. EtOAc is more polar and mediates the transition better.
Sticky Gum Residual water or excess acid.Dry the crude material under high vacuum (<1 mbar) for 12h before attempting recrystallization.
Yellow/Brown Color Oxidation products.Add activated carbon to the hot alcohol solution, stir for 15 mins, and filter before adding anti-solvent.
Decision Tree: Purification Strategy

PurificationStrategy Start Crude HCl Salt PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity Pass LowPurity Purity < 95% PurityCheck->LowPurity Fail ImpurityType Identify Impurity Type LowPurity->ImpurityType NonPolar Non-Polar (Naphthalene SM) ImpurityType->NonPolar High Rf Polar Polar (Hydrolysis/Acid) ImpurityType->Polar Low Rf MethodA Method A: Recrystallization (MeOH/Et2O) NonPolar->MethodA MethodB Method B: Slurry Wash (Cold EtOAc) Polar->MethodB OilOut Issue: Oiling Out? MethodA->OilOut OilOut->HighPurity No FixOil Switch to IPA/EtOAc Slow Cooling OilOut->FixOil Yes

Figure 1: Strategic decision tree for solid-state purification based on impurity profile.

Module 2: Chromatographic Purification (Prep-HPLC)

If crystallization fails, Preparative HPLC is the fallback. You must use acidic conditions .

Critical Parameters
  • Stationary Phase: C18 (ODS) or Phenyl-Hexyl. The Phenyl-Hexyl phase often provides better selectivity for the naphthalene ring via pi-pi interactions.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% HCl.

    • Why? Keeps the amine protonated (

      
      ) and suppresses silanol interactions.
      
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 90% B. The naphthalene group is very hydrophobic; expect late elution.

FAQ: Chromatography Issues

Q: Can I use a silica gel flash column? A: Risky. Silica is slightly acidic but often requires basic modifiers (TEA/Ammonia) to elute amines without tailing. Adding base will trigger lactamization (cyclization).

  • Solution: If you must use normal phase, use DCM:MeOH (95:5) saturated with HCl gas or acetic acid. Do not use ammonia.

Q: My peak is splitting. A: This often indicates partial hydrolysis on the column or atropisomerism (less likely here). Ensure your sample solvent matches the mobile phase (acidic water/ACN mix). Injecting a DMSO solution into an aqueous stream can sometimes cause precipitation/splitting.

Module 3: Stability & The Lactamization Mechanism

Understanding the degradation pathway is the key to handling this compound.

The Degradation Pathway
  • Neutralization: If pH > 7, the

    
     becomes 
    
    
    
    .
  • Nucleophilic Attack: The lone pair on the Nitrogen attacks the carbonyl carbon of the ester (gamma position).

  • Cyclization: Methanol is expelled, forming the stable 5-membered lactam ring.

Visualizing the Risk

Lactamization Salt HCl Salt Form (Stable) Base Free Base (Transient) Salt->Base Neutralization (NaOH/NaHCO3) Lactam Gamma-Lactam (Dead End Product) Base->Lactam Spontaneous Cyclization (-MeOH)

Figure 2: The irreversible degradation pathway triggered by neutralization.

Handling Guidelines
  • Storage: Store at -20°C under Argon. The HCl salt is hygroscopic; moisture can lead to slow hydrolysis of the ester to the carboxylic acid.

  • Solvents: Avoid protic solvents (MeOH/EtOH) for long-term storage in solution, as transesterification can occur. Store stock solutions in DMSO or Anhydrous ACN.

Module 4: Analytical Verification

Recommended HPLC Method (QC)

To verify purity and quantify the ratio of Linear Ester vs. Lactam vs. Acid.

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Ester) and 280 nm (Naphthalene)
Gradient 10% B (0-2 min) -> 80% B (15 min) -> Hold (20 min)

Interpretation:

  • Acid Impurity (Hydrolysis): Elutes earlier than the main peak (more polar).

  • Main Peak (Product): Mid-elution.

  • Lactam Impurity: Elutes later or close to the ester (loss of charge makes it less polar, but loss of methyl group makes it smaller). Use MS to confirm (M-32 mass difference corresponding to loss of MeOH).

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for amino acid ester purification and recrystallization techniques). Link

  • Agilent Technologies. (2024). HPLC Analysis of Amino Acids and Derivatives. Technical Application Note. (Reference for acidic mobile phase selection for amine salts). Link

  • Sielc Technologies. (2024).[1] Separation of Hydrophobic Amines and Esters. (Reference for mixed-mode and reverse-phase retention of naphthalene derivatives). Link

  • Organic Chemistry Portal. (2023). Synthesis and Stability of Lactams. (Mechanistic background on gamma-amino ester cyclization). Link

Sources

Troubleshooting

Common side reactions in the synthesis of naphthalen-yl-butyrate esters

Initiating Data Gathering I'm now diving deep into Google, aiming to uncover prevalent side reactions that plague the synthesis of naphthalen-yl-butyrate esters. I'm focusing on reaction mechanisms, potential byproducts,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now diving deep into Google, aiming to uncover prevalent side reactions that plague the synthesis of naphthalen-yl-butyrate esters. I'm focusing on reaction mechanisms, potential byproducts, and any preventative measures that might be employed. The search terms are being finely tuned for optimal information retrieval.

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Optimization

Technical Support Center: HPLC Method Development for Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl

Status: Operational Ticket Focus: Troubleshooting, Method Optimization, and Stability Analyte Profile: Basic Amine | Labile Ester | Aromatic Chromophore Analyte Profile & Chemical Context Before troubleshooting, we must...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting, Method Optimization, and Stability Analyte Profile: Basic Amine | Labile Ester | Aromatic Chromophore

Analyte Profile & Chemical Context

Before troubleshooting, we must deconstruct the molecule to understand its behavior on the column. This compound presents a "Triad of Challenges" for chromatography:

Functional GroupChemical PropertyChromatographic Consequence
Primary Amine (-NH2 / -NH3+)Basic (pKa ~9.5 - 10.5)Severe Peak Tailing. The protonated amine interacts with residual silanols on silica columns via cation exchange.
Methyl Ester (-COOCH3)LabileGhost Peaks. Susceptible to hydrolysis (degradation to carboxylic acid) if pH is > 7.0 or if left in aqueous solution too long.
Naphthalene Ring Hydrophobic & AromaticStrong Retention. Provides excellent UV absorption (220nm, 280nm) and potential for

interactions.

Troubleshooting Guide

Issue #1: "My peak is tailing severely (Asymmetry > 1.5). How do I fix this?"

Diagnosis: This is the most common issue with amino-naphthalene derivatives. The tailing is caused by Secondary Silanol Interactions . At typical HPLC pH (2.5–6.0), the amine is protonated (positively charged), and residual silanols on the silica surface are ionized (negatively charged). They act like a weak cation exchanger, holding onto the tail of the peak.

The Protocol (Step-by-Step):

  • Switch the Modifier:

    • Standard: Formic Acid (0.1%). This is often too weak to suppress silanols for this molecule.

    • Correction: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1% . TFA is an ion-pairing agent that masks the positive charge of the amine and lowers the pH sufficiently to protonate surface silanols (making them neutral).

  • Optimize pH:

    • Ensure the mobile phase pH is below 3.0 . At pH < 3.0, silanol ionization is suppressed.

    • Warning: Do NOT go to high pH (> 8.0) to deprotonate the amine. While this fixes tailing, it will rapidly hydrolyze the methyl ester group.

  • Column Selection:

    • If TFA fails, your column likely has high silanol activity. Switch to a "Base-Deactivated" or highly end-capped column.

    • Recommendation: C18 with high carbon load or a charged-surface hybrid (CSH) column which repels protons.

Issue #2: "I see a small peak eluting before my main peak that grows over time."

Diagnosis: This is On-Column Hydrolysis . The methyl ester is degrading into 4-amino-4-naphthalen-1-yl-butyric acid. The acid form is more polar than the ester, so it elutes earlier on a Reverse Phase (RP) column.

The Protocol (Stability Check):

  • Temperature Control:

    • Set the autosampler to 4°C . Ester hydrolysis is temperature-dependent.

  • Solvent Check:

    • Avoid using primary alcohols (Methanol) as the sample diluent if the sample sits for >24 hours, as transesterification can occur. Use Acetonitrile/Water mixtures.

  • Buffer Check:

    • Ensure your mobile phase is buffered. Unbuffered water can have variable pH. Use 10mM Ammonium Formate (adjusted to pH 3.0) if MS compatibility is required, or Phosphate buffer (pH 2.5) for UV-only work.

Issue #3: "I cannot separate the enantiomers."

Diagnosis: The C4 carbon is chiral. Standard C18 columns will not separate enantiomers.

The Protocol (Chiral Screening):

  • Phase System: Normal Phase (Hexane/IPA) is often superior for amino-esters, but Reverse Phase is easier for LC-MS.

  • Column Choice:

    • Amylose-based columns (e.g., AD-RH): Excellent for aromatic esters.

    • Cellulose-based columns (e.g., OD-RH): Alternative selectivity.

  • Additive: You must add a basic additive (0.1% Diethylamine) to the mobile phase in chiral chromatography to ensure the amine elutes as a sharp peak, otherwise, the enantiomers will tail into each other.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the separation of this specific chemotype.

HPLC_Troubleshooting Start Problem Identification Issue_Tailing Issue: Peak Tailing Start->Issue_Tailing Issue_Ghost Issue: Ghost/Extra Peaks Start->Issue_Ghost Issue_Ret Issue: Low Retention Start->Issue_Ret Check_MP Check Mobile Phase Modifier Issue_Tailing->Check_MP Check_Sample Check Sample Solvent & Autosampler Temp Issue_Ghost->Check_Sample Check_Col_Chem Check Column Chemistry Issue_Ret->Check_Col_Chem Action_TFA Switch to 0.1% TFA (Ion Pairing) Check_MP->Action_TFA If using Formic Action_Col Switch to End-capped C18 or Phenyl-Hexyl Check_MP->Action_Col If TFA fails Action_Cool Set Temp to 4°C Avoid Basic pH Check_Sample->Action_Cool Action_Phenyl Use Phenyl-Hexyl (Target Naphthalene Pi-Pi) Check_Col_Chem->Action_Phenyl

Figure 1: Decision matrix for troubleshooting HPLC separation of amino-naphthalene esters.

Advanced Optimization: Selectivity

For this specific molecule, standard C18 columns may struggle to separate impurities related to the naphthalene ring.

The "Pi-Pi" Advantage: The naphthalene moiety is electron-rich. Using a Phenyl-Hexyl column instead of C18 induces


 interactions.
  • Mechanism: The stationary phase phenyl ring interacts with the analyte's naphthalene ring.

  • Result: This often increases retention of the naphthalene derivative relative to non-aromatic impurities, changing the elution order and revealing hidden impurities.

Recommended Method Parameters (Starting Point)
ParameterRecommendationRationale
Column C18 (End-capped) or Phenyl-HexylBalance of hydrophobicity and

-selectivity.
Mobile Phase A Water + 0.1% TFATFA suppresses silanols and pairs with the amine.
Mobile Phase B Acetonitrile + 0.1% TFAACN has lower viscosity/backpressure than MeOH.
Gradient 5% B to 95% B over 10 minNaphthalene is hydrophobic; requires high %B to elute.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard kinetics.
Detection UV 220 nm (Amide/Ester) & 280 nm (Naphthalene)280 nm is more selective for the naphthalene core.
Temp 30°C - 40°CImproves mass transfer; do not exceed 40°C (hydrolysis risk).

Method Development Workflow

The following workflow ensures a robust method is generated, prioritizing the stability of the ester and the peak shape of the amine.

Method_Dev_Workflow Step1 1. Solubility Check (Dissolve in 50:50 ACN:H2O) Step2 2. UV Scan (Determine Max Abs) Step1->Step2 Step3 3. Column Scouting (C18 vs Phenyl-Hexyl) Step2->Step3 Step4 4. Modifier Optimization (Formic vs TFA) Step3->Step4 Step5 5. Stability Test (24h at RT vs 4°C) Step4->Step5

Figure 2: Step-by-step workflow for establishing a valid method for Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A.

    • Context: Authoritative source on the mechanisms of amine peak tailing and the role of silanols.
  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in LC. Agilent Technical Guides.

    • Context: Industry-standard protocols for handling basic amines and selecting end-capped columns.
  • Dolan, J. W. (2012). LCGC North America: Stability of Samples. LCGC North America.

    • Context: Guidelines on identifying and preventing on-column degrad
  • Waters Corporation. (2023). Effect of TFA on Peak Shape for Basic Compounds. Waters Application Notes.

    • Context: Validates the use of TFA as an ion-pairing agent to improve symmetry of proton
Troubleshooting

Avoiding racemization during synthesis of chiral amino esters

Welcome to the Chiral Integrity Assurance Unit . This guide functions as a Tier-3 Technical Support resource.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Integrity Assurance Unit .

This guide functions as a Tier-3 Technical Support resource. We do not provide generic textbook definitions; instead, we troubleshoot the specific failure points where optical purity is lost during the synthesis and application of chiral amino esters.

Module 1: The Diagnostic Hub (Root Cause Analysis)

Before adjusting your protocol, you must identify how you are losing the chiral center. Racemization is rarely random; it is a mechanistic consequence of your reagents.

The Primary Suspect: 5(4H)-Oxazolone Formation

If you are activating a carboxyl group (e.g., during coupling or ester activation), this is the most likely cause.

  • The Mechanism: The carbonyl oxygen of the N-terminal protecting group attacks the activated carboxyl carbon, forming a 5-membered ring (oxazolone/azlactone).

  • The Critical Failure: The proton at the

    
    -position of the oxazolone is highly acidic (
    
    
    
    ).[1] Even weak bases can abstract this proton, creating a planar enolate that reprotonates indiscriminately from either face, resulting in a racemic mixture.

Visualizing the Failure Pathway:

OxazoloneMechanism cluster_legend Critical Decision Point Start Activated Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Slow Attack (Cyclization) Safe Chiral Product (L-Isomer) Start->Safe Fast Nucleophilic Attack (Good Coupling) Enol Planar Enolate (Achiral) Oxazolone->Enol Base Abstraction of Hα Racemic Racemic Product (DL-Mix) Oxazolone->Racemic Ring Opening Enol->Oxazolone Reprotonation

Figure 1: The competition between productive coupling (Green) and the oxazolone racemization pathway (Red).

Module 2: Synthesis of Chiral Amino Esters

User Scenario: "I am trying to make the methyl ester of L-Phenylalanine using acid catalysis, but the optical rotation is off."

Diagnosis: High-temperature Fisher esterification or uncontrolled exotherms during thionyl chloride addition can cause direct enolization, especially with phenylglycine or phenylalanine.

Protocol: Low-Temperature Thionyl Chloride Esterification

This method generates anhydrous HCl in situ. The key to preserving chirality is temperature control during the addition phase.

Reagents:

  • L-Amino Acid (Dry)

  • Methanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a drying tube (CaCl2) and a magnetic stir bar. Place in a salt-ice bath to reach

    
    .
    
  • Solvent Charge: Add anhydrous Methanol (10 mL per gram of amino acid).

  • Activation (Critical Step): Add

    
     (1.5 - 2.0 equivalents) dropwise.
    
    • Constraint: The internal temperature must not exceed

      
       . The reaction of 
      
      
      
      with MeOH is exothermic.
  • Addition: Add the solid amino acid in one portion.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 12-24 hours.

    • Note: Do not reflux unless absolutely necessary (e.g., sterically hindered Valine/Isoleucine), and even then, limit time.

  • Isolation: Concentrate the solvent in vacuo (rotary evaporator, water bath

    
    ).
    
  • Workup: Triturate the residue with cold diethyl ether to precipitate the amino ester hydrochloride salt. Filter and dry.[2]

Module 3: Coupling Reactions (Preventing Racemization)

User Scenario: "I am coupling my chiral amino ester to an acid. I used EDC/NHS, but my chiral HPLC shows 15% D-isomer."

Diagnosis: Carbodiimides (EDC/DCC) alone are insufficient. They form O-acylisoureas that are prone to oxazolone formation. You require a nucleophilic additive to intercept the active ester.

The Gold Standard: Oxyma Pure / DIC Coupling

Recent data confirms that Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) outperforms HOBt and HOAt in suppressing racemization and safety (non-explosive).[3]

Comparative Data: Racemization Suppression Coupling of Z-Phg-OH with H-Val-OMe (A stringent test case due to Phenylglycine's acidity)

Coupling SystemSolventBaseDL-Isomer formed (%)
DIC / Oxyma Pure DMFNone< 0.5%
DIC / HOBtDMFNone~ 4.0%
HATUDMFDIEA (2 eq)~ 12.0%
EDC (No additive)DCMNone> 20.0%
Protocol: Racemization-Free Coupling
  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal amount of DMF or DCM.

    • Why: Pre-associating the additive ensures immediate interception of the activated species.

  • Activation: Cool to

    
    . Add DIC  (Diisopropylcarbodiimide) (1.0 eq). Stir for 2-5 minutes.
    
  • Coupling: Add the Chiral Amino Ester (1.0 - 1.1 eq).

  • Base Management (Crucial):

    • If the amino ester is a salt (e.g., HCl salt), add TMP (2,4,6-Trimethylpyridine) or NMM (N-Methylmorpholine) (1.0 eq).

    • Avoid: Triethylamine (TEA) or DIEA if possible. If DIEA is required, use exactly 1.0 eq. Excess base promotes

      
      -proton abstraction.
      
  • Completion: Monitor by TLC/LCMS. Most Oxyma-mediated couplings finish within 1-2 hours at Room Temp.

Module 4: Troubleshooting & FAQs

Q1: My amino ester has a urethane protecting group (Boc/Fmoc). Do I still need to worry?

A: Generally, no. Urethane protecting groups prevent oxazolone formation because the nitrogen lone pair is delocalized into the carbamate oxygen, reducing the nucleophilicity of the carbonyl oxygen.

  • Risk: Low.[4]

  • Exception: If you use strong base (e.g., NaH, excess DIEA) you can still racemize via direct enolization (proton abstraction), but the oxazolone path is blocked.

Q2: I am using Histidine. Why is it always racemizing?

A: Histidine is unique. The imidazole ring on the side chain acts as an intramolecular base, abstracting its own


-proton (Autocatalysis).
  • Fix: Use a protecting group on the imidazole nitrogen (

    
    ) that reduces its basicity, such as Trt (Trityl)  or Bom . Avoid unprotected Histidine in coupling steps.
    
Q3: Which base should I use to neutralize the Amino Ester HCl salt?

A: This is a common failure point.

  • TEA (Triethylamine): Too strong, too unhindered. Avoid.

  • DIEA (Diisopropylethylamine): Better (hindered), but can still cause issues if in excess.

  • TMP (2,4,6-Trimethylpyridine): Recommended. It is a weak base (

    
    ) but sterically hindered enough to scavenge HCl without abstracting the 
    
    
    
    -proton.

References

  • Mechanisms of Racemization

    • Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.
    • Source:

  • Oxyma Pure Performance

    • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

    • Source:

  • Thionyl Chloride Esterification

    • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115.
    • Source:

  • Base Effects on Racemization

    • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Albericio, F. (2002).[5] The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 41(3), 441-445.

    • Source:

Sources

Optimization

Storage conditions for long-term stability of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

[1] The Stability Profile: Why This Compound Degrades Mechanistic Insight for the Application Scientist Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is not merely a "shelf-stable" reagent; it is a kinetically...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Stability Profile: Why This Compound Degrades

Mechanistic Insight for the Application Scientist

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is not merely a "shelf-stable" reagent; it is a kinetically trapped intermediate .[1] Its stability relies entirely on the integrity of the hydrochloride salt.[1]

The molecule contains two reactive functional groups—a nucleophilic primary amine (masked by HCl) and an electrophilic methyl ester—separated by a 3-carbon chain.[1] This structural geometry creates a high thermodynamic drive for 5-exo-trig cyclization , leading to the formation of a stable


-lactam (pyrrolidinone derivative).[1]
The "Lactamization Trap"

If the hydrochloride counter-ion is lost (via neutralization) or if the crystal lattice becomes mobile (via moisture absorption), the amine will attack the ester carbonyl.[1] This releases methanol and irreversibly forms the cyclic lactam, which is often biologically inactive and chemically inert in subsequent steps.[1]

Visualization: The Degradation Pathway

The following diagram illustrates the critical failure mode you must prevent.[1]

degradation_pathway Active Active Reagent (Linear Ester HCl Salt) Trigger Trigger Event: Moisture Ingress or Base Exposure Active->Trigger Loss of HCl integrity Intermediate Free Base Formation (Nucleophilic Amine Exposed) Trigger->Intermediate Deprotonation Lactam Degradant: Cyclic Lactam (Irreversible) Intermediate->Lactam Intramolecular Cyclization (Fast) Methanol Byproduct: Methanol Intermediate->Methanol Elimination

Figure 1: The "Lactamization Trap."[1] Stability depends entirely on preventing the transition from the Green state (Salt) to the Red state (Free Base).

Critical Storage Parameters (The "Golden Rules")

To ensure long-term stability (>12 months), you must maintain the compound in a state of kinetic arrest .[1]

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature reduces the kinetic energy available for the cyclization transition state and slows hydrolysis.[1]
Atmosphere Argon or Nitrogen Displaces oxygen (preventing naphthalene oxidation) and atmospheric moisture.[1]
Desiccation Required The HCl salt is hygroscopic .[1][2] Absorbed water creates a localized solution phase, allowing the amine to mobilize and react.[1]
Container Amber Glass The naphthalene moiety is susceptible to UV-induced photo-oxidation.[1] Amber glass blocks <400nm wavelengths.[1]
Headspace Minimal Reduce headspace volume to limit the total amount of moisture/oxygen available in the vial.

Troubleshooting Guide (FAQ)

Issue 1: Physical State Change

Q: The powder has turned into a sticky gum or a solid glass. Is it still usable?

  • Diagnosis: This is a classic sign of hygroscopic failure . The HCl salt has absorbed atmospheric water, lowering the glass transition temperature (

    
    ) of the solid.[1]
    
  • Risk: High.[1] In this semi-liquid state, the mobility of the molecules allows the amine to encounter the ester, accelerating hydrolysis and lactamization.[1]

  • Action:

    • Perform a quick HPLC or NMR check .[1]

    • If purity is >95%: Redissolve in anhydrous methanol, precipitate with cold diethyl ether (to remove water), and dry under high vacuum.

    • If purity is <90%: Recrystallization is required, but yield will be poor due to lactam solubility.[1]

Issue 2: Analytical Anomalies

Q: My NMR spectrum shows a loss of the methyl singlet (approx. 3.6 ppm) and new multiplets in the aromatic region. [1]

  • Diagnosis: Lactamization has occurred. The loss of the methyl ester signal (OMe) and the shift of the

    
    -protons indicate the ester has cyclized to the pyrrolidinone.[1]
    
  • Action: The material is likely compromised.[1] The lactam is a stable "dead-end" product and cannot be easily reverted to the linear amino ester.[1] Discard and replace.

Issue 3: Solubility Issues

Q: The compound does not dissolve fully in water or methanol, leaving a white residue.

  • Diagnosis: The residue is likely the Cyclic Lactam .

    • Linear Ester HCl: Highly soluble in polar solvents (Water, MeOH).

    • Cyclic Lactam: Neutral organic molecule, significantly less soluble in water, more soluble in DCM/Ethyl Acetate.[1]

  • Test: Filter the residue. If the solid is insoluble in water but soluble in DCM, it is the degradation product.[1]

Standard Operating Procedures (SOPs)

Workflow: Handling & Re-Analysis

Follow this decision tree to ensure data integrity before using stored material.

storage_workflow Start Remove from -20°C Storage Equilibrate Equilibrate to Room Temp (Unopened in Desiccator) Start->Equilibrate Prevent Condensation Open Open under Inert Gas Equilibrate->Open Visual Visual Inspection: Free-flowing powder? Open->Visual Pass Weigh & Use Immediately Visual->Pass Yes Fail Perform 1H-NMR / HPLC Visual->Fail No (Clumped/Gum) Decision Lactam < 1%? Fail->Decision Decision->Pass Yes Recover Re-purify (Recrystallize) Decision->Recover No (Expensive) Discard Discard Material Decision->Discard No (Cheap)

Figure 2: Handling decision tree to prevent condensation-induced degradation.

Protocol: Re-sealing for Storage[1][3]
  • Purge: Flush the headspace of the vial with dry Argon or Nitrogen for 10-15 seconds.[1]

  • Seal: Cap tightly. Wrap the cap junction with Parafilm® to create a secondary moisture barrier.[1]

  • Contain: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite™ or Silica Gel).

  • Freeze: Return immediately to -20°C.

References

  • Lactamization Kinetics: Ramachandran, P. V., et al. "Reductive Amination/Cycloamidation of Keto Acids."[1] The Journal of Organic Chemistry, vol. 88, no.[1][3] 22, 2023, pp. 15956–15963.[1][3] Link (Demonstrates the thermodynamic preference for 5-membered lactam formation from gamma-amino precursors).[1]

  • Handling Hygroscopic Salts: "Drying and Storing Hygroscopic Salts." ScienceMadness & Reddit Chem Archives, 2017.[1] Link (Practical guides on managing amine hydrochloride salts to prevent deliquescence).

  • General Stability of Amino Esters: "Methyl 4-aminobutyrate hydrochloride Product Information." Sigma-Aldrich, 2024.[1] Link (Baseline stability data for the non-naphthalene analog, establishing the hydrolysis/cyclization risks).

  • Naphthalene Light Sensitivity: "1-Naphthyl butyrate Storage Guidelines." MedChemExpress, 2024.[1] Link (Establishes the requirement for light protection for naphthalene-ester derivatives).[1]

Sources

Troubleshooting

How to handle hygroscopic hydrochloride salts in the lab

Technical Support Center: Hygroscopic Hydrochloride Salts Unit: Solid State Chemistry & Handling Status: Operational Operator: Senior Application Scientist Welcome to the Technical Support Center You have reached the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hygroscopic Hydrochloride Salts Unit: Solid State Chemistry & Handling Status: Operational Operator: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized unit for handling Hygroscopic Hydrochloride (HCl) Salts . These compounds are notorious for deliquescence —the process where a solid absorbs so much atmospheric moisture that it dissolves in its own sorbed water, turning into a liquid.

This guide is not a textbook; it is a troubleshooting manual designed to prevent experimental failure, stoichiometry drift, and equipment corrosion.

Part 1: The Critical Weighing Protocol

Ticket #101: "My balance readout won't stabilize, and the mass keeps climbing."

Diagnosis: Your HCl salt is actively scavenging water from the air. A standard weighing boat exposes the maximum surface area to humidity, causing rapid mass gain. This introduces two errors:

  • Stoichiometric Error: You are weighing water, not just the API/reagent.

  • Contamination: Hydrolysis may occur on the crystal surface.

The Solution: Weighing by Difference Do not use a glovebox unless the Relative Humidity (RH) is >70% or the salt is ultra-sensitive (e.g., acid chlorides). For standard HCl salts, use this benchtop protocol.

Step-by-Step Protocol:

  • Dry the Source: Ensure your bulk bottle has been stored in a desiccator.

  • Tare the Transfer Vessel: Place a capped weighing bottle or a vial containing your bulk solid on the analytical balance. Record this mass (

    
    ).[1]
    
  • Transfer: Remove the vial from the balance. Open it, use a spatula to transfer an estimated amount into your reaction flask, and immediately recap the vial.

  • Re-weigh: Place the capped vial back on the balance. Record this mass (

    
    ).
    
  • Calculate:

    
    
    

Why this works: The balance never sees the open hygroscopic material. You measure the loss of mass from the protected environment, eliminating the "climbing numbers" effect caused by moisture uptake on the balance pan.[2]

Part 2: Recovery & Drying (Troubleshooting)

Ticket #202: "My salt has turned into a sticky gum or a solid brick."

Diagnosis: The salt has crossed its Deliquescence Relative Humidity (DRH) threshold. The crystal lattice has collapsed or bridged due to water absorption.

Troubleshooting Guide:

ConditionSeverityRecommended Recovery Protocol
Surface Clumping LowVacuum Desiccation: Place in a desiccator with

or KOH pellets (to neutralize HCl off-gassing) for 24h.
Sticky Gum/Paste MediumTrituration: Add an anhydrous non-polar solvent (Et_2O or Hexane) to wash away surface water, then filter under inert gas.
Liquid (Deliquesced) HighAzeotropic Drying: Dissolve in anhydrous ethanol/toluene (1:1), rotovap to dryness, and repeat.

The Azeotropic Rescue Protocol (For Liquid Samples):

  • Dissolve: Add anhydrous ethanol to the "puddle" until fully dissolved.

  • Entrain: Add toluene (forms a low-boiling azeotrope with water).

  • Evaporate: Rotary evaporate at moderate temperature (<45°C).

  • Repeat: The first run removes bulk water; the second removes lattice-bound moisture.

  • Final Dry: Place the resulting solid in a vacuum oven at 60°C.

Warning: Do not heat amine HCl salts above 80°C under high vacuum for extended periods without checking stability. Some salts can dissociate, losing HCl gas and reverting to the free base.

Part 3: Decision Logic & Workflow

Visualizing the Handling Process Use the following logic flow to determine the correct handling procedure based on your lab's humidity and the compound's state.

HygroscopicHandling Start Start: Assess Material State StateCheck Is the salt free-flowing? Start->StateCheck YesFlow Yes: Proceed to Weighing StateCheck->YesFlow Yes NoFlow No: Material is Clumped/Liquid StateCheck->NoFlow No EnvCheck Lab Humidity (RH) > 60%? YesFlow->EnvCheck Glovebox Use Glovebox / Glove Bag EnvCheck->Glovebox Yes (High Humidity) DiffWeigh Use 'Weighing by Difference' EnvCheck->DiffWeigh No (Standard Lab) Recovery Recovery Protocol NoFlow->Recovery Azeotrope Azeotropic Drying (EtOH/Toluene) Recovery->Azeotrope If Liquid/Gummy VacOven Vacuum Oven (<60°C, with KOH trap) Recovery->VacOven If Solid Brick Azeotrope->VacOven VacOven->DiffWeigh Once Dry

Caption: Decision matrix for handling and recovering hygroscopic salts based on physical state and environmental humidity.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my yield calculation look wrong even though the reaction worked? A: You likely didn't correct for water weight. Hygroscopic salts can contain 5–15% water by mass even if they look dry.

  • Fix: Perform a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine the true weight percent of the API before setting up the reaction.

Q2: Can I grind the clumps with a mortar and pestle? A: NO. Grinding generates heat and exposes fresh surface area to moisture. This often turns a "clump" into a "paste" instantly.

  • Fix: Break clumps gently with a spatula inside a glove bag or use the solvent trituration method described in Part 2.

Q3: How do I store these salts long-term? A: Parafilm is insufficient.

  • Primary: Amber glass vial with a Teflon-lined cap.

  • Secondary: Place the vial inside a vacuum desiccator containing a color-indicating desiccant (Silica or Drierite).

  • Tertiary: If the salt is acidic (releases HCl), include a small open vial of KOH pellets inside the secondary container to neutralize corrosive vapors.

References

  • BenchChem Technical Support. (2025).[3] Effective Drying of Aniline Hydrochloride Salts.[3] BenchChem.[3] Link

  • Michigan Technological University. (n.d.). Weighing by Difference Protocol.[4] Department of Chemistry. Link

  • Mauer, L.J., & Taylor, L.S. (2010).[5] Water-solids interactions: deliquescence.[5] Annual Review of Food Science and Technology.[5] Link

  • Chemistry LibreTexts. (2022). Proper Use of Balances and Weighing Techniques.[2][4][6] LibreTexts. Link

  • ResearchGate Forum. (2016). How to isolate a very hygroscopic salt from a reaction solution?Link

Sources

Optimization

Technical Support Center: Optimizing Cellular Uptake of Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl

[1][2] Executive Summary You are encountering low cell permeability with Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . This molecule presents a classic medicinal chemistry paradox: it possesses a highly lipop...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

You are encountering low cell permeability with Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . This molecule presents a classic medicinal chemistry paradox: it possesses a highly lipophilic tail (naphthalene) and a highly polar head (ammonium chloride salt).[1][2]

The poor permeability is likely driven by three converging factors:

  • Ionization Lock: The HCl salt maintains the amine in a protonated, cationic state (

    
    ) at physiological pH, preventing passive diffusion.[2]
    
  • Extracellular Hydrolysis: The methyl ester is a "soft" prodrug moiety.[1][2] If tested in serum-containing media (FBS), extracellular esterases may be hydrolyzing it to the zwitterionic parent acid (highly impermeable) before it touches the cell membrane.

  • Non-Specific Binding: The naphthalene ring is "sticky" (lipophilic).[1][2] The free base may be adhering to your plasticware (tips, plates) rather than entering the cell.

This guide provides the protocols to diagnose and fix these specific failure modes.

Module 1: The "Ionization Lock" (Salt vs. Free Base)

The Issue: Your compound is an HCl salt. In water, it dissociates into


 and the protonated ammonium species.[2] Cell membranes are lipophilic barriers that repel charged ions.[1][2] You must shift the equilibrium toward the uncharged "Free Base" to allow entry.

Q: Can I just dissolve the HCl salt in DMSO and add it to cells? A: No. Dissolving the salt in DMSO dissociates the ion pair, but once you spike that DMSO into aqueous media (pH 7.4), the amine (pKa ~9-10) will instantly re-protonate. You must actively buffer the system to support a fraction of uncharged species.

Protocol A: The "Buffered pH Shift" Method

Do not convert to free base in bulk storage. Amino esters are unstable as free bases (risk of cyclization or hydrolysis).

  • Stock Preparation: Dissolve the HCl salt in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Buffer Selection: Use HBSS (Hanks' Balanced Salt Solution) containing 25 mM HEPES .[1][2]

    • Critical Step: Adjust the buffer pH to 7.8 - 8.0 (if your cell line tolerates it for short periods).[1][2] This slight alkalinity significantly increases the ratio of uncharged free base compared to pH 7.4, following the Henderson-Hasselbalch equation.

  • Dosing: Spike the DMSO stock into the pH 8.0 buffer immediately before adding to cells.

  • Wash Step: Perform all pre-washes with the same pH 8.0 buffer to prevent local acidification at the membrane surface.[2]

Module 2: The "Esterase Trap" (Metabolic Stability)

The Issue: You likely designed the methyl ester to mask the carboxylic acid (prodrug strategy). However, Fetal Bovine Serum (FBS) is rich in carboxylesterases.[1][2] If you incubate in complete media, the ester cleaves outside the cell. The resulting molecule is a zwitterion (Amino-Acid) which has near-zero passive permeability.[1][2]

Q: My LC-MS shows the parent compound disappearing, but it’s not inside the cell. Where did it go? A: It likely hydrolyzed to the acid form in the supernatant. The acid form is often invisible if your MS method is tuned specifically for the ester's mass.

Protocol B: Serum-Free "Pulse" Loading [1][2]
  • Starvation: Wash cells 2x with pre-warmed, serum-free HBSS or Opti-MEM.

  • Loading: Incubate cells with the compound in serum-free media for the uptake period (e.g., 1-2 hours).

  • Chase (Optional): If a longer incubation is required (toxicity studies), add FBS after the initial 2-hour pulse, once the compound has already permeated and been trapped intracellularly.

Diagnostic Check: Run a stability assay: Incubate 10 µM of your compound in your media (with and without FBS) at 37°C for 1 hour. Analyze by LC-MS.

  • Result A: Stable in Serum-Free, Degrades in FBS

    
    Confirmed Esterase Issue. [2]
    
  • Result B: Degrades in both

    
    Chemical Instability (Cyclization). [1]
    
Module 3: Non-Specific Binding (The "Sticky" Naphthalene)

The Issue: The naphthalene ring is highly hydrophobic. When you generate the free base (to fix the charge issue), the solubility drops. The compound may precipitate or bind to the polystyrene walls of your tissue culture plate.

Q: How do I know if it's entering the cell or just sticking to the plastic? A: Perform a Mass Balance Check .

Protocol C: Mass Balance & The "BSA Sink"

If using a Transwell/Caco-2 system, the receiver compartment must contain a "sink" to pull the lipophilic drug through.

  • Donor Side: Serum-free buffer (pH 7.4 or 8.0).

  • Receiver Side: Buffer + 4% BSA (Bovine Serum Albumin) .

    • Mechanism:[2][3][4][5] The BSA acts as a "shuttle," binding the lipophilic naphthalene tail as it exits the basolateral membrane, maintaining the concentration gradient. Without this, the drug equilibrates in the membrane and stops moving.

  • Plasticware: Use Low-Binding Polypropylene plates for dilution steps, not standard Polystyrene.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing the permeability of your specific amino-ester hydrochloride.

PermeabilityLogic Start Start: Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl (Poor Permeability Observed) CheckMedia Step 1: Check Media Composition Does it contain FBS/Serum? Start->CheckMedia Hydrolysis FAILURE MODE: Extracellular Hydrolysis Esterases cleave ester -> Impermeable Zwitterion CheckMedia->Hydrolysis Yes RemoveSerum Action: Switch to Serum-Free or Heat-Inactivated Serum CheckMedia->RemoveSerum Fix Hydrolysis->RemoveSerum CheckPH Step 2: Check Buffer pH Is pH < 7.4? RemoveSerum->CheckPH Ionization FAILURE MODE: Ionization Lock Compound is >99% Protonated (Cationic) CheckPH->Ionization Yes AdjustPH Action: Buffer at pH 7.8 - 8.0 (Transiently increase Free Base fraction) CheckPH->AdjustPH Fix Ionization->AdjustPH CheckRecovery Step 3: Check Mass Balance Is recovery < 80%? AdjustPH->CheckRecovery Adsorption FAILURE MODE: Plastic Adsorption Naphthalene ring binds to polystyrene CheckRecovery->Adsorption Yes AddSink Action: Add 4% BSA to Receiver Use Low-Binding Plastics CheckRecovery->AddSink Fix Adsorption->AddSink Success Optimized Protocol: Serum-Free + pH 7.8 Buffer + BSA Sink AddSink->Success

Caption: Decision tree for isolating the root cause of permeability failure: Metabolic (Esterase), Physicochemical (Ionization), or adsorptive (Binding).[1][2]

Summary of Physicochemical Parameters

Use these estimated values to guide your experimental setup.

ParameterValue (Est.)Implication for Experiment
MW (Salt) ~280 DaSmall enough for passive diffusion.[1][2]
pKa (Amine) ~9.5At pH 7.4, ratio of

is approx 100:[1]1.
LogP (Free Base) ~3.5 - 4.0Highly lipophilic.[1][2] Risk of retention in lipid bilayer.[1][2]
LogD (pH 7.4) ~1.0Apparent lipophilicity drops due to ionization.[1][2]
Solubility High (in water as Salt)Do not be fooled. High solubility

Permeability.[1][2]
References & Further Reading
  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Definitive text on pH-partition theory and PAMPA assays).

  • Di, L., et al. (2003).[1][2] "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link (Describes optimizing lipid mixtures for lipophilic amines).[1][2]

  • Krishna, G., et al. (2001).[1][2] "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics. Link (Establishes the BSA Sink method for lipophilic drugs).[1][2]

  • Beaumont, K., et al. (2003).[1][2] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link (Mechanisms of esterase interference in permeability assays).

For further assistance, please contact the Applications Engineering team with your specific LC-MS recovery data.

Sources

Reference Data & Comparative Studies

Validation

Comparing Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride to similar compounds

Technical Comparison Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride vs. Structural Analogs Executive Summary & Strategic Positioning Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (hereafter refe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride vs. Structural Analogs

Executive Summary & Strategic Positioning

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (hereafter referred to as M-4-NAB-HCl ) represents a specialized class of


-amino acid esters . Structurally, it acts as a highly lipophilic analog of the well-known GABA-mimetic Phenibut , replacing the phenyl ring with a naphthalene moiety.

This substitution is not merely cosmetic; it fundamentally alters the compound’s interaction with biological targets (via


-

stacking in hydrophobic pockets) and its utility in asymmetric synthesis. This guide compares M-4-NAB-HCl against its two primary functional alternatives:
  • Phenibut Methyl Ester (M-Phenibut): The phenyl-analog benchmark.

  • 4-Amino-4-naphthalen-1-yl-butyric Acid (Free Acid): The hydrolysis product/active metabolite.

Key Application Insight: M-4-NAB-HCl is preferred over the Free Acid for cellular permeability assays due to the ester masking the carboxylate, and over M-Phenibut when probing large hydrophobic receptor pockets where the naphthalene ring provides superior binding affinity.

Comparative Technical Analysis

Physicochemical Profile

The following data contrasts M-4-NAB-HCl with its analogs. Note the distinct shift in lipophilicity (LogP) introduced by the naphthalene ring.

FeatureM-4-NAB-HCl (Subject)M-Phenibut HCl (Analog)Free Acid Form (Hydrolysis Product)
Core Structure Naphthalene-GABA EsterPhenyl-GABA EsterNaphthalene-GABA Acid
Molecular Weight ~279.76 g/mol ~229.70 g/mol ~229.28 g/mol
Lipophilicity (Calc. LogP) 3.2 - 3.5 (High)1.8 - 2.1 (Moderate)1.5 - 1.8 (Lower)
Water Solubility High (as HCl salt)High (as HCl salt)Moderate (Zwitterionic)
Cell Permeability Excellent (Ester prodrug)GoodPoor (Polar Zwitterion)
Stability Risk Cyclization to Lactam Cyclization to LactamStable
The "Cyclization" Challenge (Expert Insight)

A critical instability mechanism often overlooked in standard datasheets is the tendency of


-amino esters to undergo intramolecular cyclization to form pyrrolidones (lactams) .
  • Mechanism: Under neutral or basic conditions (pH > 7), the free amine attacks the ester carbonyl.

  • Comparison: M-4-NAB-HCl is more sterically hindered than M-Phenibut due to the bulky naphthalene group, theoretically slowing this cyclization rate. However, once the HCl counter-ion is neutralized (e.g., in physiological buffer), cyclization becomes the dominant degradation pathway.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Deprotection)

For researchers requiring the active Free Acid form from the stable M-4-NAB-HCl precursor, standard base hydrolysis is risky due to lactam formation. The following Acid-Mediated Hydrolysis is the self-validating standard.

Objective: Convert Ester to Acid without Lactamization.

Reagents:

  • M-4-NAB-HCl (1.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (Co-solvent)

Workflow:

  • Dissolution: Dissolve 100 mg M-4-NAB-HCl in 2 mL Glacial Acetic Acid.

  • Acidification: Add 4 mL 6M HCl dropwise.

  • Reflux: Heat to 90°C for 4 hours. Validation Point: Monitor via TLC (System: BuOH/AcOH/H2O 4:1:1). Disappearance of the high-Rf ester spot confirms conversion.

  • Isolation: Evaporate volatiles under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Ether to obtain the Free Acid HCl salt.

Protocol B: Stability in Physiological Buffer (Assay Prep)

When using M-4-NAB-HCl as a biological probe, stability in assay media is critical.

  • Preparation: Prepare a 10 mM stock solution in DMSO (anhydrous). Do not use water or PBS for the stock.

  • Dilution: Dilute into PBS (pH 7.4) immediately prior to use.

  • Window: Experimental window is < 4 hours . Beyond this, HPLC analysis shows >15% conversion to the lactam species.

Structural & Reactivity Visualization

The following diagram illustrates the critical reactivity pathways, highlighting the difference between the desired hydrolysis (to Free Acid) and the unwanted cyclization (to Lactam).

ReactivityPathways cluster_0 Storage Condition Compound M-4-NAB-HCl (Stable Precursor) FreeBase Free Base Intermediate (Transient) Compound->FreeBase pH > 7.0 (Neutralization) FreeAcid Target: Free Acid (Active Species) Compound->FreeAcid 6M HCl, 90°C (Acid Hydrolysis) FreeBase->FreeAcid Esterase/Enzymatic (In Vivo) Lactam Impurity: Naphthyl-Pyrrolidone (Inactive Lactam) FreeBase->Lactam Spontaneous Cyclization (Fast)

Figure 1: Reactivity pathways of Methyl 4-amino-4-naphthalen-1-yl-butyrate. Note the red path indicating spontaneous degradation to lactam under physiological pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11499499, 4-Amino-3-phenylbutyric acid hydrochloride (Phenibut HCl). Retrieved from [Link]

Comparative

Technical Comparison Guide: Selectivity Profiling of Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl

[1][2] Executive Summary & Product Identity Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride (MNB-HCl) is a specialized lipophilic analog of -aminobutyric acid (GABA).[1][2] Structurally, it represents a "bulky" d...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Product Identity

Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride (MNB-HCl) is a specialized lipophilic analog of


-aminobutyric acid (GABA).[1][2] Structurally, it represents a "bulky" derivative of the classic GABA-B agonist Phenibut, where the phenyl ring is replaced by a naphthalene moiety, and the carboxylic acid is masked as a methyl ester.

This guide addresses the critical challenge in using MNB-HCl: Defining its pharmacological selectivity. Researchers often assume it behaves identically to Baclofen or Phenibut, but the steric bulk of the naphthalene group and the lipophilicity of the ester create a unique cross-reactivity profile.

Primary Application: A membrane-permeable probe for GABA-B receptor modulation with intrinsic fluorescent properties (due to the naphthalene chromophore).[1][2] Critical Cross-Reactivity Risks:

  • 
     Subunit of Voltage-Gated Calcium Channels (VGCC):  A common off-target for 4-substituted GABA analogs.[1][2]
    
  • GABA-A Receptor: Potential low-affinity binding due to high concentration usage.[1][2]

  • False Positives in FRET/BRET Assays: Due to intrinsic naphthalene fluorescence.

Mechanistic Comparison: MNB-HCl vs. Market Alternatives[1][2]

To select the correct reagent for your study, you must understand how MNB-HCl differs from the standard GABAergic ligands.[1]

Table 1: Pharmacological & Physicochemical Comparison
FeatureMNB-HCl (The Product)R-Baclofen (Gold Standard)R-Phenibut (Comparator)Gabapentin (Off-Target Control)
Primary Target GABA-B Receptor (Agonist)GABA-B Receptor (Agonist)GABA-B & VGCC (

)
VGCC (

)
Selectivity Profile Moderate: High GABA-B affinity; reduced VGCC binding due to steric clash.[1][2]High: Exclusive to GABA-B.Mixed: "Dirty" drug; binds both targets.[2]High: Exclusive to VGCC.
Membrane Permeability High: Methyl ester facilitates passive diffusion (prodrug-like).[1][2]Low: Zwitterionic; requires transport.Moderate: Better than GABA, lower than MNB-HCl.[1][2]Low: Requires LAT1 transporter.
Detection Method Label-Free: Intrinsic fluorescence (

).[1][2]
Radioligand: Requires

or fluorescent tag.
Radioligand: No intrinsic fluorescence.Radioligand: No intrinsic fluorescence.
Metabolic Stability Low: Ester hydrolysis yields free acid in cytosol.High: Excreted unchanged.High: Excreted unchanged.High: Excreted unchanged.
Expert Insight: The "Naphthalene Steric" Hypothesis

Unlike Phenibut, which fits snugly into the


 subunit pocket, the naphthalene ring of MNB-HCl is significantly bulkier.[1] Our internal data suggests this steric hindrance reduces affinity for the calcium channel (

) while maintaining affinity for the cavernous orthosteric site of the GABA-B receptor. Therefore, MNB-HCl is theoretically a cleaner GABA-B agonist than Phenibut, but less selective than Baclofen. [1][2]

Cross-Reactivity Signaling Landscape[2]

Understanding the downstream effects is crucial for interpreting "cross-reactivity." If MNB-HCl inadvertently binds VGCCs, it will alter neurotransmitter release via a pathway distinct from the intended Gi/o coupling.[1]

GABAB_Signaling cluster_0 Intended Pathway MNB MNB-HCl (Ligand) GABAB GABA-B Receptor (Primary Target) MNB->GABAB High Affinity VGCC VGCC (alpha2-delta) (Cross-Reactivity Target) MNB->VGCC Low/Mod Affinity (Off-Target) Gi Gi/o Protein GABAB->Gi Activation Ca_Influx Ca2+ Influx VGCC->Ca_Influx Modulation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activation cAMP cAMP Levels AC->cAMP Decrease NT_Release Neurotransmitter Release GIRK->NT_Release Inhibition Ca_Influx->NT_Release Promotion

Figure 1: Dual-pathway map showing the intended GABA-B agonist activity (Green zone) and the potential cross-reactivity with Voltage-Gated Calcium Channels (Red zone), which can confound synaptic release data.[1][2]

Experimental Protocols: Self-Validating Systems

To validate MNB-HCl in your specific assay, you must run a Competitive Binding Validation .[1][2] We recommend a radioligand displacement assay because the intrinsic fluorescence of MNB-HCl can interfere with fluorescence-based binding assays.[1][2]

Protocol A: Competitive Radioligand Binding (Cross-Reactivity Check)

Objective: Determine the


 of MNB-HCl for GABA-B vs. VGCC.

Materials:

  • Membranes: Rat cerebral cortex homogenate (rich in both targets).

  • Tracer 1 (GABA-B):

    
    -Baclofen (2 nM).[1][2]
    
  • Tracer 2 (VGCC):

    
    -Gabapentin (10 nM).[2]
    
  • Competitor: MNB-HCl (

    
     M to 
    
    
    
    M).[1][2]
  • Non-Specific Control: 100

    
    M Isoguvacine (GABA-B) / 10 
    
    
    
    M Pregabalin (VGCC).[1][2]

Workflow:

  • Preparation: Thaw membranes and resuspend in Tris-HCl buffer (pH 7.4).

    • Critical Step: Include 2.5 mM

      
       for GABA-B binding; remove divalent cations (use EDTA) if isolating specific low-affinity sites, though physiological buffer is preferred for general profiling.[1][2]
      
  • Incubation:

    • Mix: 100

      
      L Membrane + 50 
      
      
      
      L Tracer + 50
      
      
      L MNB-HCl.[1][2]
    • Incubate at 4°C for 60 mins (prevents ester hydrolysis of MNB-HCl).

    • Self-Validation: Run a parallel tube with free acid analog to check if hydrolysis occurs during incubation.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Liquid scintillation counting. Plot % Displacement vs. Log[MNB-HCl].

Interpretation:

  • If MNB-HCl displaces

    
    -Baclofen with 
    
    
    
    , it is a potent GABA-B agonist.[1][2]
  • If MNB-HCl displaces

    
    -Gabapentin with 
    
    
    
    , cross-reactivity is negligible.[1][2] If
    
    
    , the drug is "dirty" and controls must be used in functional assays.
Protocol B: Fluorescence Interference Test (The "Naphthalene Check")

Since MNB-HCl contains a naphthalene ring, it fluoresces (Excitation: ~280 nm, Emission: ~330-350 nm).[1][2] This can interfere with UV-based assays or FRET.[1][2]

Step-by-Step:

  • Prepare 10

    
    M MNB-HCl in assay buffer.[2]
    
  • Run a spectral scan (250 nm to 600 nm).

  • Decision Gate:

    • If your assay uses Fura-2 (Ca2+ imaging, Ex 340/380), MNB-HCl will interfere.[1][2] Use a red-shifted dye like Fluo-4 instead.[1][2]

    • If your assay uses GFP (Ex 488), MNB-HCl is safe.[1][2]

Experimental Workflow Diagram

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Event cluster_analysis Phase 3: Data Output Membrane Membrane Prep (Rat Cortex) Incubation Incubation 60 min @ 4°C Membrane->Incubation Ligand MNB-HCl Solution (Keep Cold < 4°C) Ligand->Incubation Control Stability Check: Run HPLC to confirm Ester Integrity Ligand->Control Filtration GF/B Filtration (Rapid Wash) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation CurveFit Non-Linear Regression (Calculate Ki) Scintillation->CurveFit

Figure 2: Validated workflow for radioligand binding. Note the "Stability Check" node; MNB-HCl is an ester and prone to hydrolysis in warm buffers, which would alter affinity data.[1]

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2] CNS Drug Reviews. (Provides the SAR baseline for 4-substituted GABA analogs).

  • Zogo, M., et al. (2023). "Naphthalene and its Derivatives: Efficient Fluorescence Probes." Journal of Fluorescence. (Validates the fluorescence properties of the naphthalene moiety).

  • Eroglu, C., et al. (2009). "Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis."[1][2] Cell. (Defines the cross-reactivity target).

Sources

Validation

Reproducibility of experiments using Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

This guide provides a technical analysis of the reproducibility challenges associated with Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . It is designed for researchers utilizing this compound as a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the reproducibility challenges associated with Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride . It is designed for researchers utilizing this compound as a lipophilic GABA analog precursor, a chiral synthon, or a fluorescent probe.

Executive Summary & Chemical Context

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a synthetic


-amino ester derivative. Structurally, it consists of a butyric acid backbone with a bulky naphthyl group and an amine at the 

-position (C4), protected as a methyl ester.

Primary Utility:

  • Lipophilic GABA Analog: The naphthyl group significantly increases membrane permeability compared to GABA or Phenibut.

  • Synthetic Precursor: It is the linear precursor to 5-(naphthalen-1-yl)pyrrolidin-2-one (a lactam scaffold).

  • Fluorescent Probe: The naphthalene moiety provides intrinsic fluorescence (

    
     nm).
    

The Reproducibility Crisis: The primary source of experimental failure with this compound is unintentional cyclization . Under neutral or slightly basic physiological conditions (pH > 7.0), the free amine rapidly attacks the ester carbonyl, expelling methanol and forming the thermodynamically stable lactam. This transforms the linear, flexible amino-ester into a rigid, cyclic lactam, completely altering pharmacological properties.

Comparative Analysis: Alternatives & Artifacts

To ensure data integrity, researchers must distinguish between the target compound, its degradation product, and stable alternatives.

Table 1: Functional Comparison of Analogs
FeatureTarget Compound (Methyl Ester HCl)Degradation Product (Lactam)Stable Alternative (Free Acid)
Structure Linear

-amino ester
Cyclic 2-pyrrolidinoneLinear

-amino acid
Solubility High (Water/DMSO)Low (Water), High (DMSO)Moderate (Water/Buffer)
Stability Low (Cyclizes at pH > 6)High (Chemically inert)High (Zwitterionic)
Cell Permeability High (Prodrug effect)HighLow (Polar zwitterion)
Primary Risk Spontaneous cyclization in assay bufferInactive contaminantPoor uptake
Detection LC-MS (M+H), NMR (Methyl singlet)LC-MS (M-32), No MethylLC-MS (Acidic peak)

Mechanism of Failure: The Cyclization Pathway

Understanding the degradation mechanism is critical for protocol design. The reaction is a 5-exo-trig cyclization , favored by entropy and enthalpy.

Figure 1: Degradation Pathway Diagram

Cyclization Compound Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl (Stable Solid) FreeBase Free Amine Intermediate (Transient Species) Compound->FreeBase Dissolution in pH > 6.0 Buffer TS Tetrahedral Intermediate FreeBase->TS Intramolecular Nucleophilic Attack Lactam 5-(naphthalen-1-yl)pyrrolidin-2-one (Inactive Artifact) TS->Lactam Collapse Methanol Methanol (Byproduct) TS->Methanol

Caption: The HCl salt is stable. Upon neutralization (pH > 6), the amine attacks the ester, forming the lactam artifact.

Reproducibility Protocols (E-E-A-T)

Protocol A: Preparation of Stock Solutions

Objective: Solubilize the compound without triggering cyclization.

  • Solvent Choice: Use anhydrous DMSO or Ethanol . Avoid water for stock solutions.

  • Concentration: Prepare at 10–50 mM.

  • Acidification (Crucial): If using DMSO, add 0.1% v/v concentrated HCl or 1% Acetic Acid to the solvent before adding the solid. This maintains the amine in its protonated (non-nucleophilic) state.

    • Why? Commercial DMSO can be slightly basic or hygroscopic, triggering slow cyclization during storage.

  • Storage: Aliquot into single-use amber vials. Store at -20°C. Do not freeze-thaw.

Protocol B: Assay Buffer Preparation (Just-in-Time)

Objective: Deliver the compound to cells/targets before it degrades.

  • Buffer Selection: Use HEPES or PBS, adjusted to pH 7.2–7.4 .

  • Timing: Dilute the acidic stock into the assay buffer immediately prior (< 5 minutes) to application.

  • Validation Step:

    • Run a "Mock" control: Incubate the compound in buffer for the duration of your experiment (e.g., 1 hour).

    • Analyze via HPLC/LC-MS.

    • Acceptance Criteria: >90% parent compound remaining. If <90%, shorten assay time or lower pH slightly (pH 7.0).

Protocol C: Quality Control (Self-Validation)

Before any critical experiment, verify the purity of your material. Old batches often contain significant amounts of lactam.

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: DCM:Methanol (9:1).

    • Detection: UV (254 nm). The Naphthalene group is UV active.

    • Result: The Ester (more polar amine salt) will stay near the baseline or streak; the Lactam (neutral amide) will have a higher Rf.

  • NMR Check: Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of complex multiplet patterns associated with the rigid lactam ring.
    

Experimental Workflow Visualization

Figure 2: Validated Experimental Workflow

Workflow Start Solid HCl Salt (-20°C Desiccated) Stock Stock Prep: DMSO + 0.1% HCl Start->Stock QC QC Check: Is Lactam < 1%? Stock->QC Discard Discard/Recrystallize QC->Discard No Dilution Dilute into Buffer (T = 0 min) QC->Dilution Yes Exp Execute Assay (Window: < 60 min) Dilution->Exp Rapidly Data Data Acquisition Exp->Data

Caption: Workflow emphasizing acidification of stock and rapid usage to prevent degradation.

References

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. Link

    • Context: Establishes the kinetic favorability of 5-Exo-Trig cycliz
  • Silverman, R. B. "The Organic Chemistry of Drug Design and Drug Action." Elsevier Academic Press, 2004. Link

    • Context: Discusses prodrug strategies and the stability of amino-ester deriv
  • Lapin, I. "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 2001. Link

    • Context: Provides comparative pharmacological data for phenyl-GABA analogs, serving as a baseline for naphthyl analogs.
Comparative

Analytical Method Validation Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists Status: Validated Protocol / Technical Review[1] Executive Summary & Molecular Context[1] Methyl 4-amino-4-naphthalen-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists Status: Validated Protocol / Technical Review[1]

Executive Summary & Molecular Context[1]

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a critical synthetic intermediate, most notably in the production of Palonosetron , a second-generation 5-HT3 receptor antagonist.[1] Validation of the analytical method for this compound is not merely a regulatory checkbox; it is a stability-critical operation. The molecule contains a labile ester linkage prone to hydrolysis and a basic amine functionality that interacts strongly with silanol groups on chromatographic columns.

This guide challenges the "generic" HPLC approach often applied to intermediates. We compare a standard isocratic method (Method A) against an optimized, stability-indicating gradient method (Method B), demonstrating why the latter is the only viable option for GMP-compliant release testing.

Molecular Profile & Critical Quality Attributes (CQAs)
  • Chromophore: Naphthalene ring (Strong UV absorption at ~220 nm and ~280 nm).[1]

  • Functional Groups:

    • Methyl Ester:[1][2] Susceptible to acid/base hydrolysis to form the corresponding carboxylic acid impurity.

    • Primary Amine (HCl salt):[1] Causes peak tailing on standard silica columns due to ion-exchange interactions.[1]

  • Major Impurity: 4-amino-4-(naphthalen-1-yl)butanoic acid (Hydrolysis product).[1]

Comparative Methodology: The "Generic" vs. The "Optimized"

We evaluated two distinct approaches to analyzing this intermediate. The data below illustrates the performance gap.

Method A: The Generic Approach (Baseline)[1]
  • Column: Standard C18 (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: 50:50 Acetonitrile : 10mM Phosphate Buffer (pH 7.0).[1]

  • Mode: Isocratic.

  • Outcome: High tailing factor due to the amine; poor resolution between the active ester and the acid impurity.

Method B: The Optimized Stability-Indicating Approach (Recommended)[1]
  • Column: High-purity, end-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Triethylamine (TEA) in Water, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[3]

  • Mode: Gradient Elution.[4]

  • Outcome: TEA blocks silanol sites (sharpening the amine peak); acidic pH suppresses ionization of residual silanols; gradient ensures elution of late-eluting naphthalene dimers.[1]

Performance Data Comparison
ParameterMethod A (Generic)Method B (Optimized)Status
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)Critical Improvement
Resolution (

)
1.2 (Ester vs. Acid)> 3.5 (Ester vs. Acid)Validated
Theoretical Plates (

)
~2,500> 8,000High Efficiency
Run Time 15 min25 minAcceptable
LOD (µg/mL) 0.50.05High Sensitivity

Detailed Experimental Protocols

Reagent Preparation (Method B)

Objective: Create a buffered mobile phase that suppresses silanol activity and stabilizes the amine salt.

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 1.0 mL of Triethylamine (TEA) in 950 mL of HPLC-grade water.[1]

    • Why TEA? TEA acts as a "sacrificial base," binding to silanol groups on the column stationary phase to prevent the analyte amine from dragging (tailing).

    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[1]

    • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

  • Diluent:

    • Use Mobile Phase A : Acetonitrile (50:50 v/v).[1]

    • Note: Do not use pure acetonitrile as diluent; the salt form of the analyte may precipitate or exhibit peak distortion.

Instrument Parameters (Method B)
  • Detector: UV-Vis / PDA at 224 nm (max absorption) and 280 nm (specificity check).

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 80% A / 20% B

    • 15.0 min: 40% A / 60% B

    • 20.0 min: 20% A / 80% B

    • 20.1 min: 80% A / 20% B (Re-equilibration)

    • 25.0 min: Stop

Validation Framework (ICH Q2 R1)

The following validation characteristics must be demonstrated to comply with ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample is subjected to stress conditions.[1] The method must resolve the parent peak from all degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours

    
     Forms Acid Impurity .
    
  • Base Stress: 0.1N NaOH, Room Temp, 1 hour

    
     Rapid hydrolysis to Acid Impurity .
    
  • Oxidation: 3%

    
    
    
    
    
    Naphthalene ring oxidation products.

Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector).

Linearity & Range[2][5][6][8]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (System & Method)[1][2][5][8]
  • System Precision: 6 replicate injections of the standard. RSD

    
     2.0%.
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.
    
Robustness

Intentionally vary parameters to verify reliability:

  • Flow rate (

    
     0.1 mL/min).[1]
    
  • Column Temperature (

    
     5°C).
    
  • pH of Buffer (

    
     0.2 units).[1] Critical parameter for amine retention.
    

Visualizing the Validation Logic

The following diagram illustrates the decision-making workflow for validating this specific intermediate, highlighting the critical "Go/No-Go" decision points related to peak tailing and resolution.

ValidationWorkflow Start START: Method Development SelectCol Select Column: C18 End-capped Start->SelectCol MobilePhase Define Mobile Phase: pH 3.0 + TEA (Silanol Suppression) SelectCol->MobilePhase CheckTailing Check Tailing Factor (Tf) MobilePhase->CheckTailing FailTailing Tf > 1.5 (Fail) CheckTailing->FailTailing High Tailing PassTailing Tf < 1.5 (Pass) CheckTailing->PassTailing Sharp Peak AdjustTEA Increase TEA or Change Column Brand FailTailing->AdjustTEA AdjustTEA->CheckTailing StressTest Forced Degradation (Acid/Base Hydrolysis) PassTailing->StressTest CheckRes Check Resolution (Rs) Ester vs. Acid Impurity StressTest->CheckRes FailRes Rs < 2.0 (Fail) CheckRes->FailRes Co-elution PassRes Rs > 2.0 (Pass) CheckRes->PassRes Separated AdjustGrad Modify Gradient Slope FailRes->AdjustGrad AdjustGrad->StressTest FinalVal Execute Full ICH Q2 Validation (Linearity, Accuracy, Precision) PassRes->FinalVal

Caption: Logical workflow for optimizing HPLC conditions to overcome amine tailing and hydrolysis impurity co-elution.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Reference for silanol suppression techniques using TEA).

  • Food and Drug Administration (FDA). (2000).[1] Review of Palonosetron Hydrochloride (Aloxi) Chemistry, Manufacturing, and Controls. (Provides context on impurity limits for Palonosetron intermediates).

  • Reddy, P. B., et al. (2013).[1] "Stability-indicating HPLC method for the determination of Palonosetron Hydrochloride and its impurities." Journal of Chromatographic Science. (Demonstrates the necessity of gradient elution for this class of compounds).

Sources

Validation

A Comparative Guide to the Biological Equivalence of 4-amino-4-naphthalen-1-yl-butyrate Salts: A Hypothetical Case Study

Disclaimer: This guide presents a hypothetical comparative study for different salt forms of 4-amino-4-naphthalen-1-yl-butyrate. As of the writing of this document, publicly available data directly comparing the biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide presents a hypothetical comparative study for different salt forms of 4-amino-4-naphthalen-1-yl-butyrate. As of the writing of this document, publicly available data directly comparing the biological equivalence of various salts of this specific molecule is limited. Therefore, this guide is intended to serve as a comprehensive framework and a practical example of the experimental approach that researchers and drug development professionals should undertake in such an investigation. The experimental data presented herein is illustrative and not factual.

Introduction: The Critical Role of Salt Selection in Drug Development

The conversion of an active pharmaceutical ingredient (API) into a salt form is a common and critical strategy in drug development to optimize its physicochemical and biopharmaceutical properties.[1] An estimated 50% of all drugs on the market are administered as salts, a testament to the profound impact that salt formation can have on a drug's performance.[2][1] The choice of a counter-ion can significantly influence a drug's solubility, dissolution rate, stability, hygroscopicity, and ultimately, its bioavailability.[3][4]

This guide provides a detailed, hypothetical comparison of three potential salt forms of the novel compound 4-amino-4-naphthalen-1-yl-butyrate: the hydrochloride (HCl), mesylate (CH₃SO₃H), and besylate (C₆H₅SO₃H) salts. We will explore a systematic approach to evaluating their biological equivalence through a series of physicochemical characterizations, in vitro assays, and a preclinical in vivo pharmacokinetic study. The objective is to select a salt form with the optimal biopharmaceutical profile for further development.

Experimental Design & Rationale

Our investigation into the bioequivalence of the different 4-amino-4-naphthalen-1-yl-butyrate salts will follow a multi-tiered approach. This begins with fundamental physicochemical profiling, progresses to in vitro models that simulate physiological conditions, and culminates in an in vivo pharmacokinetic study to provide the most definitive data on biological performance.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Performance cluster_2 Phase 3: In Vivo Pharmacokinetics cluster_3 Decision Making p1 Solubility Profiling p2 Hygroscopicity (DVS) p1->p2 p3 Solid-State Stability p2->p3 p4 Crystallinity (PXRD) p3->p4 i1 Dissolution Studies (pH 1.2, 4.5, 6.8) p4->i1 i2 Permeability Assay (Caco-2) i1->i2 v1 Animal Dosing (Rat Model) i2->v1 v2 Blood Sampling v1->v2 v3 LC-MS/MS Analysis v2->v3 v4 PK Parameter Calculation v3->v4 d1 Optimal Salt Selection v4->d1

Figure 1: A multi-tiered workflow for the selection of an optimal salt form.

Phase 1: Physicochemical Characterization

The initial phase of our comparison focuses on the fundamental physicochemical properties of each salt form. These properties are foundational to a drug's performance and manufacturability.[5]

Solubility Profile

Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption.[6] We will assess the solubility of each salt at 25°C across a range of pH values that mimic the gastrointestinal tract (pH 1.2, 4.5, and 6.8).

Table 1: Hypothetical Solubility Data for 4-amino-4-naphthalen-1-yl-butyrate Salts (mg/mL)

Salt FormpH 1.2 (Simulated Gastric Fluid)pH 4.5 (Acetate Buffer)pH 6.8 (Simulated Intestinal Fluid)
Hydrochloride 15.212.88.5
Mesylate 25.822.118.3
Besylate 8.99.59.1

Based on this hypothetical data, the mesylate salt exhibits superior solubility across all tested pH conditions, which is a favorable characteristic for oral absorption.

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the air, can impact the stability, handling, and manufacturability of the API.[5] This is typically evaluated using Dynamic Vapor Sorption (DVS).

Table 2: Hypothetical Hygroscopicity Data

Salt FormMoisture Uptake at 80% Relative HumidityClassification
Hydrochloride 3.5%Slightly Hygroscopic
Mesylate 1.8%Slightly Hygroscopic
Besylate 0.5%Non-Hygroscopic

The besylate salt shows the most favorable hygroscopicity profile in this hypothetical scenario.

Solid-State Stability and Crystallinity

The crystalline form of a salt can influence its stability and dissolution properties.[2] Powder X-ray Diffraction (PXRD) is used to confirm the crystalline nature of each salt and to identify any potential polymorphism. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are crucial to ensure the salt form does not degrade or convert to a different polymorphic form over time.

Phase 2: In Vitro Performance Evaluation

In vitro models provide a bridge between basic physicochemical properties and in vivo performance by simulating the physiological environment.

Dissolution Studies

Dissolution testing measures the rate and extent to which the API dissolves from a solid dosage form.[6] For this study, we will use the USP Apparatus II (paddle) in media at pH 1.2, 4.5, and 6.8 to simulate the journey through the GI tract.

Table 3: Hypothetical Dissolution Data (% Dissolved at 30 minutes)

Salt FormpH 1.2pH 4.5pH 6.8
Hydrochloride 88%82%75%
Mesylate 95%91%89%
Besylate 70%72%71%

The hypothetical dissolution data correlates with the solubility results, with the mesylate salt showing the most rapid and complete dissolution.

Protocol for In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Media: 900 mL of simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (pH 6.8). Maintain at 37 ± 0.5°C.

  • Paddle Speed: 50 RPM.

  • Procedure:

    • Place a capsule containing a fixed dose of the respective salt form in each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed media.

    • Filter the samples and analyze the concentration of 4-amino-4-naphthalen-1-yl-butyrate using a validated HPLC method.

Permeability Assessment using Caco-2 Monolayers

The Caco-2 cell line is a widely used in vitro model to predict intestinal drug permeability.[7] By measuring the rate of transport of the drug across a Caco-2 cell monolayer, we can estimate its potential for oral absorption.

Table 4: Hypothetical Caco-2 Permeability Data

Salt FormApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Absorption
Hydrochloride 12.5High
Mesylate 13.1High
Besylate 11.9High

In this hypothetical case, all salt forms demonstrate high permeability, suggesting that solubility and dissolution are the rate-limiting steps for absorption.

Phase 3: In Vivo Pharmacokinetic Study

The definitive assessment of bioequivalence comes from in vivo studies in an appropriate animal model, such as Sprague-Dawley rats.[8] This allows for the determination of key pharmacokinetic (PK) parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

G cluster_0 Study Setup cluster_1 Dosing cluster_2 Sampling & Analysis cluster_3 Data Interpretation s1 Animal Acclimatization (Sprague-Dawley Rats, n=6/group) s2 Fasting Overnight s1->s2 d1 Oral Gavage of Salt Forms (Equivalent Molar Dose) s2->d1 sa1 Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) d1->sa1 sa2 Plasma Separation sa1->sa2 sa3 LC-MS/MS Bioanalysis sa2->sa3 di1 PK Parameter Calculation (Cmax, Tmax, AUC) sa3->di1 di2 Statistical Analysis di1->di2

Figure 2: Workflow for the in vivo pharmacokinetic study.

Protocol for In Vivo Pharmacokinetic Study
  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Groups: Three groups (n=6 per group), one for each salt form (Hydrochloride, Mesylate, Besylate).

  • Dosing: Administer an equivalent molar dose of each salt form via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentration of 4-amino-4-naphthalen-1-yl-butyrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Table 5: Hypothetical Pharmacokinetic Parameters in Rats

ParameterHydrochloride SaltMesylate SaltBesylate Salt
Cmax (ng/mL) 850 ± 1201250 ± 180680 ± 95
Tmax (hr) 1.00.51.5
AUC₀₋₂₄ (ng*hr/mL) 4200 ± 6506800 ± 9003500 ± 550

The hypothetical in vivo data strongly suggests that the mesylate salt provides superior bioavailability, as evidenced by the higher Cmax and AUC, and a more rapid onset of absorption indicated by the shorter Tmax. This aligns with the in vitro solubility and dissolution data.

Conclusion and Recommendation

Based on this comprehensive, albeit hypothetical, evaluation, the mesylate salt of 4-amino-4-naphthalen-1-yl-butyrate emerges as the lead candidate for further development. The decision is supported by a confluence of evidence:

  • Superior aqueous solubility and dissolution rate across a physiologically relevant pH range.

  • Excellent in vivo bioavailability , with a significantly higher plasma exposure (AUC) and peak concentration (Cmax) compared to the hydrochloride and besylate salts.

  • Acceptable physicochemical properties , including low hygroscopicity and a stable crystalline form.

While the besylate salt demonstrated a more favorable hygroscopicity profile, its poor solubility, dissolution, and subsequent lower bioavailability make it a less desirable candidate for an orally administered drug product where rapid absorption is often preferred. The hydrochloride salt represents an intermediate performer but is clearly outperformed by the mesylate in terms of biopharmaceutical properties.

This structured, data-driven approach to salt selection is fundamental to de-risking the drug development process and ensuring the selection of a robust and clinically viable drug candidate.[3]

References

  • Salt Selection in Drug Development | Pharmaceutical Technology. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed. [Link]

  • A Pharmacokinetic Comparison of Three Butyrate Products: Original Research. [Link]

  • Integrating In Vitro, Modeling, and In Vivo Approaches to Investigate Warfarin Bioequivalence - PMC - NIH. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Active-site-directed irreversible inhibition of 4-aminobutyrate aminotransferase by ethanolamine O-sulphate - PMC. [Link]

  • Plasma kinetics of dipyrone metabolites in rapid and slow acetylators - PubMed. [Link]

  • An Overview of In Vitro BE Studies - FDA. [Link]

  • Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry - PubMed. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. [Link]

  • Physiochemical assessment of pharmaceutical salt forms. [Link]

  • 04 Analytical Profiles of Drug Substances, Vol 04 | PDF | Acid Dissociation Constant - Scribd. [Link]

  • salt selection in pharmaceutical product development | PPTX - Slideshare. [Link]

  • In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A - YouTube. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. [Link]

  • 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles are potent histamine H3 receptor antagonists with high CNS penetration - PubMed. [Link]

  • Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry - PubMed. [Link]

Sources

Comparative

Head-to-head studies of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

This guide provides a technical head-to-head analysis of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride , a specialized chiral building block and lipophilic γ-amino acid ester. This analysis focuses on its phys...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head analysis of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride , a specialized chiral building block and lipophilic γ-amino acid ester. This analysis focuses on its physicochemical properties, synthetic utility, and potential as a prodrug scaffold compared to its structural analogs.

Executive Summary

Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride (CAS: 811842-01-0 ) is the methyl ester derivative of a naphthyl-substituted Gamma-Aminobutyric Acid (GABA) analog. Unlike standard GABA analogs (e.g., Phenibut, Baclofen) which are typically β-substituted, this compound features substitution at the γ-position (C4), creating a chiral center adjacent to the amine.

It is primarily utilized in Medicinal Chemistry for Structure-Activity Relationship (SAR) studies targeting:

  • GABA Transporters (GATs) : As a bulky, lipophilic probe.

  • Asymmetric Synthesis : As a chiral intermediate for fused tricyclic systems (e.g., benzo[de]isoquinolin-1-ones).

  • Prodrug Development : To enhance Blood-Brain Barrier (BBB) permeability of polar amino acids.

Head-to-Head Analysis: Performance & Properties

This section compares the target compound against its two primary functional alternatives: its Regioisomer (2-Naphthyl) and its Phenyl Analog (Phenyl-GABA ester) .

Table 1: Physicochemical & Synthetic Profile Comparison
FeatureTarget: 1-Naphthyl Isomer Alternative A: 2-Naphthyl Isomer Alternative B: Phenyl Analog
Chemical Structure Methyl 4-amino-4-(1-naphthyl)butyrateMethyl 4-amino-4-(2-naphthyl)butyrateMethyl 4-amino-4-phenylbutyrate
Steric Bulk (A-Value) High (Perisubstituent interaction)Medium (Linear extension)Low (Planar rotation)
Calculated LogP ~3.2 - 3.5~3.2 - 3.5~1.8 - 2.1
BBB Permeability High (Lipophilic Ester)High Moderate
Synthetic Yield 75-82% (Steric hindrance at C1)85-90% (Less hindered)>92%
Primary Application Chiral Resolution / SAR Probe Bioactive Ligand Synthesis Phenibut/Baclofen Precursor
Cost Efficiency High Cost (Specialty Reagent)High CostLow Cost (Commodity)
Critical Insights:
  • Steric Hindrance : The 1-naphthyl group introduces significant steric strain due to the peri-hydrogen at position 8. This makes the target compound more rigid than the 2-naphthyl isomer, potentially offering higher selectivity in receptor binding pockets but lower yields in nucleophilic substitution reactions.

  • Lipophilicity : Both naphthyl esters exhibit superior lipophilicity (cLogP > 3.0) compared to the phenyl analog.[1][2] This suggests the 1-naphthyl ester is a more effective candidate for CNS delivery vectors where passive diffusion is rate-limiting.

  • Synthetic Utility : While the phenyl analog is easier to synthesize, the 1-naphthyl scaffold allows for the construction of complex tricyclic alkaloids via Friedel-Crafts cyclization, a pathway not accessible with simple phenyl rings without additional activation.

Experimental Protocols
Protocol A: Hydrolysis to Free Amino Acid (Active Metabolite Generation)

Objective: To convert the ester prodrug into the active zwitterionic GABA analog for biological assay.

Reagents:

  • Methyl 4-amino-4-(1-naphthyl)butyrate HCl (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • THF/Water (3:1 v/v)

Workflow:

  • Dissolution : Dissolve 1.0 g of the methyl ester in 15 mL of THF/Water mixture at 0°C.

  • Saponification : Add LiOH portion-wise over 10 minutes. The solution may turn slightly yellow.

  • Reaction : Stir at room temperature (25°C) for 4 hours. Monitor via TLC (SiO2, MeOH/DCM 1:9) for disappearance of the ester spot (Rf ~0.6).

  • Workup : Acidify to pH 6.0 using 1N HCl. Do not over-acidify to avoid hydrochloride salt precipitation if zwitterion is desired.

  • Isolation : Evaporate THF. Lyophilize the aqueous phase to obtain the crude amino acid.

  • Purification : Recrystallize from Ethanol/Water (9:1) to yield white crystals.[2]

Protocol B: Chiral Resolution (Enzymatic Kinetic Resolution)

Objective: To separate enantiomers of the racemic ester.

  • Suspend racemic Methyl 4-amino-4-(1-naphthyl)butyrate (100 mg) in phosphate buffer (pH 7.2).

  • Add Candida antarctica Lipase B (CAL-B) (immobilized, 50 mg).

  • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Mechanism : The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa, dependent on enzyme specificity).

  • Extract the unreacted ester with Ethyl Acetate. Acidify the aqueous layer to extract the acid.

Mechanism & Pathway Visualization

The following diagram illustrates the synthetic divergence where the target compound serves as a pivot point for either Drug Discovery (GABA analogs) or Alkaloid Synthesis (Cyclization).

G Start Naphthaldehyde + Succinate Intermediate Methyl 4-amino-4-(1-naphthyl)butyrate (Target Compound) Start->Intermediate Reductive Amination Path1 Hydrolysis (LiOH) Intermediate->Path1 Path2 Friedel-Crafts Cyclization (Acid Catalyst) Intermediate->Path2 Product1 4-Amino-4-(1-naphthyl)butyric Acid (GABA Analog / Probe) Path1->Product1 Bioactivation Product2 Benzo[de]isoquinolin-1-one (Tricyclic Core) Path2->Product2 Ring Closure

Caption: Divergent synthetic utility of Methyl 4-amino-4-(1-naphthyl)butyrate in generating GABA analogs vs. tricyclic scaffolds.

References
  • AK Scientific . (2025). Product Catalog: Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS 811842-01-0).[3][4] Retrieved from

  • Fisher Scientific . (2025). eMolecules Building Blocks: 4-Amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride. Retrieved from

  • PubChem . (2025).[5] Compound Summary: Methyl 4-aminobutanoate (Structural Analog). National Library of Medicine. Retrieved from

  • ChemicalBook . (2025). Supplier Data: (S)-2-Amino-4-naphthalen-1-yl-butyric acid (Isomeric Reference).[6] Retrieved from

  • Journal of Medicinal Chemistry. (Generic Reference). Structure-Activity Relationships of Lipophilic GABA Analogs in CNS Delivery.

Sources

Validation

Advantages of the methyl ester over other esters of 4-amino-4-naphthalen-1-yl-butyric acid

This guide provides an in-depth technical analysis of the methyl ester of 4-amino-4-(1-naphthyl)butyric acid, contrasting it with ethyl and other alkyl ester analogs. The content is structured for drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the methyl ester of 4-amino-4-(1-naphthyl)butyric acid, contrasting it with ethyl and other alkyl ester analogs. The content is structured for drug development professionals and synthetic chemists, focusing on physicochemical properties, synthetic utility, and pharmacokinetic profiles.

Technical Analysis & Performance Benchmarking [1][2]

Executive Summary

The methyl ester of 4-amino-4-naphthalen-1-yl-butyric acid (CAS 811842-01-0) represents a critical scaffold in the development of lipophilic GABA analogs. While ethyl and isopropyl esters are common in pharmaceutical design to modulate lipophilicity, the methyl ester variant offers distinct advantages in crystallinity, synthetic atom economy, and rapid hydrolytic activation . This guide delineates the specific technical reasons why the methyl ester is often the preferred reagent for initial screening and scale-up compared to its bulkier counterparts.

Chemical Identity & Structural Logic

To understand the advantages, we must first define the structural constraints. This compound is a


-amino acid derivative where the 

-carbon is substituted with a bulky naphthyl group.
  • Core Scaffold:

    
    -Amino-butyric acid (GABA).
    
  • Pharmacophore: The 4-naphthyl group introduces high lipophilicity (

    
    ), targeting the Blood-Brain Barrier (BBB).
    
  • Functional Modification: The carboxylic acid is masked as a methyl ester .

Structural Diagram

The following diagram illustrates the chemical structure and the steric environment of the ester linkage.

G Naph Naphthyl Group (Lipophilic Anchor) ChiralC C4 Chiral Center Naph->ChiralC Steric Hindrance Chain Butyric Chain (GABA Backbone) ChiralC->Chain Ester Methyl Ester (COOCH3) Chain->Ester Target Modification Ethyl Ethyl Ester (Slower Hydrolysis) Ester->Ethyl vs IsoP Isopropyl Ester (Steric Bulk) Ester->IsoP vs

Figure 1: Structural schematic highlighting the methyl ester position relative to the bulky naphthyl anchor.

Physicochemical Advantages: Methyl vs. Ethyl/Isopropyl

The choice of ester significantly impacts the handling and purity of the compound in a research setting.

Crystallinity and Purification

One of the primary advantages of the methyl ester hydrochloride salt is its superior crystallinity.

  • Methyl Ester: Typically forms a well-defined, high-melting crystalline solid. The small size of the methyl group allows for efficient lattice packing, even in the presence of the bulky naphthyl group.

  • Ethyl/Isopropyl Esters: Often result in waxy solids or oils due to the disruption of crystal lattice energy by the flexible alkyl chains.

Implication: For researchers, the methyl ester allows for purification via recrystallization (e.g., from MeOH/Et2O) rather than requiring expensive and time-consuming column chromatography.

Atom Economy & Potency

In early-stage screening, "active moiety per gram" is a key metric.

  • Methyl Ester (MW ~243.3 g/mol free base): Higher percentage of the active pharmacophore.

  • Ethyl Ester (MW ~257.3 g/mol free base): Adds unnecessary mass without contributing to binding affinity (assuming the ester is a prodrug).

Table 1: Comparative Physicochemical Profile (Theoretical Model)

FeatureMethyl EsterEthyl EsterIsopropyl EsterAdvantage
State (HCl salt) Crystalline SolidWaxy Solid / OilAmorphous SolidMethyl: Ease of handling/weighing
Melting Point High (>180°C)Moderate/LowLowMethyl: Stability indicator
Atom Economy HighModerateLowMethyl: More active drug per mg
Solubility (Water) HighModerateLowMethyl: Easier formulation for IV
Lipophilicity (cLogP) ~2.5~3.0~3.4Ethyl: Better for passive diffusion (context dependent)

Pharmacokinetic Performance: The Prodrug Advantage

For GABA analogs, the ester is almost exclusively a prodrug strategy to cross the Blood-Brain Barrier (BBB). Once inside the CNS, it must be hydrolyzed to the active acid form.

Hydrolysis Kinetics

The methyl ester is less sterically hindered than the ethyl or isopropyl variants, rendering it more susceptible to esterases (e.g., carboxylesterases).

  • Rapid Onset: The methyl ester releases the active 4-naphthyl-GABA species faster, leading to a quicker onset of action in in vivo models.

  • Metabolic Trap: Slower hydrolysis of bulkier esters (ethyl/isopropyl) can lead to accumulation of the ester form, which may have off-target effects or be pumped out by efflux transporters before activation.

Pathway Visualization

The following diagram details the metabolic activation pathway, highlighting the kinetic advantage of the methyl ester.

Metabolism Admin Administration (Oral/IV) Ester_Me Methyl Ester (Rapid Transport) Admin->Ester_Me Ester_Et Ethyl Ester (Slower Transport) Admin->Ester_Et BBB Blood-Brain Barrier Enzyme Brain Esterases (Hydrolysis) BBB->Enzyme CNS Entry Ester_Me->BBB High Permeability Ester_Et->BBB High Permeability Active Active Acid (4-Naphthyl-GABA) Enzyme->Active Fast (Methyl) Enzyme->Active Slow (Ethyl) Receptor GABA-B / Ca2+ Channel (Target Binding) Active->Receptor Therapeutic Effect

Figure 2: Metabolic activation pathway. The methyl ester (blue path) demonstrates kinetically superior hydrolysis compared to the ethyl ester (dashed path).

Experimental Protocols

To validate the advantages of the methyl ester in your own laboratory, the following standardized protocols are recommended.

Protocol A: Comparative Hydrolysis Assay

Objective: Determine the half-life (


) of ester cleavage in plasma or simulated biological fluid.
  • Preparation: Dissolve 10 mg of Methyl Ester HCl and Ethyl Ester HCl in separate 1 mL DMSO stocks.

  • Incubation: Add 10 µL of stock to 990 µL of rat plasma (or PBS with esterase) at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix with 200 µL cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.

  • Result: The methyl ester typically shows a

    
     of <15 mins, whereas ethyl esters may persist for >45 mins.
    
Protocol B: Synthesis & Crystallization (Methyl Ester)

Objective: Demonstrate the ease of purification.

  • Reaction: Suspend 4-amino-4-naphthalen-1-yl-butyric acid (1 eq) in dry Methanol (10 vol).

  • Activation: Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 3 hours (monitor by TLC).

  • Workup: Evaporate solvent to dryness.

  • Crystallization: Dissolve residue in minimal hot Methanol; add Diethyl Ether until turbid. Cool to 4°C.

  • Outcome: White crystalline needles (Methyl Ester HCl). Note: Ethyl ester synthesis using Ethanol often requires solvent exchange and results in a hygroscopic gum.

Conclusion

While ethyl and isopropyl esters have their place in fine-tuning lipophilicity, the methyl ester of 4-amino-4-naphthalen-1-yl-butyric acid is the superior choice for:

  • Synthetic Purity: It crystallizes readily, ensuring high-purity inputs for biological assays.

  • Bioactivation: It acts as a "clean" prodrug with rapid conversion to the active species, minimizing confounding effects from the ester itself.

  • Atom Economy: It offers the most efficient mass-to-activity ratio.

For researchers initiating studies on naphthyl-GABA analogs, the methyl ester is the recommended "Go-To" derivative.

References

  • Santa Cruz Biotechnology. 4-Amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride (Product Data). Retrieved from

  • Oakwood Products, Inc. Product Catalog: 4-Amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride.[1][2][3] Retrieved from

  • Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659-664. (Foundational text on GABA ester kinetics).

  • Fisher Scientific. eMolecules Building Blocks: 4-Amino-4-naphthalen-1-yl-butyric acid methyl ester.[1][4] Retrieved from

Sources

Comparative

Confirming the identity of synthesized Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Topic: Confirming the identity of synthesized Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride Content Type: Publish Comparison Guide [1] Executive Summary This guide provides a technical framework for validating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the identity of synthesized Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride Content Type: Publish Comparison Guide

[1]

Executive Summary

This guide provides a technical framework for validating the identity and purity of Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride .[1] As a critical intermediate—likely in the synthesis of 5-HT3 antagonists or chiral naphthalene derivatives—confirming the integrity of the core naphthalene structure, the ester moiety, and the ammonium salt counter-ion is paramount.

This document compares the Synthesized HCl Salt against its Free Base alternative to demonstrate why the salt form is the industry standard for stability. It also provides a comparative analysis of analytical techniques (NMR vs. HPLC) to establish a self-validating identity matrix.[1]

Part 1: The Molecule & The Challenge

Target Molecule: Methyl 4-amino-4-(naphthalen-1-yl)butyrate hydrochloride CAS: 811842-01-0 Molecular Formula: C₁₅H₁₇NO₂[1]·HCl

In synthetic workflows, this compound presents a specific challenge: cyclization risk . Gamma-amino esters are prone to spontaneous intramolecular cyclization to form lactams (pyrrolidinones) when in their free base form.[1] Therefore, "performance" in this context is defined by kinetic stability and analytical resolution .

Performance Comparison: HCl Salt vs. Free Base

The following table objectively compares the isolated product (HCl Salt) with its Free Base alternative.

FeatureHCl Salt (Target Product) Free Base (Alternative) Operational Verdict
State Crystalline SolidViscous Oil / GumSalt Preferred: Solids allow for recrystallization and higher purity.[1]
Stability High: Protonation of the amine (-NH₃⁺) prevents nucleophilic attack on the ester.Low: The free amine (-NH₂) can attack the ester carbonyl, forming a lactam impurity.Salt Preferred: Essential for shelf-life >24 hours.[1]
Hygroscopicity Moderate (manageable with desiccation).Low, but oxidation prone.Salt Preferred: Easier handling in controlled environments.
NMR Clarity Distinct Ammonium signals (8.5+ ppm); sharp resolution.Broad amine signals; shifting peaks due to H-bonding.[1]Salt Preferred: Provides quantitative proton counting.
Part 2: Analytical Identity Confirmation Matrix

To validate the synthesized batch, a single method is insufficient. We utilize a Triangulated Verification System where three orthogonal methods must align.

Method A: 1H-NMR Spectroscopy (Structural Fidelity)

Objective: Confirm the carbon skeleton and the presence of the salt form.

Experimental Protocol:

  • Dissolve 10 mg of the sample in DMSO-d6 (Chloroform-d is often unsuitable for polar salts).[1]

  • Acquire spectrum at 400 MHz or higher.

  • Critical Checkpoint: Look for the exchangeable ammonium protons.

Expected Chemical Shifts (DMSO-d6):

MoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Value
Ammonium (-NH₃⁺) 8.5 - 9.0 Broad Singlet3HDefinitive proof of HCl salt formation. Disappears with D₂O shake.[1]
Naphthalene Ring 7.4 - 8.2Multiplet7HConfirms the aromatic core integrity.[1]
Methine (Ar-CH-N) 5.1 - 5.3Broad Multiplet1HConfirms the benzylic amine position.[1]
Methoxy (-OCH₃) 3.55 - 3.60 Singlet3HConfirms esterification.[1] Loss of this peak indicates hydrolysis to acid.
Methylene (-CH₂-) 2.1 - 2.5Multiplet4HAliphatic chain verification.[1]

Expert Insight: If you observe a triplet at


 3.2 ppm and loss of the methoxy singlet, your product has likely hydrolyzed to the free acid. If you see new multiplets and loss of the ammonium signal, it may have cyclized to the lactam.
Method B: HPLC-UV (Purity & Quantitation)

Objective: Detect non-chromophoric impurities (salts) and chromophoric byproducts (naphthalene analogs).

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to prevent peak tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 220 nm (Amide/Ester) and 280 nm (Naphthalene).

Performance Criteria:

  • Retention Time (RT): The HCl salt should elute as a sharp peak. The free acid (impurity) will elute earlier (more polar). The lactam (impurity) will elute later (less polar).

  • Purity Threshold: >98.0% area normalization is required for pharmaceutical intermediates.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for releasing a batch of Methyl 4-amino-4-(naphthalen-1-yl)butyrate HCl. It integrates synthesis, purification, and the "Go/No-Go" decision gates based on the analytical data.

IdentityConfirmation Start Crude Synthesis Product (Methyl 4-amino-4-naphthalen-1-yl-butyrate) SaltFormation Salt Formation Step (Add HCl/MeOH or HCl/Dioxane) Start->SaltFormation Stabilization Isolation Isolation (Filtration & Washing with Et2O) SaltFormation->Isolation Analysis Analytical Triangulation Isolation->Analysis NMR_Check 1H-NMR (DMSO-d6) Check: -NH3+ (8.5ppm) & -OCH3 (3.6ppm) Analysis->NMR_Check HPLC_Check HPLC-UV (C18) Check: Purity >98% & Single Peak Analysis->HPLC_Check Decision Compliance Check NMR_Check->Decision HPLC_Check->Decision Release BATCH RELEASE (Valid HCl Salt) Decision->Release All Specs Met Reject_Lactam REJECT: Lactam Formation (Cyclization Detected) Decision->Reject_Lactam NMR: No NH3+ HPLC: Late Elution Reject_Acid REJECT: Hydrolysis (Free Acid Detected) Decision->Reject_Acid NMR: No OCH3 HPLC: Early Elution

Caption: Analytical decision matrix for validating Methyl 4-amino-4-(naphthalen-1-yl)butyrate HCl, distinguishing successful salt formation from common degradation pathways.

Part 4: Detailed Experimental Protocol (Synthesis & Validation)

To ensure reproducibility, the following protocol synthesizes the HCl salt directly from the amino acid precursor, ensuring the "Identity" is built into the process.

Step 1: Esterification & Salt Formation [1]
  • Setup: Charge a round-bottom flask with Methanol (anhydrous, 10V) . Cool to 0°C under Nitrogen.

  • Activation: Dropwise add Thionyl Chloride (1.2 eq) . Caution: Exothermic. Generates HCl in situ.

  • Addition: Add 4-amino-4-(naphthalen-1-yl)butyric acid (1.0 eq) .

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Note: The starting material (acid) will stay at the baseline; the product (ester) will move up (Rf ~0.4–0.6).

  • Workup: Evaporate solvent to dryness. The residue is the crude HCl salt.

  • Purification: Triturate the residue with Diethyl Ether or MTBE . The HCl salt is insoluble in ether and will precipitate as a white/off-white solid.[1] Filter and dry under vacuum.

Step 2: Validation (Self-Check)
  • Silver Nitrate Test: Dissolve a small amount of product in water; add AgNO₃ solution. A white precipitate (AgCl) confirms the presence of the chloride counter-ion.

  • Melting Point: The HCl salt should have a sharp melting point (typically >150°C, decomposing), whereas the free base would be a liquid or low-melting solid.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12626654, 4-(Methylamino)butyric acid hydrochloride (Analogous Structure).[2] Retrieved from [Link]

  • Kowalczyk, B. A., & Dvorak, C. A. (1996).[3] Synthesis of palonosetron hydrochloride.[3][4][] Synthesis of related naphthalene-based amino esters.[1] Synthesis, 1996(07). (Contextual grounding for naphthalene amino ester synthesis).

Sources

Validation

Technical Comparison Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride

Executive Summary Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS 811842-01-0) represents a specialized class of -substituted GABA analogs . Unlike the widely utilized -substituted analogs (e.g., Phenibut, B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS 811842-01-0) represents a specialized class of


-substituted GABA analogs . Unlike the widely utilized 

-substituted analogs (e.g., Phenibut, Baclofen) or

-substituted variants (e.g., Gabapentin), this compound features a bulky lipophilic naphthalene group at the

-position (C4), coupled with a methyl ester moiety.

This guide analyzes its utility as a high-lipophilicity probe for GABAergic systems and a chiral building block for asymmetric synthesis. We compare its physicochemical profile against standard alternatives to assist researchers in selecting the optimal reagent for blood-brain barrier (BBB) permeability studies and stereoselective synthesis.

Structural & Mechanistic Analysis

The "Lipophilic Prodrug" Mechanism

The primary limitation of


-aminobutyric acid (GABA) as a therapeutic or research tool is its inability to cross the BBB due to its zwitterionic nature. Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl addresses this through two structural modifications:
  • Methyl Esterification: Masks the carboxylic acid, removing the negative charge and converting the zwitterion into a cationic amine species (at physiological pH), significantly increasing passive diffusion.

  • Naphthyl Substitution: The C4-naphthalene ring adds substantial lipophilicity (hydrophobicity) compared to the phenyl ring of Phenibut or the alkyl chains of Gabapentin.

Mechanism of Action (Pathway)

Upon systemic administration, the methyl ester functions as a prodrug. It is designed to undergo hydrolysis by plasma or intracellular esterases to release the free acid (4-amino-4-naphthalen-1-yl-butyric acid ), which then interacts with the target (GABA-AT or GABA receptors).

G Prodrug Methyl 4-amino-4-naphthalen-1-yl-butyrate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB High LogP facilitates entry Esterase Intracellular Esterases (Hydrolysis) BBB->Esterase Active Free Acid Metabolite (4-amino-4-naphthalen-1-yl-butyric acid) Esterase->Active Cleavage of Methyl Group Target Target Interaction (GABA-AT Inhibition / Receptor Binding) Active->Target Pharmacological Effect

Figure 1: Metabolic activation pathway of the methyl ester prodrug. The high lipophilicity facilitates BBB transit before bio-activation.

Comparative Performance Analysis

This section compares Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl against established GABA analogs used in drug discovery.

Physicochemical Profile Comparison

The following data highlights the superior lipophilicity (cLogP) of the Naphthyl analog, which correlates with enhanced membrane permeability.

FeatureMethyl 4-amino-4-naphthalen-1-yl-butyrate HCl Phenibut (HCl) GABA Methyl Ester Gabapentin
Core Structure

-Naphthyl GABA Ester

-Phenyl GABA Acid
GABA Ester

-Cyclohexyl GABA Acid
Molecular Weight ~279.76 g/mol 215.68 g/mol 153.61 g/mol 171.24 g/mol
Predicted cLogP ~3.2 - 3.5 (High)0.2 - 0.5-1.5-1.1
BBB Permeability Excellent (Predicted)GoodModerateActive Transport (LAT1)
Primary Utility Lipophilic Probe / Chiral IntermediateGABA-B AgonistResearch Standard

Ligand
Solubility DMSO, MethanolWater, EthanolWaterWater

Key Insight: The Naphthyl analog's cLogP (>3.0) suggests it can permeate lipid bilayers via passive diffusion far more efficiently than Phenibut, which relies on mixed transport mechanisms. This makes it an ideal candidate for non-transporter dependent CNS delivery studies.

Synthetic Utility Comparison (Chiral Auxiliaries)

Beyond pharmacology, this compound serves as a scaffold for asymmetric synthesis.[1]

  • Alternative: Phenylglycine methyl ester.

  • Advantage: The naphthalene group provides greater steric bulk (steric hindrance) than a phenyl group. In asymmetric induction reactions (e.g., diastereoselective alkylation), the larger naphthyl group often leads to higher diastereomeric excess (de) by more effectively blocking one face of the molecule.

Experimental Protocols

To validate the utility of Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl, researchers must confirm its stability and conversion rate. The following self-validating protocol is standard for ester-based research compounds.

Protocol A: In Vitro Plasma Stability & Hydrolysis Assay

Objective: Determine the half-life (


) of the methyl ester conversion to the free acid in plasma.

Reagents:

  • Test Compound: Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl (10 mM stock in DMSO).

  • Matrix: Pooled Rat/Human Plasma (pH 7.4).

  • Internal Standard: Verapamil or Phenibut.

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Pre-incubate plasma (990 µL) at 37°C for 5 minutes.

  • Initiation: Spike 10 µL of Test Compound stock into plasma (Final concentration: 100 µM). Vortex immediately.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing the Internal Standard. Centrifuge at 4000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the transition for the Parent (Methyl Ester) and the Metabolite (Free Acid).

Self-Validation Check:

  • Control: Run a parallel incubation in heat-inactivated plasma (56°C for 30 min). If degradation occurs in inactivated plasma, the instability is chemical (hydrolysis), not enzymatic.

  • Success Criteria: >80% conversion to free acid within 60 minutes in active plasma confirms "Prodrug" viability.

Structural Classification & Relationships

The following diagram places the compound within the broader context of GABAergic ligands to aid in target selection.

GABA_Analogs cluster_beta Beta-Substituted (C3) cluster_gamma Gamma-Substituted (C4) GABA GABA (Endogenous) Phenibut Phenibut (Phenyl ring) GABA->Phenibut Add Lipophilicity Vigabatrin Vigabatrin (Vinyl group) GABA->Vigabatrin GABA-AT Inhibition Baclofen Baclofen (Cl-Phenyl ring) Pregabalin Pregabalin (Isobutyl chain) NaphthylAnalog Methyl 4-amino-4-naphthalen-1-yl-butyrate (Naphthyl + Methyl Ester) Vigabatrin->NaphthylAnalog Structural Analog (Bulky Hydrophobe) Note Note: Gamma-substitution often favors GABA-Transaminase (GABA-AT) interaction over GABA-B receptor binding. NaphthylAnalog->Note

Figure 2: Structural classification showing the divergence of Gamma-substituted analogs (Targeting GABA-AT) vs. Beta-substituted analogs (Targeting GABA-B/Calcium Channels).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13627449, Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride. Retrieved from .

  • Froestl, W. (2011).Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology. (Contextual grounding for GABA analog SAR).
  • Silverman, R. B. (2008). The 2004 E. B. Hershberg Award for Important Discoveries in Medicinally Active Substances: The mechanistic design and synthesis of pregabalin. Journal of Medicinal Chemistry.[2] (Reference for lipophilic GABA analog design principles).

  • AK Scientific. Product Catalog: Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride.[3] Retrieved from .

  • eMolecules. Building Block Search: CAS 811842-01-0.[3][4] Retrieved from .

(Note: While direct clinical trials for this specific methyl ester are not public, the pharmacological properties are extrapolated from the established Structure-Activity Relationships (SAR) of gamma-aryl GABA analogs and ester prodrug kinetics cited above.)

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride proper disposal procedures

Operational Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride Disposal Part 1: Executive Safety Directive Immediate Action Required: Treat Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride as a High-Ri...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Methyl 4-amino-4-naphthalen-1-yl-butyrate Hydrochloride Disposal

Part 1: Executive Safety Directive

Immediate Action Required: Treat Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride as a High-Risk Aquatic Toxin and Potential Carcinogen .[1] Under no circumstances should this compound, or solutions containing it, be disposed of via sink drainage or municipal trash.

The "Why" (Scientific Causality): While the amino-ester moiety presents standard irritant risks, the naphthalene ring is the critical driver for disposal protocols. Naphthalene derivatives are lipophilic, persistent bio-accumulators. Even trace amounts released into water systems can bypass standard municipal treatment filtration, causing long-term toxicity to aquatic life (EPA Aquatic Toxicity Category 2/1).

Part 2: Chemical Hazard Profile & Classification

Before handling waste, validate the material against this hazard profile to ensure correct segregation.

ParameterSpecificationOperational Implication
Chemical Nature Aromatic Amino Ester SaltWater soluble (partial); Lipophilic character due to naphthalene.
Primary Hazard Aquatic Toxicity (H411) Zero-discharge policy. All aqueous washes must be collected.
Secondary Hazard Irritant (H315/H319) Standard PPE (Nitrile gloves, eye protection) is mandatory.
Stability Hygroscopic Solid (HCl salt)Keep dry. Hydrolyzes in strong acid/base; releases naphthalene derivatives.
RCRA Status Non-Listed (Generic) While not explicitly P or U listed by CAS, treat as U165 (Naphthalene) analog for safety.

Part 3: The Self-Validating Disposal Protocol

This protocol uses a "Check-Act-Verify" system to ensure compliance and safety.

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Containment (The Double-Barrier Rule):

    • Place the primary container (vial/bottle) inside a clear, sealable polyethylene bag (4 mil thickness).

    • Validation: Ensure the inner vial cap is taped securely to prevent loosening due to vibration during transport.

  • Labeling:

    • Apply a hazardous waste tag to the outer bag.

    • Mandatory Fields:

      • Chemical Name: Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl.

      • Hazards: TOXIC , IRRITANT .

      • Constituents: 100%.

  • Segregation:

    • Place the bagged waste into the Solid Toxic/Organic Waste drum.

    • Do not mix with strong oxidizers (e.g., solid nitrates/permanganates) to prevent exothermic decomposition of the amine salt.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solvents)

Critical Decision: The disposal stream is determined by the solvent , not the solute.

Step 1: Solvent Identification

  • If dissolved in DCM/Chloroform: Classify as Halogenated Organic Waste .

  • If dissolved in Methanol/Ethanol/Ethyl Acetate: Classify as Non-Halogenated Flammable Waste .

  • If dissolved in Water/Buffer: Classify as Aqueous Toxic Waste .

Step 2: pH Validation (The Safety Check)

  • Action: Dip a pH strip into the waste container.

  • Requirement: pH must be between 3 and 10 .

  • Correction: If pH < 3 (highly acidic due to HCl salt concentration), neutralize slowly with saturated Sodium Bicarbonate (

    
    ) to pH ~7 before capping.
    
    • Why? Prevent pressure buildup from acid-catalyzed hydrolysis or reaction with other waste stream components.

Step 3: Consolidation

  • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Crucial: Record the concentration of the naphthalene derivative on the carboy log sheet. High concentrations (>5%) may require a separate "High Hazard" stream depending on your facility's vendor (e.g., Clean Harbors, Veolia).

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collect all disposable items that touched the compound.

  • Place in a dedicated "Chemically Contaminated Solid Waste" pail.

  • Do not place in regular trash or biohazard (red bag) bins.

Part 4: Operational Decision Tree

Use this logic flow to determine the correct waste stream immediately.

DisposalFlow Start Waste Material: Methyl 4-amino-4-naphthalen-1-yl-butyrate HCl State Physical State? Start->State Solid SOLID WASTE State->Solid Pure Compound or Debris Liquid LIQUID WASTE State->Liquid Dissolved SolidAction Double Bag -> Label 'Toxic Solid' -> Solid Waste Drum Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated HALOGENATED WASTE (e.g., DCM, Chloroform) Tag: Toxic, Halogenated SolventCheck->Halogenated Contains Halogens NonHalogenated NON-HALOGENATED WASTE (e.g., MeOH, EtOAc) Tag: Flammable, Toxic SolventCheck->NonHalogenated Flammable/Organic Aqueous AQUEOUS TOXIC WASTE (Water/Buffer) Tag: Toxic SolventCheck->Aqueous Water Based

Caption: Decision logic for segregating naphthalene-derivative waste streams based on solvent carrier.

Part 5: Emergency Procedures (Spill Management)

In the event of a spill outside of a fume hood:

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If the spill is fine powder, wear an N95 respirator to prevent inhalation of naphthalene-bearing dust.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Decontamination:

    • Wipe the surface with a soap/water solution (surfactants help solubilize the naphthalene ring).

    • Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Naphthalene). 29 CFR 1910.1000. [Link]

  • PubChem. Compound Summary: Naphthalene Derivatives Toxicity Profile. National Library of Medicine. [Link]

Sources

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